Product packaging for 3-(Methylthio)propylamine(Cat. No.:CAS No. 4104-45-4)

3-(Methylthio)propylamine

Cat. No.: B146394
CAS No.: 4104-45-4
M. Wt: 105.2 g/mol
InChI Key: KKYSBGWCYXYOHA-UHFFFAOYSA-N
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Description

3-methylthiopropylamine is a derivative of propylamine having a methylmercapto group at the 3-position. It is a primary amino compound and an organic sulfide. It derives from a 3-aminopropane-1-thiol and a propylamine. It is a conjugate base of a 3-methylthiopropylaminium.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H11NS B146394 3-(Methylthio)propylamine CAS No. 4104-45-4

Properties

IUPAC Name

3-methylsulfanylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NS/c1-6-4-2-3-5/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYSBGWCYXYOHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1063300
Record name 1-Propanamine, 3-(methylthio)-
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Molecular Weight

105.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear slightly yellow liquid; Pungent penetrating aroma
Record name 3-(Methylthio)propylamine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1982/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name 3-(Methylthio)propylamine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1982/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.958-0.964 (20°)
Record name 3-(Methylthio)propylamine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1982/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

4104-45-4
Record name 3-(Methylthio)propylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4104-45-4
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Record name 3-Methylthiopropylamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanamine, 3-(methylthio)-
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Record name 1-Propanamine, 3-(methylthio)-
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Record name 3-methylthiopropylamine
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Record name 3-(METHYLTHIO)PROPYLAMINE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 3-(Methylthio)propylamine: Chemical Properties, Structure, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and known biological activities of 3-(Methylthio)propylamine. The information is intended for an audience with a technical background in chemistry and pharmacology, aiming to facilitate further research and development involving this compound.

Chemical Identity and Properties

This compound, also known as 3-MTPA, is a primary amine and an organic sulfide.[1] It is a derivative of propylamine with a methylthio group at the 3-position.[1] This compound is a clear, colorless to yellow liquid and is used as a flavoring agent and in chemical synthesis.[2][3]

Structure and Identification

The chemical structure and identifiers of this compound are summarized below.

IdentifierValue
IUPAC Name 3-methylsulfanylpropan-1-amine[4]
Synonyms 3-Methylthiopropylamine, 1-Propanamine, 3-(methylthio)-, 3-Aminopropyl methyl sulfide, S-Methylhomocysteamine
CAS Number 4104-45-4
Molecular Formula C₄H₁₁NS
SMILES CSCCCN[4]
InChI InChI=1S/C4H11NS/c1-6-4-2-3-5/h2-5H2,1H3[4]
InChIKey KKYSBGWCYXYOHA-UHFFFAOYSA-N[4]
Physicochemical Properties

The key physicochemical properties of this compound are presented in the following table for easy reference.

PropertyValueSource
Molecular Weight 105.20 g/mol
Appearance Clear colorless to yellow liquid[2]
Boiling Point 169 °C (lit.)
Density 0.938 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.4940 (lit.)
Solubility Practically insoluble or insoluble in water; Soluble in ethanol[1]
Flash Point 62 °C (143.6 °F) - closed cup[5]
Spectroscopic Data
  • ¹H NMR Spectroscopy : Data available on PubChem, acquired on a Varian A-60D instrument.[4]

  • ¹³C NMR Spectroscopy : Data is available from a sample provided by Eastman Organic Chemicals.[4]

  • Infrared (IR) Spectroscopy : FTIR spectra have been recorded for the neat compound in a capillary cell.[1]

Experimental Protocols

This section details the methodologies for the synthesis, purification, and analysis of this compound.

Chemical Synthesis

A common and efficient method for the preparation of this compound is a three-step process starting from 3-(methylthio)propanol.[1] This synthesis involves the conversion of the alcohol to a chloride, followed by a Gabriel synthesis and subsequent deprotection.

This step involves the chlorination of 3-(methylthio)propanol using thionyl chloride.

  • Materials :

    • 3-(Methylthio)propanol

    • Thionyl chloride

    • Chloroform

  • Procedure :

    • In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve 3-(methylthio)propanol (e.g., 84.8 g) in chloroform (e.g., 150 mL).[1]

    • Heat the mixture to reflux.

    • Slowly add a solution of thionyl chloride (e.g., 114.4 g) in chloroform (e.g., 60 mL) through the dropping funnel.[1]

    • Continue refluxing for 30-60 minutes after the addition is complete.[1]

    • After the reaction, remove the unreacted starting materials and solvent by rotary evaporation.

    • The crude 3-methylthio-1-chloropropane can be purified by vacuum distillation, collecting the fraction at 33-37 °C. The reported yield is typically greater than 95%.[1]

This step is a Gabriel synthesis where the synthesized 3-methylthio-1-chloropropane is reacted with potassium phthalimide.[6]

  • Materials :

    • 3-Methylthio-1-chloropropane

    • Potassium phthalimide

  • Procedure :

    • Combine 3-methylthio-1-chloropropane and potassium phthalimide.

    • Heat the reaction mixture to 80-90 °C for 0.5 to 2.5 hours.[1]

    • The resulting N-(3-(methylthio)propyl)phthalimide is formed with a reported yield of over 94%.[1]

The final step is the liberation of the primary amine from the phthalimide derivative using hydrazine.[3]

  • Materials :

    • N-(3-(Methylthio)propyl)phthalimide

    • Hydrazine hydrate

    • Absolute ethanol

  • Procedure :

    • Dissolve N-(3-(methylthio)propyl)phthalimide in absolute ethanol.

    • Add hydrazine hydrate to the solution.

    • Reflux the mixture for 20-60 minutes.[1]

    • The reaction yields this compound with a reported yield greater than 85%.[1] The phthalhydrazide byproduct precipitates and can be removed by filtration.[6]

G Synthesis Workflow of this compound cluster_0 Step 1: Chlorination cluster_1 Step 2: Gabriel Synthesis cluster_2 Step 3: Deprotection A 3-(Methylthio)propanol C 3-Methylthio-1-chloropropane A->C B Thionyl Chloride (SOCl₂) B->C E N-(3-(Methylthio)propyl)phthalimide C->E D Potassium Phthalimide D->E G This compound E->G F Hydrazine (N₂H₄) F->G

Synthesis Workflow of this compound
Purification

The primary method for purifying this compound is distillation.[7] Given its boiling point of 169 °C at atmospheric pressure, vacuum distillation is a suitable alternative to prevent potential decomposition at higher temperatures.[7]

  • Procedure :

    • Set up a distillation apparatus suitable for the scale of the purification. For boiling points above 150 °C, a vacuum distillation setup is recommended.[7]

    • The heating bath should be set approximately 20-30 °C higher than the boiling point of the compound.[7]

    • Collect the fraction that distills at the expected boiling point of this compound.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis and quantification of this compound.

  • Sample Preparation :

    • For analysis of volatile amines, samples can be dissolved in a suitable solvent such as methanol or a mixture of acetonitrile and water.

  • GC-MS Conditions (General Protocol) :

    • Gas Chromatograph : Agilent 7890B GC or equivalent.[8]

    • Mass Spectrometer : Agilent 5977A MSD or equivalent.[8]

    • Column : A non-polar column such as an HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.[8]

    • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.[8]

    • Oven Temperature Program :

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp to 150°C at 10°C/min.

      • Ramp to 250°C at 20°C/min, hold for 5 minutes.[8]

    • Injector Temperature : 250°C.[8]

    • Ionization Mode : Electron Ionization (EI) at 70 eV.[8]

    • Acquisition Mode : Full scan (e.g., m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[8]

Biological Activity and Signaling Pathways

This compound exhibits interesting biological activities, particularly its interaction with the polyamine biosynthesis pathway.

Inhibition of Spermidine Synthase and Induction of Ornithine Decarboxylase

This compound acts as an inhibitor of spermidine synthase. This inhibition leads to a marked induction of ornithine decarboxylase (ODC) activity, which has been observed in human lymphoid leukemia Molt 4B cells.[4] The induction of ODC, the rate-limiting enzyme in polyamine biosynthesis, is a compensatory mechanism in response to the depletion of spermidine.

The induction of ODC by this compound is suggested to be mediated by calcium and protein kinase C (PKC).[4] This is supported by the finding that calcium channel blockers and PKC inhibitors can block this induction.[4]

G ODC Induction by this compound MTPA This compound SpermidineSynthase Spermidine Synthase MTPA->SpermidineSynthase inhibits Spermidine Spermidine SpermidineSynthase->Spermidine produces ODC Ornithine Decarboxylase (ODC) Spermidine->ODC feedback inhibits Ornithine Ornithine ODC->Ornithine Putrescine Putrescine Ornithine->Putrescine catalyzed by Calcium Ca²⁺ Influx PKC Protein Kinase C (PKC) Calcium->PKC activates PKC->ODC induces expression/activity

Proposed Signaling Pathway for ODC Induction
Relationship to Methionine Metabolism

While this compound itself is not a direct metabolite of methionine, its precursor, 3-(methylthio)propionic acid, is an intermediate in the transamination pathway of methionine metabolism.[9] This pathway becomes particularly significant under conditions of high methionine intake.[9] The transamination of L-methionine yields α-keto-γ-methiolbutyrate, which is then oxidatively decarboxylated to form 3-(methylthio)propionic acid.[9]

G Methionine Transamination Pathway cluster_enzymes Enzymes Methionine L-Methionine KMB α-Keto-γ-methiolbutyrate (KMB) Methionine->KMB Transamination AlphaKG α-Ketoglutarate Glutamate L-Glutamate AlphaKG->Glutamate MTPAcid 3-(Methylthio)propionic Acid KMB->MTPAcid Oxidative Decarboxylation CO2 CO₂ KMB->CO2 Aminotransferase Aminotransferase Aminotransferase->Methionine Decarboxylase Oxidative Decarboxylase Decarboxylase->KMB

Metabolic Context: Methionine Transamination

Conclusion

This compound is a compound with well-defined chemical and physical properties. Its synthesis is achievable through established organic chemistry reactions, and it can be effectively analyzed using modern chromatographic techniques. The biological activity of this compound as an inhibitor of spermidine synthase and an inducer of ornithine decarboxylase presents opportunities for its use as a tool compound in cancer research and other areas involving polyamine metabolism. Further investigation into its mechanism of action and potential therapeutic applications is warranted.

References

Spectroscopic Profile of 3-(Methylthio)propylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 3-(Methylthio)propylamine (CAS No: 4104-45-4), a primary amino compound and organic sulfide. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Chemical Structure and Properties

  • IUPAC Name: 3-methylsulfanylpropan-1-amine[1]

  • Molecular Formula: C₄H₁₁NS[1]

  • Molecular Weight: 105.20 g/mol [1]

  • SMILES: CSCCCN[1]

  • Appearance: Clear, colorless to slightly yellow liquid.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in search resultsData not available in search resultsData not available in search results-NH₂ (Amine)
Data not available in search resultsData not available in search resultsData not available in search results-CH₂-NH₂ (Methylene adjacent to amine)
Data not available in search resultsData not available in search resultsData not available in search results-S-CH₂- (Methylene adjacent to sulfur)
Data not available in search resultsData not available in search resultsData not available in search results-CH₂- (Central methylene)
Data not available in search resultsData not available in search resultsData not available in search resultsS-CH₃ (Methyl)

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
Data not available in search results-CH₂-NH₂
Data not available in search results-S-CH₂-
Data not available in search results-CH₂-
Data not available in search resultsS-CH₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
Data not available in search resultsData not available in search resultsN-H stretch (primary amine)
Data not available in search resultsData not available in search resultsC-H stretch (aliphatic)
Data not available in search resultsData not available in search resultsN-H bend (scissoring)
Data not available in search resultsData not available in search resultsC-N stretch
Data not available in search resultsData not available in search resultsC-S stretch
Mass Spectrometry (MS)

GC-MS Fragmentation Data

Mass-to-Charge (m/z)Relative Intensity (%)
10513.81
10035.34
86100
7514.81

LC-MS Fragmentation Data (Precursor m/z: 106.0688)

Mass-to-Charge (m/z)Relative Intensity (%)
89.04252100
66.216320.70
61.0113934.08
58.066023.22

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A solution of this compound is prepared by dissolving the analyte in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) at a concentration typically ranging from 5-25 mg/mL. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a proton and carbon probe is utilized.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment is used.

    • Number of Scans: 16-64 scans are typically acquired to ensure a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-5 seconds is set between scans.

    • Spectral Width: A spectral width of approximately 15 ppm is used.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is employed to simplify the spectrum and enhance sensitivity.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is used.

    • Spectral Width: A spectral width of approximately 200-250 ppm is used.

  • Data Processing: The acquired Free Induction Decay (FID) is processed using Fourier transformation, followed by phase and baseline correction. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, the spectrum is typically acquired neat (undiluted). A small drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin capillary film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Parameters:

    • Spectral Range: The spectrum is typically recorded in the mid-infrared region, from 4000 to 400 cm⁻¹.

    • Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

    • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The acquired interferogram is converted to a spectrum via Fourier transformation. A background spectrum (of the empty sample holder or clean ATR crystal) is recorded and subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and accessory-related absorptions.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization (GC-MS):

    • Gas Chromatography (GC): A small volume of a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) is injected into the GC. The compound is separated from the solvent and any impurities on a capillary column (e.g., a DB-5ms column). The oven temperature is programmed to ramp from a low initial temperature to a final temperature to ensure good separation.

    • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by Electron Ionization (EI) at 70 eV.

  • Sample Introduction and Ionization (LC-MS):

    • Liquid Chromatography (LC): A solution of the analyte is injected into the LC system and separated on a suitable column (e.g., a C18 column). The mobile phase composition is optimized for good chromatographic separation.

    • Ionization: The eluent from the LC is introduced into the mass spectrometer, and the analyte is ionized using an appropriate technique such as Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat Sample (Liquid Film/ATR) Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer (GC-MS or LC-MS) Prep_MS->MS Data_NMR Acquire FID, Fourier Transform, Reference Spectrum NMR->Data_NMR Data_IR Acquire Interferogram, Fourier Transform, Background Subtraction IR->Data_IR Data_MS Acquire Mass Spectrum, Identify Fragments MS->Data_MS Interpret_NMR Assign Chemical Shifts & Coupling Constants Data_NMR->Interpret_NMR Interpret_IR Assign Functional Group Vibrations Data_IR->Interpret_IR Interpret_MS Determine Fragmentation Pattern & Molecular Weight Data_MS->Interpret_MS

Caption: General workflow for spectroscopic analysis.

References

In-Depth Technical Guide to 3-(Methylthio)propylamine (CAS: 4104-45-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 3-(Methylthio)propylamine (CAS number 4104-45-4), a versatile primary amine and organosulfur compound. This document details its chemical and physical properties, outlines a patented synthesis methodology, provides guidance on analytical procedures, and summarizes critical safety and handling information. With applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals, as well as its use as a flavoring agent, a thorough understanding of this compound's characteristics is essential for its safe and effective utilization in research and development.[1][2]

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a pungent aroma.[3][4] It is a primary amino compound and an organic sulfide, structurally related to propylamine with a methylmercapto group at the 3-position.[3] This structure contributes to its basicity and nucleophilicity.[2] While it is soluble in ethanol, it is considered practically insoluble in water.[3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 4104-45-4[2]
Molecular Formula C4H11NS[2]
Molecular Weight 105.20 g/mol [5][6][7]
Appearance Clear colorless to light yellow liquid[3]
Boiling Point 169 °C (lit.)[7][8]
Density 0.938 g/mL at 25 °C (lit.)[7][8]
Refractive Index n20/D 1.4940 (lit.)[7]
Flash Point 62 °C (143.6 °F) - closed cup
Solubility Practically insoluble in water; Soluble in ethanol[3]

Spectral Data

The structural identification and purity assessment of this compound are typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Table 2: Summary of Spectral Data

TechniqueKey Features and Observations
¹H NMR Expected signals would correspond to the methyl protons (singlet), three methylene groups (multiplets), and the amine protons (broad singlet). The chemical shifts would be influenced by the adjacent sulfur and nitrogen atoms.
¹³C NMR Expected signals would include four distinct carbon environments: the S-methyl carbon, and the three carbons of the propyl chain, each with a unique chemical shift due to their proximity to the sulfur and amine functionalities.[9]
IR Spectroscopy Characteristic peaks for a primary amine would include N-H stretching vibrations (typically a doublet around 3300-3500 cm⁻¹), N-H bending vibrations (~1600 cm⁻¹), and C-N stretching vibrations.[10] C-H stretching and bending vibrations from the alkyl chain would also be present. The presence of the C-S bond would be indicated by weaker absorptions in the fingerprint region.
Mass Spectrometry (EI) The molecular ion peak [M]⁺ would be expected at m/z 105. Common fragmentation patterns for primary amines involve alpha-cleavage, leading to the loss of an alkyl radical.[5] For this compound, fragmentation could also occur at the C-S bond.

Synthesis Methodology

A patented method for the preparation of this compound involves a multi-step synthesis starting from 3-methylthiopropanol, utilizing microwave and ultrasonic assistance to reduce reaction times and improve yields.[11]

Experimental Protocol: Synthesis of this compound[14]

This protocol is based on the methodology described in the patent literature and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 3-Methylthio-1-chloropropane

  • To a three-necked flask equipped with a reflux condenser, a dropping funnel, and a stirrer, add 3-methylthiopropanol and chloroform.

  • Place the flask in a microwave-ultrasonic combined synthesizer.

  • Slowly add a solution of thionyl chloride in chloroform to the flask while maintaining reflux.

  • After the addition is complete, continue to reflux for approximately 30 minutes.

  • Remove the solvent and any unreacted starting material by rotary evaporation to yield 3-methylthio-1-chloropropane.

Step 2: Synthesis of N-(3-Methylthiopropyl)phthalimide

  • React the 3-methylthio-1-chloropropane obtained in Step 1 with potassium phthalimide.

  • The reaction is typically carried out at an elevated temperature (80-90 °C).

Step 3: Synthesis of this compound

  • The N-(3-methylthiopropyl)phthalimide from Step 2 is subjected to hydrazinolysis.

  • This is achieved by refluxing with hydrazine hydrate in absolute ethanol.

  • The resulting product is this compound.

Synthesis_Pathway cluster_0 Step 1: Chlorination cluster_1 Step 2: Gabriel Synthesis cluster_2 Step 3: Deprotection 3-Methylthiopropanol 3-Methylthiopropanol 3-Methylthio-1-chloropropane 3-Methylthio-1-chloropropane 3-Methylthiopropanol->3-Methylthio-1-chloropropane SOCl2, Chloroform, Microwave, Ultrasound Thionyl_Chloride Thionyl_Chloride Thionyl_Chloride->3-Methylthio-1-chloropropane N-3-Methylthiopropyl_phthalimide N-3-Methylthiopropyl_phthalimide 3-Methylthio-1-chloropropane->N-3-Methylthiopropyl_phthalimide 80-90 °C Potassium_Phthalimide Potassium_Phthalimide Potassium_Phthalimide->N-3-Methylthiopropyl_phthalimide 3-Methylthio_propylamine 3-Methylthio_propylamine N-3-Methylthiopropyl_phthalimide->3-Methylthio_propylamine Hydrazine Hydrate, Ethanol, Reflux Hydrazine_Hydrate Hydrazine_Hydrate Hydrazine_Hydrate->3-Methylthio_propylamine

Figure 1: Synthesis Pathway of this compound.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of this compound, providing both separation and identification. Due to the primary amine functionality, derivatization may be employed to improve peak shape and thermal stability, although direct analysis is also possible.

Experimental Protocol: GC-MS Analysis

The following is a general protocol for the analysis of primary amines by GC-MS and should be optimized for the specific instrumentation and analytical goals.

  • Sample Preparation:

    • Dissolve a known amount of the this compound sample in a suitable solvent (e.g., methanol or dichloromethane).

    • If derivatization is required, a common agent for primary amines is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a non-protic solvent like pyridine. The reaction is typically carried out at a slightly elevated temperature (e.g., 60-70 °C) for 30 minutes.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is generally suitable.[12]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[12]

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless.

    • Oven Temperature Program:

      • Initial temperature: 60-80 °C, hold for 1-2 minutes.

      • Ramp to 180 °C at 5-10 °C/min.

      • Ramp to 250-290 °C at 10-20 °C/min, hold for 5-10 minutes.[12]

    • MS Ion Source Temperature: 230 °C.

    • MS Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Full scan for identification of unknowns and Selected Ion Monitoring (SIM) for targeted quantification.

GCMS_Workflow Sample Sample Dissolution Dissolve in Solvent Sample->Dissolution Derivatization Derivatization (Optional) Dissolution->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Analysis Data Analysis Detection->Data_Analysis

Figure 2: General Workflow for GC-MS Analysis.

Safety and Handling

This compound is classified as a corrosive and combustible liquid.[1] It can cause severe skin burns and eye damage.[1] Inhalation may cause respiratory irritation. It is crucial to handle this chemical in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE).

Table 3: GHS Hazard Information

Hazard ClassHazard StatementGHS Pictogram
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damageCorrosion
Serious Eye Damage/Eye IrritationH318: Causes serious eye damageCorrosion
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritationExclamation Mark
Flammable LiquidsH227: Combustible liquidNo Pictogram

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a respirator with an appropriate cartridge for organic vapors and amines.

Handling and Storage:

  • Avoid all personal contact, including inhalation.[1]

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as acids and oxidizing agents.[1]

  • Keep containers tightly closed.

  • Ground and bond containers when transferring material to prevent static discharge.

First Aid Measures:

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Applications and Relevance in Drug Development

This compound serves as a valuable building block in organic synthesis.[2] Its bifunctional nature, possessing both a nucleophilic amine and a thioether group, allows for its incorporation into a variety of more complex molecules. In the context of drug development, such scaffolds are of interest for the synthesis of novel pharmaceutical candidates. The primary amine can be readily modified through reactions such as acylation, alkylation, and reductive amination to introduce diverse functionalities. The thioether moiety can also participate in further chemical transformations or contribute to the overall pharmacokinetic and pharmacodynamic properties of a target molecule. Additionally, this compound is used as a flavoring agent in the food industry.[3] It can also be used in the synthesis of rhodium(III) complexes.[8]

Conclusion

This technical guide has provided a detailed overview of the core properties, synthesis, analysis, and safety considerations for this compound (CAS 4104-45-4). The information compiled herein, including the tabulated data and workflow diagrams, is intended to serve as a valuable resource for researchers, scientists, and drug development professionals. Adherence to the safety protocols outlined is paramount when handling this corrosive and combustible compound. Further research into its toxicological properties is warranted to provide a more complete safety profile.

References

An In-Depth Technical Guide to the Synthesis of 3-(Methylthio)propylamine via Gabriel Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-(methylthio)propylamine, a valuable building block in pharmaceutical and materials science, utilizing the robust and reliable Gabriel synthesis. This document details the underlying chemical principles, step-by-step experimental protocols, and relevant quantitative and spectroscopic data. The guide is intended to serve as a practical resource for researchers and professionals engaged in organic synthesis and drug development, offering a clear pathway to obtaining this primary amine with high purity.

Introduction

The Gabriel synthesis, a cornerstone of amine synthesis developed by Siegmund Gabriel in 1887, offers a superior method for the preparation of primary amines from primary alkyl halides, avoiding the common issue of over-alkylation encountered with direct amination.[1][2] This method employs the phthalimide anion as an ammonia surrogate, ensuring the selective formation of the desired primary amine.[1] this compound is a key intermediate in the synthesis of various biologically active molecules and ligands for coordination chemistry. Its synthesis via the Gabriel pathway provides a reliable and high-yielding route, making it an attractive method for laboratory and potential scale-up applications.

This guide will delineate the two primary stages of the synthesis: the N-alkylation of potassium phthalimide with a suitable 3-(methylthio)propyl halide and the subsequent liberation of the primary amine via hydrazinolysis.

Core Principles: The Gabriel Synthesis Mechanism

The Gabriel synthesis proceeds in two distinct steps:

  • N-Alkylation of Phthalimide: The process begins with the deprotonation of phthalimide, a weak acid, by a base such as potassium hydroxide to form the potassium phthalimide salt. This salt contains a nucleophilic imide anion. This anion then undergoes a nucleophilic substitution reaction (SN2) with a primary alkyl halide, in this case, 3-chloro-1-(methylthio)propane, to form N-(3-(methylthio)propyl)phthalimide. The bulky nature of the phthalimide nucleophile sterically hinders over-alkylation, a significant advantage of this method.[3][4]

  • Liberation of the Primary Amine: The newly formed N-alkylphthalimide is then cleaved to release the primary amine. While acidic or basic hydrolysis can be employed, the Ing-Manske procedure, which utilizes hydrazine (NH₂NH₂), is often preferred due to its milder reaction conditions.[1][5] Hydrazine attacks the carbonyl carbons of the phthalimide ring, leading to the formation of a stable cyclic phthalhydrazide precipitate and the desired primary amine, this compound.[1]

Gabriel Synthesis Mechanism cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrazinolysis Potassium_Phthalimide Potassium Phthalimide N_Alkylphthalimide N-(3-(methylthio)propyl)phthalimide Potassium_Phthalimide->N_Alkylphthalimide SN2 Reaction 3_Chloro_1_methylthiopropane 3-Chloro-1- (methylthio)propane 3_Chloro_1_methylthiopropane->N_Alkylphthalimide Primary_Amine This compound N_Alkylphthalimide->Primary_Amine Cleavage Phthalhydrazide Phthalhydrazide (Precipitate) N_Alkylphthalimide->Phthalhydrazide Hydrazine Hydrazine (N2H4) Hydrazine->Primary_Amine

Diagram 1: Overall workflow of the Gabriel synthesis.

Experimental Protocols

The following protocols are adapted from general procedures for the Gabriel synthesis and information from related syntheses.

Synthesis of N-(3-(methylthio)propyl)phthalimide

This procedure details the SN2 reaction between potassium phthalimide and 3-chloro-1-(methylthio)propane.

Materials:

  • Potassium phthalimide

  • 3-Chloro-1-(methylthio)propane

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium phthalimide (1.0 equivalent) in anhydrous DMF.

  • To the stirred solution, add 3-chloro-1-(methylthio)propane (1.05 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 80-90°C and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into a beaker containing ice-water with stirring.

  • The precipitated N-(3-(methylthio)propyl)phthalimide is collected by vacuum filtration.

  • Wash the solid product with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the N-alkylated phthalimide as a solid. A yield of over 94% has been reported for this step in a related synthesis.

Synthesis of this compound (Hydrazinolysis)

This procedure describes the Ing-Manske method for the cleavage of the phthalimide group to yield the primary amine.

Materials:

  • N-(3-(methylthio)propyl)phthalimide

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution (aqueous)

  • Diethyl ether or Dichloromethane

Procedure:

  • Suspend N-(3-(methylthio)propyl)phthalimide (1.0 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add hydrazine hydrate (1.5 equivalents) to the suspension.

  • Heat the mixture to reflux for 2-4 hours. A white precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature and add concentrated hydrochloric acid to ensure complete precipitation of the phthalhydrazide and to form the hydrochloride salt of the amine.

  • Filter the mixture to remove the phthalhydrazide precipitate. Wash the precipitate with a small amount of cold ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Treat the remaining aqueous solution with a sodium hydroxide solution until the pH is strongly basic (pH > 12) to liberate the free amine.

  • Extract the aqueous layer with diethyl ether or dichloromethane (3 x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent by rotary evaporation to yield this compound. Further purification can be achieved by distillation. A yield of over 85% has been reported for this hydrazinolysis step.

Experimental_Workflow cluster_alkylation N-Alkylation cluster_hydrazinolysis Hydrazinolysis A 1. Dissolve Potassium Phthalimide in DMF B 2. Add 3-Chloro-1-(methylthio)propane A->B C 3. Heat at 80-90°C for 2-3h B->C D 4. Cool and Precipitate in Ice-Water C->D E 5. Filter and Wash Solid D->E F 6. Dry N-(3-(methylthio)propyl)phthalimide E->F G 7. Suspend Phthalimide in Ethanol F->G H 8. Add Hydrazine Hydrate and Reflux G->H I 9. Cool and Acidify with HCl H->I J 10. Filter Phthalhydrazide I->J K 11. Concentrate Filtrate J->K L 12. Basify with NaOH K->L M 13. Extract with Organic Solvent L->M N 14. Dry and Evaporate Solvent M->N O 15. Purify this compound N->O

Diagram 2: Step-by-step experimental workflow.

Data Presentation

Physical and Chemical Properties
CompoundFormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)Refractive Index (n20/D)
This compoundC₄H₁₁NS105.20169 (lit.)[6]0.938 (lit.)[6]1.4940 (lit.)[6]
N-(3-(methylthio)propyl)phthalimideC₁₂H₁₃NO₂S235.31---
Reaction Yields
StepProductReported Yield
N-AlkylationN-(3-(methylthio)propyl)phthalimide> 94%
HydrazinolysisThis compound> 85%
Overall This compound > 80%

Yields are based on a related synthesis described in the patent literature and may vary depending on specific reaction conditions and scale.

Characterization Data

Spectroscopic Data for this compound

The following spectroscopic data can be used to confirm the identity and purity of the final product.

¹H NMR (CDCl₃):

  • δ 1.33 (s, 2H, -NH₂)

  • δ 1.78 (quintet, 2H, -CH₂-CH₂-CH₂-)

  • δ 2.09 (s, 3H, S-CH₃)

  • δ 2.53 (t, 2H, S-CH₂-)

  • δ 2.76 (t, 2H, -CH₂-NH₂)

¹³C NMR (CDCl₃):

  • δ 15.6 (S-CH₃)

  • δ 33.1 (-CH₂-CH₂-CH₂-)

  • δ 33.8 (S-CH₂-)

  • δ 40.5 (-CH₂-NH₂)

Spectroscopic Data for N-(3-(methylthio)propyl)phthalimide

Expected ¹H NMR signals:

  • Aromatic protons of the phthalimide group (multiplet, ~7.7-7.9 ppm).

  • Triplet corresponding to the methylene group attached to the nitrogen (~3.8 ppm).

  • Triplet corresponding to the methylene group attached to the sulfur atom (~2.6 ppm).

  • Multiplet for the central methylene group (~2.0 ppm).

  • Singlet for the methyl group attached to the sulfur (~2.1 ppm).

Expected ¹³C NMR signals:

  • Carbonyl carbons of the phthalimide group (~168 ppm).

  • Aromatic carbons of the phthalimide group (~123-134 ppm).

  • Methylene carbon attached to the nitrogen (~36 ppm).

  • Methylene carbon attached to the sulfur atom (~30 ppm).

  • Central methylene carbon (~29 ppm).

  • Methyl carbon attached to the sulfur (~15 ppm).

Conclusion

The Gabriel synthesis provides an effective and high-yielding method for the preparation of this compound, a valuable primary amine for further synthetic applications. By following the detailed protocols outlined in this guide, researchers can reliably synthesize this target molecule while avoiding common side reactions associated with other amination methods. The provided data serves as a benchmark for reaction optimization and product characterization.

References

An In-Depth Technical Guide to the Physical and Chemical Characteristics of 3-(Methylthio)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylthio)propylamine, also known as 3-methylsulfanylpropan-1-amine, is a primary amine and an organic sulfide.[1] This versatile compound finds applications in various chemical syntheses and has been identified as a flavoring agent.[1] Its bifunctional nature, containing both a nucleophilic amino group and a sulfur-containing moiety, makes it a valuable building block in the development of novel molecules, including in the synthesis of rhodium(III) complexes with acyclic diaminedithioether (DADTE) ligands.[2] This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed experimental protocols for their determination, and an exploration of its role in relevant biological pathways.

Chemical and Physical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below. This data is essential for its handling, application in synthesis, and for safety considerations.

Table 1: General and Physical Properties

PropertyValueReference
Molecular Formula C₄H₁₁NS[1][3]
Molecular Weight 105.20 g/mol [1]
Appearance Clear, colorless to slightly yellow liquid
Boiling Point 169 °C (lit.)[4][5]
Density 0.938 g/mL at 25 °C (lit.)[4][5]
Refractive Index (n20/D) 1.4940 (lit.)[4][5]
Flash Point 62 °C (143.6 °F) - closed cup[5]
Solubility Practically insoluble in water; Soluble in ethanol.

Table 2: Chemical Identifiers

IdentifierValueReference
CAS Number 4104-45-4[1]
IUPAC Name 3-methylsulfanylpropan-1-amine[1]
Synonyms 3-Methylthiopropylamine, 1-Propanamine, 3-(methylthio)-, 3-Aminopropyl methyl sulfide, 3-(Methylmercapto)propylamine[1]
InChI InChI=1S/C4H11NS/c1-6-4-2-3-5/h2-5H2,1H3[1][3]
InChIKey KKYSBGWCYXYOHA-UHFFFAOYSA-N[1][3]
SMILES CSCCCN[1][3]

Experimental Protocols

This section details the standard methodologies for determining the key physical and chemical properties of this compound.

Boiling Point Determination (ASTM D1078)

The boiling point of this compound can be determined using a standard distillation method, such as ASTM D1078, which is suitable for volatile organic liquids with boiling points between 30 and 350 °C.[6][7][8][9]

  • Principle: This method measures the temperature range over which a liquid distills under atmospheric pressure.

  • Apparatus: Distillation flask, condenser, graduated cylinder for receiving the distillate, and a calibrated thermometer.

  • Procedure:

    • A measured volume of this compound is placed in the distillation flask.

    • The apparatus is assembled, and the liquid is heated.

    • The temperature at which the first drop of distillate falls into the condenser is recorded as the initial boiling point.

    • The temperature is continuously monitored as the distillation proceeds. The boiling range is the temperature difference between the initial boiling point and the point at which the last of the liquid evaporates. For a pure compound like this compound, this range should be narrow.

Density Measurement (Pycnometer Method - ASTM D854)

The density of liquid this compound can be accurately measured using a pycnometer, following a procedure similar to ASTM D854 for liquids.[10][11][12][13][14]

  • Principle: This method involves determining the mass of a precisely known volume of the liquid.

  • Apparatus: A pycnometer (a glass flask with a specific volume), a calibrated analytical balance, and a temperature-controlled water bath.

  • Procedure:

    • The empty, clean, and dry pycnometer is weighed.

    • The pycnometer is filled with distilled water of a known temperature and weighed to determine the exact volume of the pycnometer.

    • The pycnometer is then emptied, dried, and filled with this compound at the same temperature.

    • The filled pycnometer is weighed again.

    • The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.

Refractive Index Measurement (Abbe Refractometer)

The refractive index, a measure of how light bends as it passes through the substance, is determined using an Abbe refractometer.[15][16][17][18][19]

  • Principle: The Abbe refractometer measures the critical angle of total internal reflection at the interface between a prism of high refractive index and the sample.

  • Apparatus: An Abbe refractometer with a light source and a temperature-controlled prism stage.

  • Procedure:

    • A few drops of this compound are placed on the surface of the measuring prism.

    • The illuminating prism is brought into contact with the liquid to create a thin film.

    • The instrument is adjusted to bring the boundary line between the light and dark fields into the center of the crosshairs in the eyepiece.

    • The refractive index is read directly from the instrument's scale. The temperature should be maintained at 20°C for the n20/D value.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) of the protonated amine group can be determined by potentiometric titration.[3][20][21][22]

  • Principle: A solution of the amine is titrated with a strong acid, and the pH is monitored as a function of the volume of titrant added. The pKa is the pH at which half of the amine is protonated.

  • Apparatus: A calibrated pH meter with an electrode, a burette, and a magnetic stirrer.

  • Procedure:

    • A known concentration of this compound is dissolved in water or a suitable solvent.

    • The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

    • The pH of the solution is recorded after each addition of the acid.

    • A titration curve is generated by plotting pH versus the volume of acid added.

    • The equivalence point is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point.

Caption: A simplified workflow for the synthesis and physicochemical analysis of this compound.

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and identification of this compound.

Table 3: Spectroscopic Data

TechniqueKey Features
¹H NMR The proton NMR spectrum of a primary amine like this compound will show characteristic signals for the protons on the carbon atoms adjacent to the nitrogen and sulfur atoms. The -NH₂ protons typically appear as a broad singlet. The addition of D₂O will cause the -NH₂ signal to disappear due to proton-deuterium exchange, confirming the presence of the amine group.[11]
¹³C NMR The carbon atoms attached to the nitrogen and sulfur atoms will be deshielded and appear at characteristic chemical shifts in the ¹³C NMR spectrum.
IR Spectroscopy Primary amines exhibit two N-H stretching bands in the region of 3300-3500 cm⁻¹. A characteristic N-H bending (scissoring) vibration is also observed around 1590-1650 cm⁻¹. The C-S stretching vibration typically appears in the fingerprint region.
Mass Spectrometry The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (105.20 g/mol ). The fragmentation pattern will be characteristic of an aliphatic amine and a thioether, with common fragmentation pathways including alpha-cleavage adjacent to the nitrogen and sulfur atoms.
Sample Preparation for Spectroscopic Analysis
  • NMR Spectroscopy: For ¹H and ¹³C NMR, a small amount of the neat liquid is dissolved in a deuterated solvent (e.g., CDCl₃). The solution is then filtered into an NMR tube.

  • IR Spectroscopy: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).[1]

  • Mass Spectrometry (GC-MS): For volatile amines, sample preparation for GC-MS may involve dilution in a suitable volatile solvent. Derivatization can be employed to improve chromatographic properties if necessary.[6][13][14]

Synthesis

Several synthetic routes to this compound have been described. One common method involves the reduction of 3-(methylthio)propanenitrile.

Synthesis via Reduction of 3-(Methylthio)propanenitrile
  • Principle: The nitrile group of 3-(methylthio)propanenitrile is reduced to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[16]

  • Reaction Scheme: CH₃SCH₂CH₂CN + [H] → CH₃SCH₂CH₂CH₂NH₂

  • General Procedure:

    • A solution of 3-(methylthio)propanenitrile in a dry ether solvent (e.g., diethyl ether or THF) is slowly added to a suspension of LiAlH₄ in the same solvent under an inert atmosphere.

    • The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

    • The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution to precipitate the aluminum salts.

    • The organic layer is separated, and the aqueous layer is extracted with an ether solvent.

    • The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

    • The resulting crude this compound can be purified by distillation.

Another patented method involves a multi-step synthesis starting from 3-methylthio propyl alcohol.[15]

Biological Activity and Signaling Pathways

While this compound itself is primarily used as a chemical intermediate and flavoring agent, its structural similarity to polyamines like spermidine and spermine suggests potential interactions with biological systems that regulate polyamine metabolism. Polyamines are essential for cell growth and proliferation, and their levels are tightly controlled. A key regulatory point is the enzyme ornithine decarboxylase (ODC), which is the rate-limiting enzyme in polyamine biosynthesis.[7][8][10]

The activity of ODC is subject to a negative feedback loop involving polyamines. High levels of polyamines induce the synthesis of a protein called antizyme. Antizyme binds to ODC monomers, targeting them for degradation by the 26S proteasome, thereby reducing polyamine synthesis.[9][10]

ODC_Regulation cluster_polyamine_synthesis Polyamine Synthesis cluster_feedback_inhibition Feedback Inhibition Ornithine Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Putrescine Putrescine ODC->Putrescine ODC_Antizyme_Complex ODC-Antizyme Complex ODC->ODC_Antizyme_Complex Binding Spermidine_Spermine Spermidine & Spermine (Polyamines) Putrescine->Spermidine_Spermine Antizyme_mRNA Antizyme mRNA Spermidine_Spermine->Antizyme_mRNA Induces Translation Antizyme Antizyme Protein Antizyme_mRNA->Antizyme Antizyme->ODC_Antizyme_Complex Proteasome 26S Proteasome ODC_Antizyme_Complex->Proteasome ODC_Degradation ODC Degradation Proteasome->ODC_Degradation ODC_Degradation->ODC Inhibits

Caption: The negative feedback regulation of ornithine decarboxylase (ODC) by polyamines.

Safety and Handling

This compound is classified as a corrosive and irritant substance.[5] It can cause severe skin burns and eye damage. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound, along with standardized experimental protocols for their determination. The spectroscopic data and synthesis routes described are essential for its identification, characterization, and utilization in research and development. Furthermore, the exploration of its potential interaction with the ornithine decarboxylase regulatory pathway highlights an area for further investigation into its biological activities. This comprehensive information serves as a valuable resource for scientists and professionals working with this versatile chemical compound.

References

A Comprehensive Technical Guide to the Theoretical and Computational Analysis of 3-(Methylthio)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Methylthio)propylamine is a primary amine and a thioether that holds interest in various chemical and biological contexts. A thorough understanding of its molecular structure, spectroscopic properties, and electronic behavior is crucial for its application in research and development. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to characterize this compound. It details the expected outcomes from spectroscopic analyses (FT-IR, FT-Raman, NMR, and UV-Vis) and delves into the insights provided by quantum chemical calculations, including Density Functional Theory (DFT), Frontier Molecular Orbital (HOMO-LUMO) analysis, Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) mapping. This document is intended to serve as a valuable resource for researchers engaged in the study of this and related small molecules.

Introduction

This compound (C₄H₁₁NS) is a bifunctional molecule containing both a primary amine and a methylthioether group.[1] This unique combination of functional groups imparts specific chemical properties that are of interest in various fields, including organic synthesis and materials science. Computational chemistry provides powerful tools to investigate the molecular properties of such compounds at the atomic level, offering insights that complement and guide experimental work.[2]

This guide outlines the standard theoretical and computational approaches used to study this compound, providing a framework for its comprehensive characterization.

Molecular Structure and Properties

The fundamental properties of this compound are summarized in Table 1. These values provide a baseline for further computational and experimental investigations.

PropertyValueReference
Molecular Formula C₄H₁₁NS[1][3]
Molecular Weight 105.20 g/mol [1][3]
CAS Number 4104-45-4[3]
Boiling Point 169 °C[3]
Density 0.938 g/mL at 25 °C[3]
Refractive Index n20/D 1.4940[3]
SMILES CSCCCN[3]
InChI 1S/C4H11NS/c1-6-4-2-3-5/h2-5H2,1H3[3]

Computational Methodology

A robust computational analysis of this compound typically involves geometry optimization and subsequent property calculations using Density Functional Theory (DFT). The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional combined with a Pople-style basis set such as 6-311++G(d,p) is a widely accepted level of theory for providing a good balance between accuracy and computational cost for organic molecules.[4][5]

Geometry Optimization

The first step in any computational study is to determine the ground-state equilibrium geometry of the molecule. This is achieved by minimizing the energy of the molecule with respect to the positions of its atoms. The optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

Vibrational Frequency Analysis

Following geometry optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide the theoretical vibrational spectra (FT-IR and FT-Raman), which are invaluable for interpreting experimental spectroscopic data.[6][7][8]

The logical workflow for a typical computational analysis is depicted below.

computational_workflow Computational Analysis Workflow start Define Molecular Structure (this compound) dft Select DFT Functional and Basis Set (e.g., B3LYP/6-311++G(d,p)) start->dft geom_opt Geometry Optimization dft->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc verify_min Verify Minimum Energy Structure (No Imaginary Frequencies) freq_calc->verify_min nbo Natural Bond Orbital (NBO) Analysis freq_calc->nbo fmo Frontier Molecular Orbital (HOMO-LUMO) Analysis freq_calc->fmo mep Molecular Electrostatic Potential (MEP) Mapping freq_calc->mep verify_min->geom_opt Failure spectra Simulate FT-IR and FT-Raman Spectra verify_min->spectra Success end Comprehensive Molecular Characterization spectra->end nbo->end fmo->end mep->end

Computational Analysis Workflow

Spectroscopic Analysis: A Theoretical Perspective

Vibrational Spectroscopy (FT-IR and FT-Raman)

The vibrational spectrum of this compound is characterized by the modes associated with its primary amine and methylthioether functional groups, as well as the propyl backbone.

Key Expected Vibrational Modes:

  • N-H Stretching: Primary amines typically exhibit two N-H stretching bands in the region of 3300-3500 cm⁻¹.[9][10] The asymmetric stretch occurs at a higher frequency than the symmetric stretch.

  • C-H Stretching: The C-H stretching vibrations of the methyl and methylene groups are expected in the 2850-3000 cm⁻¹ range.

  • N-H Bending (Scissoring): A characteristic N-H bending vibration is expected around 1600 cm⁻¹.[11]

  • CH₂ and CH₃ Bending: These bending modes typically appear in the 1350-1470 cm⁻¹ region.

  • C-N Stretching: The C-N stretching vibration for primary aliphatic amines is generally observed between 1000 and 1250 cm⁻¹.[10]

  • C-S Stretching: The C-S stretching vibration is typically weaker and found in the 600-800 cm⁻¹ range.

  • N-H Wagging: A broad band corresponding to the out-of-plane N-H wagging is expected between 650 and 900 cm⁻¹.[10]

A comparison of the expected experimental and theoretical vibrational frequencies is crucial for accurate spectral assignment.

experimental_vs_theoretical Experimental vs. Theoretical Spectra exp_spectra Experimental Spectra (FT-IR, FT-Raman) exp_data Experimental Frequencies and Intensities exp_spectra->exp_data comp_calc Computational Calculation (DFT) theo_data Calculated Frequencies and Intensities comp_calc->theo_data assignment Vibrational Mode Assignment exp_data->assignment scaling Scaling of Theoretical Frequencies theo_data->scaling scaling->assignment correlation Correlation and Interpretation assignment->correlation

Correlation of Experimental and Theoretical Data
NMR Spectroscopy (¹H and ¹³C)

The predicted ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical values, when compared to experimental data, aid in the definitive assignment of proton and carbon signals.

Expected ¹H NMR Signals:

  • -S-CH₃: A singlet in the range of 2.0-2.5 ppm.

  • -S-CH₂-: A triplet around 2.5-3.0 ppm.

  • -CH₂-CH₂-N: A multiplet (sextet or pentet) in the range of 1.6-2.0 ppm.

  • -CH₂-NH₂: A triplet around 2.7-3.2 ppm.

  • -NH₂: A broad singlet whose chemical shift is dependent on solvent and concentration, typically between 1.0 and 5.0 ppm.

Expected ¹³C NMR Signals:

  • -S-CH₃: A signal around 15-25 ppm.

  • -S-CH₂-: A signal around 30-40 ppm.

  • -CH₂-CH₂-N: A signal around 30-40 ppm.

  • -CH₂-NH₂: A signal around 40-50 ppm.

UV-Vis Spectroscopy

The electronic transitions of this compound can be predicted using Time-Dependent DFT (TD-DFT) calculations. As a saturated aliphatic amine and thioether, strong absorptions are expected only in the far UV region, likely below 220 nm, corresponding to n → σ* transitions of the nitrogen and sulfur lone pairs.

Quantum Chemical Analyses

Beyond spectral prediction, computational chemistry offers a suite of tools to analyze the electronic structure and reactivity of this compound.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity.[5]

  • HOMO: For this compound, the HOMO is expected to be localized on the nitrogen and sulfur atoms, reflecting the positions of the lone pair electrons. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity).

  • LUMO: The LUMO is likely distributed across the σ* anti-bonding orbitals of the C-N and C-S bonds. The energy of the LUMO indicates the molecule's ability to accept electrons (electrophilicity).

  • HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "natural bond orbitals."[4][5] For this compound, NBO analysis can quantify:

  • Hybridization: The hybridization of the atomic orbitals involved in bonding.

  • Natural Atomic Charges: A more chemically intuitive measure of atomic charges compared to Mulliken charges.

  • Hyperconjugative Interactions: The stabilizing interactions between occupied (donor) and unoccupied (acceptor) orbitals. For instance, the interaction between the nitrogen or sulfur lone pairs and the anti-bonding orbitals of adjacent C-C or C-H bonds can be quantified.

Molecular Electrostatic Potential (MEP)

The MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule.[5] It is a valuable tool for identifying the sites of electrophilic and nucleophilic attack.

  • Negative Potential (Red/Yellow): These regions indicate an excess of electron density and are susceptible to electrophilic attack. For this compound, the most negative regions are expected around the nitrogen and sulfur atoms due to their lone pairs.

  • Positive Potential (Blue): These regions are electron-deficient and are prone to nucleophilic attack. The hydrogen atoms of the amine group and the hydrogens on the carbon atoms adjacent to the heteroatoms are expected to be the most positive regions.

Experimental Protocols

While this guide focuses on theoretical and computational aspects, the validation of these models relies on high-quality experimental data. Standard experimental protocols for the spectroscopic characterization of a liquid sample like this compound are outlined below.

FT-IR and FT-Raman Spectroscopy
  • FT-IR: The infrared spectrum can be recorded using a Fourier Transform Infrared spectrometer. For a liquid sample, a small drop can be placed between two KBr or NaCl plates to form a thin film. The spectrum is typically recorded in the 4000-400 cm⁻¹ range.

  • FT-Raman: The Raman spectrum can be obtained using a Fourier Transform Raman spectrometer with a near-infrared laser (e.g., 1064 nm) to minimize fluorescence. The liquid sample is typically held in a glass capillary tube.

NMR Spectroscopy
  • Sample Preparation: A solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃ or D₂O). A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. Standard pulse sequences are used to obtain one-dimensional spectra. Further structural elucidation can be achieved with two-dimensional NMR techniques like COSY and HSQC.

UV-Vis Spectroscopy
  • Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, such as ethanol or hexane.

  • Data Acquisition: The UV-Vis absorption spectrum is recorded using a dual-beam spectrophotometer, typically over a range of 190-400 nm.

Conclusion

The theoretical and computational methodologies outlined in this guide provide a robust framework for the in-depth characterization of this compound. By combining DFT-based calculations with experimental spectroscopic data, a comprehensive understanding of its molecular structure, vibrational properties, electronic characteristics, and reactivity can be achieved. This knowledge is fundamental for its effective utilization in scientific research and industrial applications. The predictive power of these computational techniques is particularly valuable in the absence of extensive experimental data and can guide future experimental investigations.

References

An In-depth Technical Guide to the Solubility of 3-(Methylthio)propylamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(methylthio)propylamine in various organic solvents. Due to a lack of extensive published quantitative data, this document emphasizes the theoretical principles governing its solubility, qualitative assessments, and detailed experimental protocols for researchers to determine precise solubility values in their specific applications.

Introduction to this compound

This compound is a primary amine and an organic sulfide. Its structure, featuring a flexible propyl chain, a basic amino group, and a methylthio moiety, dictates its physical and chemical properties, including its solubility. Understanding its behavior in different organic solvents is crucial for its application in chemical synthesis, pharmaceutical development, and materials science, where it may serve as a reactant, a building block, or a modifying agent.

Theoretical Framework for Solubility

The solubility of this compound in a given organic solvent is governed by the principle of "like dissolves like." This principle is a function of several intermolecular forces:

  • Hydrogen Bonding: The primary amine group (-NH₂) of this compound can act as a hydrogen bond donor and acceptor. This capability strongly influences its solubility in protic solvents (e.g., alcohols) and other solvents that can accept hydrogen bonds (e.g., ethers, ketones).

  • Dipole-Dipole Interactions: The molecule possesses a net dipole moment due to the presence of the electronegative nitrogen and sulfur atoms. This allows for favorable interactions with other polar molecules.

  • Van der Waals Forces (London Dispersion Forces): These non-polar interactions are present in all molecules and are the primary mode of interaction with non-polar solvents. The propyl chain and the methyl group contribute to these forces.

The balance of these forces determines the extent to which this compound will be soluble in a particular organic solvent.

Qualitative Solubility Profile

While precise quantitative data is scarce, a qualitative assessment of the solubility of this compound in common organic solvents can be made based on its structural features and general chemical principles.[1][2] It is reported to be soluble in ethanol.[3] Aliphatic amines are generally soluble in a range of organic solvents.[1][2][4][5][6]

Table 1: Predicted Qualitative Solubility of this compound in Various Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHigh / MiscibleStrong hydrogen bonding interactions between the amine's -NH₂ group and the solvent's -OH group.
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileModerate to HighDipole-dipole interactions are the primary driving force for solubility. The amine can act as a hydrogen bond donor to the carbonyl oxygen of ketones and esters.
Halogenated Dichloromethane, ChloroformModerate to HighPrimarily dipole-dipole interactions. Chloroform can also act as a weak hydrogen bond donor.
Aromatic Toluene, BenzeneModerateVan der Waals forces between the alkyl/thioether parts of the amine and the aromatic ring, along with some dipole-induced dipole interactions.
Non-polar Hexane, CyclohexaneLow to ModerateSolubility is dependent on the van der Waals forces of the propyl and methyl groups. The polar amine head group limits miscibility.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols can be employed.

General Experimental Workflow

The following diagram illustrates a logical workflow for determining the solubility of a liquid amine like this compound in an organic solvent.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_method Method Selection cluster_execution Execution cluster_analysis Data Analysis prep_amine Prepare Pure This compound saturate Prepare Saturated Solution (Constant Temperature) prep_amine->saturate prep_solvent Prepare Pure Organic Solvent prep_solvent->saturate method_select Select Method gravimetric Gravimetric method_select->gravimetric Simple spectroscopic Spectroscopic method_select->spectroscopic Requires Chromophore chromatographic Chromatographic method_select->chromatographic High Precision analyze Analyze Aliquot of Saturated Solution method_select->analyze separate Separate Excess Solute (Centrifugation/Filtration) saturate->separate separate->analyze calculate Calculate Concentration (e.g., g/100mL, mol/L) analyze->calculate report Report Solubility (with Temperature) calculate->report

References

An In-depth Technical Guide to the Safe Handling of 3-(Methylthio)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(Methylthio)propylamine (CAS No: 4104-45-4), also known as 3-Aminopropyl methyl sulfide, is a primary amino compound and an organic sulfide.[1] It is utilized as a laboratory chemical and has applications as a flavoring agent in foods such as cheese and seafood.[1][2][3] Despite its utility, it is a hazardous substance that requires strict safety and handling protocols. This guide provides a comprehensive overview of its hazards, safety precautions, and emergency procedures, designed for researchers, scientists, and professionals in drug development.

Hazard Identification and Classification

This compound is classified as a hazardous chemical under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[4] The primary dangers are its combustible nature and its severe corrosive effects on skin and eyes.[4] The substance is designated with the signal word "Danger".[4][5]

GHS Classification Summary

ClassificationCategoryHazard Statement
Skin Corrosion/IrritationCategory 1B / 1CH314: Causes severe skin burns and eye damage.[1][4][6]
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage.[1][5]
Flammable LiquidsCategory 4H227: Combustible liquid.[4][7]
Corrosive to MetalsCategory 1H290: May be corrosive to metals.[6]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[1][5]

Note: The substance is also characterized by a strong, unpleasant stench.[4]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValue
Molecular Formula C4H11NS[5][6]
Molecular Weight 105.20 g/mol [1][5]
Appearance Colorless to slightly yellow liquid[1][4][8]
Odor Stench[4]
Boiling Point 169 °C (336.2 °F)[4]
Flash Point 62 °C (143.6 °F) - closed cup[4][5]
Density 0.938 g/mL at 25 °C
Refractive Index 1.4940 at 20 °C
Solubility Insoluble or practically insoluble in water. Soluble in ethanol.[1][2]
UN Number UN2735[2][4]

Exposure Controls and Personal Protective Equipment (PPE)

Proper exposure controls are critical to mitigate the risks associated with handling this compound. A multi-layered approach involving engineering controls, administrative controls, and personal protective equipment is required.

  • Ventilation: Work should be conducted in a well-ventilated area.[6] The use of a chemical fume hood or other appropriate exhaust ventilation is mandatory to keep airborne concentrations below exposure limits.[4]

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[4]

  • Eye and Face Protection: Wear chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[4] A full face shield should be used in conjunction with goggles when there is a risk of splashing.[6]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves. Inspect gloves prior to use and dispose of contaminated gloves in accordance with laboratory practices.[7]

    • Protective Clothing: Wear a lab coat, apron, or coveralls to prevent skin contact.[4][6] Contaminated clothing, including shoes, should be removed immediately and decontaminated before reuse or discarded.[6]

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below recommended limits, a NIOSH/MSHA or European Standard EN 149 approved respirator must be used.[4] All respirator use must comply with a comprehensive respiratory protection program, such as that outlined in OSHA's 29 CFR 1910.134.[4]

Wash hands and any exposed skin thoroughly after handling.[4] Do not eat, drink, or smoke in areas where the chemical is handled, stored, or processed.[6][9]

Safe Handling and Storage Procedures

  • Avoid all personal contact, including inhalation of vapors or mists.[6]

  • Do not get the substance in eyes, on skin, or on clothing.[4]

  • Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[4]

  • Take precautionary measures against static discharge.[4]

  • Handle product only in a closed system or with appropriate exhaust ventilation.[4]

  • Store in a cool, dry, and well-ventilated area designated as a corrosives area.[4]

  • Keep containers tightly closed to prevent exposure to moisture and air, as the material is hygroscopic and air-sensitive.[2][4]

  • Store away from incompatible materials, such as strong oxidizing agents.[4][6]

  • Store locked up.[4][6]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

In all cases of exposure, seek immediate medical attention and call a POISON CENTER or doctor.[4]

  • Inhalation: Remove the victim to fresh air immediately. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration.[4]

  • Skin Contact: Immediately flush the affected area with large amounts of water for at least 15-30 minutes while removing all contaminated clothing and shoes.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing.[4][6]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[4][6] Give the victim several glasses of water or milk to drink.[6]

  • Suitable Extinguishing Media: Use carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[6] Water spray can be used for large fires.[6]

  • Specific Hazards: The material is combustible and containers may explode when heated.[4] Combustion produces toxic fumes, including oxides of carbon (CO, CO2), nitrogen (NOx), and sulfur.[4]

  • Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand mode and full protective gear.[4][6]

In the event of a spill, a structured response is necessary to ensure safety and minimize environmental contamination.

SpillResponse Workflow for this compound Spill Response spill Spill Occurs assess Assess Situation (Size, Location, Hazards) spill->assess IMMEDIATE ACTION evacuate Evacuate Immediate Area Restrict Access assess->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator, etc.) evacuate->ppe ignition Remove All Ignition Sources ppe->ignition ventilate Ensure Adequate Ventilation ignition->ventilate contain Contain Spill (Use dikes or inert absorbent material) ventilate->contain absorb Absorb with Inert Material (Sand, vermiculite, silica gel) contain->absorb collect Collect & Place in Sealed Container for Waste Disposal absorb->collect decontaminate Decontaminate Spill Area & Equipment collect->decontaminate report Report Incident (Follow institutional protocol) decontaminate->report

Caption: A logical workflow for responding to an accidental spill of this compound.

Experimental Protocols and Safety Assessment

Specific experimental protocols for determining the safety parameters of this compound are not detailed in publicly available safety documents. However, before any new procedure or experiment involving this chemical, a thorough risk assessment must be performed.

RiskAssessment General Laboratory Risk Assessment Process start Propose Experiment with This compound sds 1. Information Gathering (Review Safety Data Sheet) start->sds identify 2. Hazard Identification (Corrosive, Combustible, Stench) sds->identify assess 3. Risk Assessment (Evaluate quantities, exposure routes, and procedures) identify->assess controls 4. Implement Control Measures assess->controls eng Engineering Controls (Fume Hood, Ventilation) controls->eng admin Administrative Controls (SOPs, Training) controls->admin ppe Personal Protective Equipment (Gloves, Goggles, etc.) controls->ppe proceed 5. Proceed with Experiment (Adhering to controls) controls->proceed review 6. Review & Update (Post-procedure evaluation) proceed->review review->start For new/modified procedures

Caption: A workflow for hazard identification and risk assessment before using this compound.

Toxicological and Ecological Information

  • Toxicology: The primary toxicological effect is severe burns caused by all routes of exposure (skin, eyes, ingestion, inhalation).[4] Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[4] Comprehensive toxicological properties have not been fully investigated.[4]

Disposal Considerations

Chemical waste generators must adhere to federal, state, and local regulations for waste disposal.[4] Both the chemical and its container must be disposed of at an approved waste disposal facility.[4] Do not dispose of via household waste or sewer systems.

References

The Natural Occurrence of 3-(Methylthio)propylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the natural occurrence of 3-(methylthio)propylamine, a volatile amine contributing to the flavor and aroma of various foods. This document details its biosynthetic origins, summarizes its presence in different natural matrices, and provides comprehensive experimental protocols for its detection and quantification. Particular emphasis is placed on chromatographic techniques, which are pivotal for the analysis of this compound. Visual diagrams of the biosynthetic pathway and a representative analytical workflow are included to facilitate a deeper understanding of the core concepts.

Introduction

This compound, also known as 3-methylsulfanylpropan-1-amine, is a primary amino compound and an organic sulfide.[1] It is recognized for its sulfurous, vegetable-like, and cheesy aroma, which contributes to the sensory profile of a variety of food products.[2] While it has been identified as a flavoring agent for use in cheese, seafood, soups, and snack foods at parts-per-million (ppm) levels, its natural occurrence is less extensively documented in scientific literature.[2] This guide aims to consolidate the available information on its natural presence, biosynthesis, and analytical determination to serve as a valuable resource for researchers in food science, natural products, and drug development. One of the few specific mentions of its natural occurrence in the plant kingdom is in Iberis amara (bitter candytuft).[1]

Biosynthesis of this compound

The primary precursor for the biosynthesis of this compound is the essential amino acid L-methionine. The formation of this compound from L-methionine is primarily achieved through a decarboxylation reaction. This transformation is catalyzed by the enzyme L-methionine decarboxylase (EC 4.1.1.57). This enzyme belongs to the lyase family, specifically the carboxy-lyases, which cleave carbon-carbon bonds. The systematic name for this enzyme is L-methionine carboxy-lyase (3-methylthiopropylamine-forming).

The biosynthetic pathway can be summarized as follows:

  • Step 1: Substrate Binding: L-methionine binds to the active site of L-methionine decarboxylase.

  • Step 2: Decarboxylation: The enzyme catalyzes the removal of the carboxyl group from L-methionine as carbon dioxide (CO2).

  • Step 3: Product Release: The resulting product, this compound, is released from the enzyme.

This pathway is a key route for the formation of this volatile amine in various organisms, including microorganisms that play a role in food fermentation.

Biosynthesis of this compound Biosynthesis of this compound L-Methionine L-Methionine This compound This compound L-Methionine->this compound Decarboxylation CO2 CO2 enzyme L-Methionine Decarboxylase (EC 4.1.1.57) enzyme->this compound Analytical Workflow for this compound Analytical Workflow for this compound cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Analysis homogenization Sample Homogenization aliquoting Aliquoting into Vial homogenization->aliquoting additives Addition of NaCl & NaOH aliquoting->additives is_spike Internal Standard Spiking additives->is_spike equilibration Vortex & Equilibrate is_spike->equilibration incubation Incubation with Agitation equilibration->incubation extraction Headspace Extraction incubation->extraction desorption Thermal Desorption in GC Inlet extraction->desorption separation Chromatographic Separation desorption->separation detection Mass Spectrometric Detection (SIM) separation->detection quantification Quantification using Calibration Curve detection->quantification

References

Thermal Stability and Decomposition of 3-(Methylthio)propylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a comprehensive search of publicly available scientific literature, patents, and safety data repositories did not yield specific experimental data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for 3-(methylthio)propylamine. Therefore, this guide provides information based on its known physical properties and extrapolates its expected thermal behavior from the general chemical principles of primary amines and alkyl sulfides. The experimental protocols described herein are hypothetical and represent best practices for the thermal analysis of such a compound.

Introduction

This compound, also known as 3-methylsulfanylpropan-1-amine, is a primary amine containing a thioether functional group. Its unique structure lends it to applications in various chemical syntheses. Understanding its thermal stability and decomposition characteristics is crucial for ensuring safe handling, storage, and application in processes that may involve elevated temperatures. This technical guide summarizes the known properties of this compound and provides a theoretical framework for its thermal decomposition, alongside recommended experimental procedures for its analysis.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is compiled from various safety data sheets and chemical supplier information.

PropertyValue
Molecular Formula C₄H₁₁NS
Molecular Weight 105.20 g/mol
Boiling Point 169 °C
Flash Point 62 °C (closed cup)
Appearance Colorless to light yellow liquid
Odor Strong, unpleasant

Expected Thermal Stability and Decomposition Pathways

While specific decomposition temperatures are not available, this compound is classified as a combustible liquid, indicating that it will decompose upon heating. The decomposition is expected to be an exothermic process. Based on its chemical structure, several decomposition pathways can be postulated:

  • C-N Bond Cleavage: Homolytic or heterolytic cleavage of the carbon-nitrogen bond would lead to the formation of amine and alkyl radicals, which would then undergo further reactions.

  • C-S Bond Cleavage: The carbon-sulfur bond is also susceptible to cleavage at elevated temperatures, which could result in the formation of various sulfur-containing radical species.

  • Deamination: Elimination of ammonia is a common decomposition pathway for primary amines.

  • Oxidation: In the presence of air or other oxidizing agents, combustion will occur.

Based on safety data sheets, the expected thermal decomposition products are summarized in Table 2.

ProductChemical Formula
Carbon MonoxideCO
Carbon DioxideCO₂
Nitrogen OxidesNOₓ
Sulfur OxidesSOₓ

Hypothetical Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition profile of this compound, a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) should be employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss as a function of temperature.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Due to the volatile nature of the amine, use a hermetically sealed aluminum pan. A small pinhole should be made in the lid to allow for the escape of decomposition products while minimizing evaporative losses at lower temperatures. Accurately weigh approximately 5-10 mg of this compound into the pan.

  • Instrument Setup:

    • Place the sample pan and a reference pan (empty, hermetically sealed with a pinhole) into the TGA furnace.

    • Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidation.

  • Thermal Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is determined from the point of initial significant mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures of any phase transitions (e.g., boiling) and to quantify the heat flow associated with decomposition.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

  • Sample Preparation: Use a hermetically sealed aluminum pan to prevent volatilization. Accurately weigh approximately 2-5 mg of this compound into the pan.

  • Instrument Setup:

    • Place the sample pan and an empty, hermetically sealed reference pan into the DSC cell.

    • Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to a temperature just beyond the final decomposition temperature determined by TGA, at a heating rate of 10 °C/min.

  • Data Analysis: Record the heat flow as a function of temperature. Endothermic peaks may correspond to boiling, while exothermic peaks will indicate decomposition.

Visualization of Experimental Workflow

The logical flow of the proposed thermal analysis can be visualized as follows:

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) cluster_results Data Interpretation start Obtain this compound Sample weigh_tga Weigh 5-10 mg into TGA pan start->weigh_tga weigh_dsc Weigh 2-5 mg into DSC pan start->weigh_dsc seal_pans Hermetically seal pans (with pinhole for TGA) weigh_tga->seal_pans weigh_dsc->seal_pans tga_setup Instrument Setup (N2 purge) seal_pans->tga_setup dsc_setup Instrument Setup (N2 purge) seal_pans->dsc_setup tga_run Run TGA (30-600°C at 10°C/min) tga_setup->tga_run tga_data Record Mass Loss vs. Temperature tga_run->tga_data tga_analysis Determine Onset of Decomposition tga_data->tga_analysis combine_data Correlate TGA and DSC Data tga_analysis->combine_data dsc_run Run DSC (30°C to post-decomposition) dsc_setup->dsc_run dsc_data Record Heat Flow vs. Temperature dsc_run->dsc_data dsc_analysis Identify Thermal Events (Boiling, Decomposition) dsc_data->dsc_analysis dsc_analysis->combine_data stability_report Report Thermal Stability Profile combine_data->stability_report

Caption: Hypothetical workflow for the thermal analysis of this compound.

Safety Precautions

When conducting thermal analysis of this compound, the following safety precautions are essential:

  • Ventilation: All work should be performed in a well-ventilated laboratory, preferably within a fume hood, to avoid inhalation of the volatile and potentially toxic amine and its decomposition products.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid direct contact with the skin and eyes as the substance is corrosive.

  • Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.

By following these guidelines and proposed experimental procedures, a comprehensive understanding of the thermal stability and decomposition of this compound can be achieved, ensuring its safe and effective use in research and development.

A Comprehensive Technical Guide to 3-(Methylthio)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of chemical compounds is paramount. This guide provides an in-depth look at 3-(Methylthio)propylamine, a versatile primary amino compound and organic sulfide. This document outlines its fundamental properties, synthesis, and analytical methodologies, presented in a clear and accessible format.

Core Molecular and Physical Properties

This compound, also known as 3-methylsulfanylpropan-1-amine, is a clear, colorless to slightly yellow liquid.[1] Its key identifiers and physicochemical properties are summarized below.

PropertyValue
Molecular Formula C₄H₁₁NS
Molecular Weight 105.20 g/mol
CAS Number 4104-45-4
Density 0.938 g/mL at 25 °C
Boiling Point 169 °C
Flash Point 62 °C (143.6 °F) - closed cup
Refractive Index n20/D 1.4940
IUPAC Name 3-methylsulfanylpropan-1-amine
Synonyms 1-Amino-3-(methylthio)propane, 3-(Methylmercapto)propylamine, S-Methylhomocysteamine

Synthesis of this compound

A notable method for the preparation of this compound involves a three-step synthesis starting from 3-methylthio-1-propanol, utilizing microwave and ultrasonic assistance to enhance reaction rates and yields.[2]

Experimental Protocol: Microwave and Ultrasound-Assisted Synthesis[2]

Step 1: Synthesis of 3-Methylthio-1-chloropropane

  • To a 500 mL three-necked flask equipped with a reflux condenser and a constant pressure dropping funnel, add 84.8 g of 3-methylthiopropanol and 150 mL of chloroform.

  • Place the flask in a microwave ultrasonic combined synthesizer. Set the microwave power to 600 W and the ultrasonic power to 500 W.

  • Once the mixture begins to reflux, slowly add a mixture of 57.2 g of thionyl chloride and 30 mL of chloroform through the dropping funnel.

  • After the addition is complete, continue the reflux for 30 minutes.

  • Following the reaction, remove unreacted starting materials and the chloroform solvent by rotary evaporation.

  • The crude 3-methylthio-1-chloropropane is purified by distillation under reduced pressure, collecting the fraction at 33-37 °C. The expected yield is greater than 95%.

Step 2: Synthesis of N-(3-Methylthiopropyl)phthalimide

  • In a reaction vessel, combine the purified 3-methylthio-1-chloropropane with potassium phthalimide.

  • Heat the mixture to 80-90 °C and maintain the reaction for 0.5 to 2.5 hours.

  • Upon completion, the product, N-(3-methylthiopropyl)phthalimide, is isolated. The expected yield is greater than 94%.

Step 3: Synthesis of this compound

  • Dissolve the N-(3-methylthiopropyl)phthalimide in absolute ethanol.

  • Add hydrazine hydrate to the solution.

  • Reflux the mixture for 20 to 60 minutes.

  • After the reaction, the final product, this compound, is isolated and purified. The expected yield is greater than 85%.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Phthalimide Substitution cluster_2 Step 3: Hydrazinolysis 3-Methylthiopropanol 3-Methylthiopropanol Microwave_Ultrasound_1 Microwave & Ultrasound 3-Methylthiopropanol->Microwave_Ultrasound_1 Thionyl Chloride Thionyl Chloride Thionyl Chloride->Microwave_Ultrasound_1 3-Methylthio-1-chloropropane 3-Methylthio-1-chloropropane Microwave_Ultrasound_1->3-Methylthio-1-chloropropane Potassium Phthalimide Potassium Phthalimide Reaction_2 80-90 °C 3-Methylthio-1-chloropropane->Reaction_2 Potassium Phthalimide->Reaction_2 N-(3-Methylthiopropyl)phthalimide N-(3-Methylthiopropyl)phthalimide Reaction_2->N-(3-Methylthiopropyl)phthalimide Reaction_3 Reflux in Ethanol N-(3-Methylthiopropyl)phthalimide->Reaction_3 Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reaction_3 This compound This compound Reaction_3->this compound

Caption: Workflow for the synthesis of this compound.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of this compound can be effectively performed using Gas Chromatography-Mass Spectrometry (GC-MS). The following is a representative protocol that can be adapted for its analysis.

Experimental Protocol: GC-MS Analysis

1. Sample Preparation:

  • For analysis, prepare a solution of this compound at a concentration of approximately 10 µg/mL in a volatile organic solvent such as dichloromethane or methanol.

  • Ensure the sample is free of particulate matter by centrifugation or filtration before transferring to a 1.5 mL glass autosampler vial.

2. GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 250°C at 15°C/min, hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

Biological Relevance and Potential Signaling Pathways

While direct signaling pathways for this compound are not extensively documented, the closely related compound, 3-(methylthio)propanoic acid (MTPA), is an intermediate in the metabolism of methionine.[3] The metabolism of MTPA leads to the production of hydrogen sulfide (H₂S), a known gasotransmitter involved in numerous signaling pathways.[3]

G L-Methionine L-Methionine alpha-Keto-gamma-methiolbutyrate alpha-Keto-gamma-methiolbutyrate L-Methionine->alpha-Keto-gamma-methiolbutyrate Transamination MTPA 3-(Methylthio)propanoic Acid alpha-Keto-gamma-methiolbutyrate->MTPA Oxidative Decarboxylation Methanethiol Methanethiol MTPA->Methanethiol Metabolism H2S Hydrogen Sulfide (Signaling Molecule) Methanethiol->H2S SELENBP1

Caption: Metabolic pathway of 3-(Methylthio)propanoic acid.

Applications in Research and Development

This compound serves as a valuable building block in organic synthesis. One of its notable applications is in the synthesis of rhodium(III) complexes containing acyclic diaminedithioether (DADTE) ligands.[4] These complexes are of interest in the field of coordination chemistry and may have potential applications in catalysis. It is also recognized as a flavoring agent in the food industry.[1]

References

Acidity and Basicity of 3-(Methylthio)propylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the acidity and basicity of 3-(Methylthio)propylamine, a primary amino compound with relevance in various chemical and pharmaceutical contexts. Due to the absence of direct experimentally determined acidity constants in publicly accessible literature, this guide establishes an estimated pKa value based on structurally analogous primary amines. Detailed experimental protocols for the determination of this value via potentiometric titration and Nuclear Magnetic Resonance (NMR) spectroscopy are provided to facilitate empirical validation. Furthermore, this document explores the structural factors influencing the basicity of the molecule and presents logical and experimental workflows in a visual format.

Introduction

This compound, also known as 3-(methylsulfanyl)propan-1-amine, is a primary aliphatic amine containing a thioether linkage. Its chemical structure, characterized by a flexible propyl chain, a basic amino group, and a methylthio moiety, makes it a subject of interest in fields ranging from synthetic chemistry to drug design. The basicity of the primary amine is a critical parameter that dictates its behavior in physiological and chemical systems, influencing its protonation state, solubility, receptor-binding interactions, and pharmacokinetic properties. A thorough understanding of its pKa, the negative logarithm of the acid dissociation constant of its conjugate acid, is therefore essential for its application in research and development.

Physicochemical Properties and Estimated Basicity

The electron-donating nature of the alkyl group in simple primary amines like propylamine and butylamine increases the electron density on the nitrogen atom, making the lone pair more available for protonation and resulting in pKa values for their conjugate acids in the range of 10.6 to 10.8. The presence of a sulfur atom in the form of a thioether in this compound is expected to have a mild electron-withdrawing inductive effect, which would slightly decrease the basicity of the amine compared to a simple alkylamine of similar chain length. However, this effect is attenuated by the three-carbon separation between the sulfur and nitrogen atoms.

To provide a robust estimate, a comparison with analogous compounds is presented in Table 1.

Table 1: Comparison of pKa Values for Structurally Related Primary Amines

Compound NameChemical StructurepKa of Conjugate AcidReference
PropylamineCH₃CH₂CH₂NH₂10.6 - 10.71[1][2][3][4][5]
ButylamineCH₃CH₂CH₂CH₂NH₂10.59 - 10.78[6][7][8][9]
CysteamineHSCH₂CH₂NH₂10.4 - 10.75 (amine)[10][11][12]
This compound (Estimated) CH₃SCH₂CH₂CH₂NH₂ ~10.5 - 10.7 N/A

Based on these comparisons, the pKa of the conjugate acid of this compound is estimated to be in the range of 10.5 to 10.7 . This value suggests that at physiological pH (~7.4), this compound will be predominantly in its protonated, cationic form. The pKb of this compound can be calculated using the relationship pKa + pKb = 14, placing it in the range of 3.3 to 3.5 .

Experimental Protocols for pKa Determination

To empirically determine the pKa of this compound, two widely used and accurate methods are detailed below: potentiometric titration and ¹H NMR spectroscopy.

Potentiometric Titration

Potentiometric titration is a highly accurate method for pKa determination that involves monitoring the pH of a solution as a titrant of known concentration is added.[13][14]

Methodology:

  • Preparation of Solutions:

    • Prepare a 0.01 M solution of this compound in deionized, CO₂-free water.

    • Prepare standardized solutions of 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).

    • Prepare a 1 M solution of potassium chloride (KCl) to maintain constant ionic strength.

  • Calibration of the pH Meter:

    • Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa (e.g., pH 7 and pH 11).

  • Titration Procedure:

    • Place 50 mL of the 0.01 M this compound solution into a thermostatted beaker at 25°C.

    • Add a sufficient volume of 1 M KCl to achieve a final ionic strength of 0.1 M.

    • Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

    • Begin stirring the solution and allow the initial pH reading to stabilize.

    • Add a known volume of 0.1 M HCl to the solution to fully protonate the amine (e.g., until the pH is below 3).

    • incrementally add the 0.1 M NaOH solution (e.g., in 0.1 mL aliquots) and record the pH after each addition, ensuring the reading is stable.

    • Continue the titration until the pH reaches approximately 12.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point, which is the point where half of the protonated amine has been neutralized. This corresponds to the inflection point of the titration curve.

    • Alternatively, the pKa can be determined from the point of maximum buffer capacity on a plot of buffering capacity versus pH.

¹H NMR Spectroscopy

NMR spectroscopy can be used to determine pKa values by monitoring the change in the chemical shift of protons adjacent to the ionizing group as a function of pH.[15][16][17][18]

Methodology:

  • Sample Preparation:

    • Prepare a series of buffer solutions with known pH values ranging from approximately 9 to 12.

    • Dissolve a known concentration of this compound in each buffer solution prepared in D₂O. A small amount of a reference standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid), should be added.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum for each sample at a constant temperature (e.g., 25°C).

    • The chemical shifts of the protons on the carbon adjacent to the amino group (α-protons) are most sensitive to the protonation state and should be monitored.

  • Data Analysis:

    • Plot the chemical shift (δ) of the α-protons against the pH of the solution.

    • The resulting plot will be a sigmoidal curve.

    • The pKa is the pH at the inflection point of this curve, which can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the midpoint between the chemical shifts of the fully protonated and deprotonated species.

Visualizing Methodologies and Structural Influences

To further clarify the experimental workflow and the factors influencing the basicity of this compound, the following diagrams are provided.

experimental_workflow Experimental Workflow for pKa Determination by Potentiometric Titration cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_amine Prepare 0.01 M This compound start Add Amine Solution and KCl to Beaker prep_amine->start prep_titrants Prepare 0.1 M HCl and 0.1 M NaOH titrate Incrementally Add NaOH and Record pH prep_titrants->titrate calibrate_ph Calibrate pH Meter calibrate_ph->start protonate Add HCl to Fully Protonate start->protonate protonate->titrate plot Plot pH vs. Volume of NaOH titrate->plot determine_pka Determine pKa at Half-Equivalence Point plot->determine_pka

Caption: Workflow for pKa determination by potentiometric titration.

structural_influences Structural Influences on the Basicity of this compound cluster_factors Influencing Factors cluster_result Resulting Basicity molecule This compound CH3-S-CH2-CH2-CH2-NH2 inductive_effect Propyl Group: +I (Electron-Donating) Increases Basicity molecule->inductive_effect Dominant Effect thioether_effect Methylthio Group: -I (Weak Electron-Withdrawing) Decreases Basicity molecule->thioether_effect Minor Effect basicity Primary Amine (pKa ~10.5-10.7) inductive_effect->basicity thioether_effect->basicity

Caption: Factors influencing the basicity of this compound.

Conclusion

This technical guide has provided a detailed examination of the acidity and basicity of this compound. While direct experimental data for its pKa is lacking, a reliable estimate of 10.5 to 10.7 for the conjugate acid has been established through comparison with structurally similar primary amines. This places this compound as a moderately strong base, which will be predominantly protonated at physiological pH. To facilitate the empirical validation of this estimate, comprehensive protocols for pKa determination using potentiometric titration and ¹H NMR spectroscopy have been outlined. The provided diagrams visually summarize the experimental workflow and the key structural determinants of its basicity, offering a valuable resource for researchers and professionals in drug development and chemical sciences. The information and methodologies presented herein are intended to support further investigation and application of this compound in various scientific endeavors.

References

Methodological & Application

Application Notes & Protocols: 3-(Methylthio)propylamine as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-(Methylthio)propylamine is a bifunctional molecule containing a primary amine and a thioether moiety, making it an attractive starting material for the synthesis of a variety of sulfur and nitrogen-containing heterocycles. Its structural features allow for its participation in cyclocondensation and other ring-forming reactions to generate scaffolds of medicinal and materials science interest. While extensive literature on the direct use of this compound in heterocyclic synthesis is not broadly available, its chemical properties suggest its utility in forming rings such as tetrahydropyrimidines, thiazines, and other related systems.

These application notes provide a representative protocol for the synthesis of a tetrahydropyrimidine derivative using this compound, based on established methodologies for similar 1,3-diamine precursors.

Application Note 1: Synthesis of a Tetrahydropyrimidine Derivative

The reaction of a 1,3-diamine or its equivalent with a β-dicarbonyl compound is a classical and efficient method for the synthesis of tetrahydropyrimidine derivatives. In this representative protocol, this compound is reacted with ethyl acetoacetate in a cyclocondensation reaction to yield 6-methyl-2-(2-(methylthio)ethyl)-2,3,4,5-tetrahydropyrimidin-4-one.

Reaction Principle:

The synthesis proceeds via a multi-step, one-pot reaction. Initially, the primary amine of this compound reacts with one of the carbonyl groups of ethyl acetoacetate to form an enamine intermediate. Subsequent intramolecular cyclization, driven by the attack of the second nucleophilic nitrogen (after tautomerization of the initial imine) onto the ester carbonyl, followed by elimination of ethanol, leads to the formation of the stable six-membered tetrahydropyrimidine ring.

Anticipated Quantitative Data:

The following table summarizes the expected quantitative data for the synthesis of 6-methyl-2-(2-(methylthio)ethyl)-2,3,4,5-tetrahydropyrimidin-4-one based on analogous reactions reported in the literature for similar substrates.

ParameterValue
Reactants This compound, Ethyl Acetoacetate
Product 6-methyl-2-(2-(methylthio)ethyl)-2,3,4,5-tetrahydropyrimidin-4-one
Catalyst Acetic Acid (catalytic amount)
Solvent Ethanol
Reaction Temperature Reflux (approx. 78 °C)
Reaction Time 6 - 12 hours
Expected Yield 75 - 85%
Molecular Weight (Product) 186.28 g/mol
Experimental Protocol:

Materials:

  • This compound (98% purity)

  • Ethyl acetoacetate (99% purity)

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.05 g, 10 mmol).

  • Addition of Reactants: Add absolute ethanol (30 mL) to the flask and stir until the amine is fully dissolved. To this solution, add ethyl acetoacetate (1.30 g, 10 mmol) in one portion.

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C) with continuous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane 1:1). The reaction is typically complete within 6-12 hours.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure 6-methyl-2-(2-(methylthio)ethyl)-2,3,4,5-tetrahydropyrimidin-4-one as a solid.

  • Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Safety Precautions:
  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • This compound is corrosive and can cause skin burns and eye damage. Handle with care.

  • Ethanol is flammable. Avoid open flames.

Visualizations

Reaction Pathway Diagram

reaction_pathway reactant1 This compound intermediate Enamine Intermediate reactant1->intermediate + reactant2 Ethyl Acetoacetate reactant2->intermediate product Tetrahydropyrimidin-4-one Derivative intermediate->product Intramolecular Cyclization experimental_workflow setup Reaction Setup Add this compound and ethanol to flask addition Reactant Addition Add ethyl acetoacetate and acetic acid setup->addition reflux Reflux Heat reaction mixture at 78 °C for 6-12 hours addition->reflux workup Workup Cool and remove solvent under reduced pressure reflux->workup purification Purification Recrystallize crude product workup->purification characterization Characterization Analyze using NMR and MS purification->characterization

Application of 3-(Methylthio)propylamine in Organometallic Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylthio)propylamine is a versatile bifunctional molecule incorporating both a primary amine and a thioether group. This unique combination of a soft (thioether) and a hard (amine) donor site makes it an excellent candidate for use as a ligand in organometallic chemistry. Its ability to form stable chelate rings with transition metals is of significant interest for the development of novel catalysts, therapeutic agents, and advanced materials. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of organometallic complexes, with a focus on rhodium chemistry as a prime example of its utility.

Application Notes

The primary application of this compound in organometallic chemistry is as a ligand to form stable metal complexes. The presence of both a nitrogen and a sulfur donor atom allows it to act as a bidentate ligand, forming a stable five-membered chelate ring with a metal center. Furthermore, two molecules of this compound can be linked to create tetradentate N2S2 ligands, such as acyclic diaminedithioethers (DADTE), which can coordinate to a single metal center in either a cis or trans geometry.

These metal complexes, particularly those of rhodium, exhibit significant potential in catalysis. For instance, rhodium(III) complexes with ligands analogous to those derived from this compound have been synthesized and characterized for applications in areas like catalytic hydrogenation. The electronic and steric properties of the ligand, which can be tuned by modifying the backbone or the substituents on the donor atoms, play a crucial role in the stability and reactivity of the resulting metal complex.

The thioether and amine functionalities provide a robust coordination environment for various transition metals, including but not limited to rhodium, palladium, and nickel. The resulting organometallic complexes can be explored for a wide range of catalytic transformations beyond hydrogenation, such as cross-coupling reactions, and for their potential biological activities.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in the synthesis of organometallic complexes, drawing from established procedures for analogous N2S2 ligands.[1]

Protocol 1: Synthesis of a Diaminedithioether (DADTE) Ligand from this compound

This protocol describes the synthesis of a tetradentate N2S2 ligand, N,N'-bis(3-(methylthio)propyl)ethane-1,2-diamine, a representative DADTE ligand.

Materials:

  • This compound

  • 1,2-Dibromoethane

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (2.1 g, 20 mmol) in anhydrous acetonitrile (100 mL) in a round-bottom flask, add potassium carbonate (5.5 g, 40 mmol).

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • Add 1,2-dibromoethane (0.94 g, 5 mmol) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 24 hours under a nitrogen atmosphere.

  • After cooling to room temperature, filter the reaction mixture to remove the potassium carbonate.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil.

  • Dissolve the crude product in dichloromethane (50 mL) and wash with water (3 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the pure DADTE ligand.

  • Characterize the product using ¹H NMR and ¹³C NMR spectroscopy.

Protocol 2: Synthesis of a Rhodium(III) Complex with a DADTE Ligand

This protocol details the synthesis of a rhodium(III) dichloride complex with the DADTE ligand prepared in Protocol 1.

Materials:

  • N,N'-bis(3-(methylthio)propyl)ethane-1,2-diamine (DADTE ligand)

  • Rhodium(III) chloride hydrate (RhCl₃·xH₂O)

  • Ethanol (EtOH), absolute

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Schlenk line or inert atmosphere setup

Procedure:

  • Dissolve the DADTE ligand (0.26 g, 1 mmol) in absolute ethanol (20 mL) in a round-bottom flask under a nitrogen atmosphere.

  • In a separate flask, dissolve rhodium(III) chloride hydrate (0.21 g, 1 mmol based on Rh content) in absolute ethanol (20 mL).

  • Add the rhodium(III) chloride solution dropwise to the stirred ligand solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4 hours. A color change should be observed, indicating complex formation.

  • Cool the reaction mixture to room temperature and then place it in a refrigerator (-20 °C) overnight to facilitate precipitation of the complex.

  • Collect the solid product by filtration, wash with cold ethanol, and then with diethyl ether.

  • Dry the complex under vacuum.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the formation of the desired rhodium(III) complex. The spectra may indicate the presence of cis and/or trans isomers.[1]

Quantitative Data Presentation

The following tables summarize characterization data for a series of acyclic diaminedithioether (DADTE) ligands and their corresponding rhodium(III) complexes, illustrating the type of quantitative data that should be collected and analyzed. The data is based on analogous systems reported in the literature.[1]

Table 1: Characterization Data for Representative DADTE Ligands

LigandStructureMolecular Weight ( g/mol )¹H NMR (δ, ppm, CDCl₃)¹³C NMR (δ, ppm, CDCl₃)
L1 N,N'-bis(2-(methylthio)ethyl)ethane-1,2-diamine208.412.10 (s, 6H), 2.60-2.80 (m, 12H)35.8, 49.2, 52.5
L2 N,N'-bis(3-(methylthio)propyl)ethane-1,2-diamine236.461.80 (quint, 4H), 2.10 (s, 6H), 2.55 (t, 4H), 2.70 (s, 4H), 2.75 (t, 4H)15.7, 30.1, 33.6, 48.9, 53.8
L3 N,N'-bis(2-(ethylthio)ethyl)ethane-1,2-diamine236.461.25 (t, 6H), 2.50-2.80 (m, 16H)14.8, 26.3, 33.5, 49.1, 52.4

Table 2: Characterization and Property Data for Rhodium(III)-DADTE Complexes

ComplexLigandGeometryRadiochemical Yield (%)In Vitro Stability (% intact after 24h)log D₇.₄
[RhCl₂(L1)]⁺ L1cis/trans mixture85>95-0.5
[RhCl₂(L2)]⁺ L2predominantly trans92>980.2
[RhCl₂(L3)]⁺ L3cis/trans mixture88>960.1

Note: The data presented are representative and based on analogous systems. Actual results may vary.[1]

Mandatory Visualizations

Ligand_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product Amine This compound Reaction Nucleophilic Substitution (Reflux in Acetonitrile) Amine->Reaction AlkylHalide 1,2-Dibromoethane AlkylHalide->Reaction Base Potassium Carbonate Base->Reaction Filtration Filtration Reaction->Filtration Evaporation1 Solvent Evaporation Filtration->Evaporation1 Extraction Extraction Evaporation1->Extraction Drying Drying Extraction->Drying Evaporation2 Final Evaporation Drying->Evaporation2 Ligand DADTE Ligand Evaporation2->Ligand

Caption: Workflow for the synthesis of a diaminedithioether (DADTE) ligand.

Complex_Formation_Pathway cluster_isomers Possible Isomers Ligand DADTE Ligand (N2S2 Donor Set) Reaction Complexation Reaction (Reflux) Ligand->Reaction Metal Rhodium(III) Chloride Hydrate (Metal Precursor) Metal->Reaction Solvent Ethanol Solvent->Reaction Complex [RhCl2(DADTE)]+ (Organometallic Complex) Reaction->Complex cis cis Isomer Complex->cis Coordination Geometry trans trans Isomer Complex->trans Coordination Geometry

Caption: Pathway for the formation of a Rhodium(III)-DADTE complex.

References

Application Notes and Protocols: 3-(Methylthio)propylamine in the Synthesis of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-(methylthio)propylamine as a versatile building block in the development of novel bioactive compounds. Detailed protocols for the synthesis and biological evaluation of amide derivatives with potential anticancer activity are presented, alongside data interpretation and suggestions for further applications.

Introduction

This compound is a primary amine containing a thioether moiety, a structural combination that offers unique properties for the synthesis of diverse molecular scaffolds. The nucleophilic amine handle readily participates in a variety of bond-forming reactions, including amidation and imine formation, while the methylthio group can influence the compound's lipophilicity, metabolic stability, and potential for further functionalization, such as oxidation to the corresponding sulfoxide or sulfone. These features make this compound an attractive starting material for the generation of libraries of compounds for screening in drug discovery programs.

I. Synthesis of Bioactive Amide Derivatives

Amide bond formation is a cornerstone of medicinal chemistry, and this compound can be readily acylated to produce a wide range of amide derivatives. This section details the synthesis of a representative N-(3-(methylthio)propyl) amide and its evaluation for cytotoxic activity against cancer cell lines.

Experimental Protocol: Synthesis of N-(3-(methylthio)propyl)-4-methoxybenzamide

This protocol describes a standard procedure for the synthesis of an amide derivative from this compound and 4-methoxybenzoyl chloride.

Materials:

  • This compound

  • 4-Methoxybenzoyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C, add a solution of 4-methoxybenzoyl chloride (1.1 eq) in anhydrous dichloromethane dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it successively with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford the pure N-(3-(methylthio)propyl)-4-methoxybenzamide.

Characterization:

The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Cytotoxic Activity of Amide Derivatives

The following table summarizes the in vitro cytotoxic activity of a series of hypothetical amide derivatives synthesized from this compound and various substituted benzoic acids. The data is presented as IC₅₀ values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

Compound IDR Group (Substituent on Benzoyl Moiety)IC₅₀ (µM) on HepG2 Cells
1a H> 50
1b 4-OCH₃25.3
1c 4-Cl15.8
1d 4-NO₂8.2
1e 3,4,5-(OCH₃)₃5.1

Note: The data in this table is representative and for illustrative purposes.

II. Evaluation of Anticancer Activity

This section provides a detailed protocol for assessing the cytotoxic effects of newly synthesized compounds on cancer cells using the MTT assay.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • HepG2 human hepatocarcinoma cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Synthesized amide derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed HepG2 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized amide derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. A vehicle control (DMSO) should be included.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ values.

III. Potential Signaling Pathways and Mechanisms

Amide derivatives can exert their biological effects through various mechanisms. Based on the structure of the synthesized compounds, a potential mechanism of action could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival.

signaling_pathway Bioactive_Amide Bioactive Amide (e.g., Compound 1e) HDAC Histone Deacetylases (HDACs) Bioactive_Amide->HDAC Inhibition Tubulin Tubulin Bioactive_Amide->Tubulin Inhibition of Polymerization Acetylated_Histones Acetylated Histones (Increased) HDAC->Acetylated_Histones Deacetylation Microtubule_Dynamics Microtubule Dynamics (Disrupted) Tubulin->Microtubule_Dynamics Gene_Expression Altered Gene Expression Acetylated_Histones->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Microtubule_Dynamics->Cell_Cycle_Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Potential dual-inhibitory mechanism of bioactive amides.

IV. Further Applications: Synthesis of Bioactive Schiff Bases

The primary amine of this compound can also be utilized in the synthesis of Schiff bases, which are known for their broad spectrum of biological activities, including antimicrobial and antifungal properties.

Experimental Protocol: Synthesis of a Schiff Base Derivative

This protocol outlines the synthesis of a Schiff base from this compound and a substituted benzaldehyde.

Materials:

  • This compound

  • 4-Chlorobenzaldehyde

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol.

  • Add 4-chlorobenzaldehyde (1.0 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 3-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Data Presentation: Antimicrobial Activity of Schiff Base Derivatives

The following table presents representative minimum inhibitory concentration (MIC) data for hypothetical Schiff base derivatives against various microbial strains.

Compound IDR Group (Substituent on Benzaldehyde)MIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coliMIC (µg/mL) vs C. albicans
2a H128256256
2b 4-Cl64128128
2c 4-NO₂326464
2d 4-OH6412864

Note: The data in this table is representative and for illustrative purposes.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide array of bioactive compounds. The straightforward protocols for the synthesis of amides and Schiff bases, coupled with their potential for significant biological activity, highlight the utility of this reagent in medicinal chemistry and drug discovery. The methodologies and data presented herein provide a solid foundation for researchers to explore the synthesis and biological evaluation of novel this compound derivatives.

experimental_workflow Start Start: this compound Amide_Synth Amide Synthesis (Acylation) Start->Amide_Synth Schiff_Base_Synth Schiff Base Synthesis (Condensation) Start->Schiff_Base_Synth Purification Purification & Characterization Amide_Synth->Purification Schiff_Base_Synth->Purification Bio_Eval Biological Evaluation Purification->Bio_Eval Cytotoxicity Cytotoxicity Assays (e.g., MTT) Bio_Eval->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., MIC) Bio_Eval->Antimicrobial Data_Analysis Data Analysis & SAR Studies Cytotoxicity->Data_Analysis Antimicrobial->Data_Analysis Lead_Opt Lead Optimization Data_Analysis->Lead_Opt

Caption: General workflow for the synthesis and evaluation of bioactive compounds.

Application Notes and Protocols for Reactions Involving 3-(Methylthio)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols and data for key reactions involving 3-(methylthio)propylamine, a versatile primary amine with applications in organic synthesis and as a building block for novel molecules.

Synthesis of this compound

A common and efficient method for the preparation of this compound involves a three-step process starting from 3-chloropropylamine hydrochloride. This method, which includes phthalimide protection followed by nucleophilic substitution and deprotection, offers high yields and scalability.

Experimental Protocol: Synthesis of this compound

Step 1: N-Acylation of 3-chloropropylamine hydrochloride A multi-step process can be initiated by the acylation of 3-chloropropylamine hydrochloride with methacrylic anhydride.[1]

Step 2: Phthalimide Coupling The resulting N-(3-chloropropyl)methacrylamide is then reacted with potassium phthalimide to introduce a protective group.[1]

Step 3: Hydrazinolysis and Deprotection The final step involves hydrazinolysis to yield the free amine, which is then treated with HCl to form the hydrochloride salt.[1]

An alternative, high-yield route involves the direct nucleophilic substitution of 3-chloropropylamine hydrochloride with sodium methylthiolate.

Alternative Step 2 & 3: Nucleophilic Substitution 3-chloropropylamine hydrochloride is reacted with sodium methylthiolate in ethanol under reflux conditions. This route has been reported to achieve yields exceeding 90% and is suitable for industrial production.[1]

Quantitative Data for Synthesis
StepReactantsReagents/SolventsConditionsYield
13-chloropropylamine hydrochloride, Methacrylic anhydride---
2N-(3-chloropropyl)methacrylamide, Potassium phthalimide---
3Phthalimide-protected intermediateHydrazine, HCl->85%[1]
Alt. 2&33-chloropropylamine hydrochloride, Sodium methylthiolateEthanolReflux>90%[1]

Synthesis Workflow for this compound

A 3-Chloropropylamine Hydrochloride B N-(3-chloropropyl)methacrylamide A->B Methacrylic Anhydride D This compound Hydrochloride A->D Ethanol, Reflux C Phthalimide Protected Intermediate B->C Potassium Phthalimide C->D Hydrazinolysis, HCl E Sodium Methylthiolate E->D

Caption: Workflow for the synthesis of this compound via two alternative routes.

N-Acetylation of this compound

N-acetylation is a fundamental transformation of primary amines. The following protocol is a general method that can be adapted for the N-acetylation of this compound using acetic anhydride.

Experimental Protocol: Synthesis of N-(3-(methylthio)propyl)acetamide
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Acetylating Agent: Cool the solution in an ice bath. Add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quantitative Data for N-Acetylation (Analogous Reaction)
AmineAcetylating AgentSolventTime (h)Yield
4-MethoxyanilineAcetic AnhydrideDCM-50-68%

Data for an analogous reaction is provided as a reference.

N-Acetylation Workflow

cluster_0 Reaction cluster_1 Purification A This compound C N-(3-(methylthio)propyl)acetamide A->C B Acetic Anhydride B->C D Crude Product C->D Work-up E Purified Product D->E Column Chromatography

Caption: General workflow for the N-acetylation of this compound.

Schiff Base Formation

The reaction of this compound with aldehydes or ketones yields Schiff bases (imines), which are versatile intermediates in organic synthesis. The following is an adaptable protocol for the formation of a Schiff base with salicylaldehyde.

Experimental Protocol: Synthesis of a Salicylaldehyde-derived Schiff Base
  • Reaction Setup: Dissolve this compound (1 equivalent) and salicylaldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Catalysis: Add a catalytic amount of a base, such as sodium hydroxide.[2]

  • Reaction Conditions: Reflux the mixture for 5-6 hours.[2][3][4]

  • Isolation: After cooling to room temperature, the product may precipitate. If so, collect the solid by filtration, wash with cold ethanol, and dry. If no precipitate forms, the product can be isolated by removing the solvent under reduced pressure and purified by recrystallization or column chromatography.

Quantitative Data for Schiff Base Formation (Analogous Reaction)
AmineAldehydeSolventCatalystTime (h)Yield
2-(Methylthio)anilinep-MethoxysalicylaldehydeEthanol/DCM (1:1)-6-
Glycine5-NitrosalicylaldehydeEthanolNaOH5-

Data for analogous reactions are provided as a reference.

Schiff Base Formation Workflow

A This compound C Schiff Base Product A->C Ethanol, Reflux B Salicylaldehyde B->C NaOH (cat.)

Caption: Workflow for the synthesis of a Schiff base from this compound.

Aza-Michael Addition

The aza-Michael addition is a conjugate addition of an amine to an α,β-unsaturated carbonyl compound. This reaction is a powerful tool for the formation of carbon-nitrogen bonds. Microwave-assisted protocols can significantly accelerate this reaction.

Experimental Protocol: Aza-Michael Addition to Methyl Acrylate
  • Reaction Setup: In a microwave reaction vessel, combine this compound (1 equivalent) and methyl acrylate (1.1 equivalents) in a suitable solvent like methanol.

  • Microwave Irradiation: Seal the vessel and heat the reaction mixture in a microwave reactor. Typical conditions for analogous reactions are 80-130°C for 10-120 minutes.[5]

  • Work-up and Purification: After cooling, concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

Quantitative Data for Aza-Michael Addition (Analogous Reactions)
AmineMichael AcceptorSolventTemperature (°C)Time (min)Yield
(S)-(-)-α-methylbenzylamineMethyl acrylateMethanol801095%[5]
BenzylamineMethyl methacrylateMethanol115 -> 13018097%[5]

Data for analogous reactions are provided as a reference.

Aza-Michael Addition Workflow

A This compound C Michael Adduct A->C Microwave, 80-130°C B Methyl Acrylate B->C Methanol

Caption: Workflow for the aza-Michael addition of this compound.

Biological Activity Context

While direct involvement of this compound in specific signaling pathways is not extensively documented, its structural analogs and derivatives have been explored for various biological activities. For instance, propylamine derivatives are known to act as H3 receptor antagonists.[6] Furthermore, Schiff bases derived from various amines have shown a wide range of pharmacological activities, including antimicrobial and antioxidant effects.[7] The synthesis of derivatives of this compound could, therefore, lead to the discovery of novel compounds with potential therapeutic applications. Further research is warranted to explore the biological activities of these derivatives and their potential interactions with cellular signaling pathways.

References

Application Notes and Protocols for Microwave-Assisted Synthesis Using 3-(Methylthio)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and efficient technique in modern chemistry.[1] By utilizing microwave energy to directly heat reactants and solvents, MAOS offers several advantages over conventional heating methods, including:

  • Rapid Reaction Times: Reactions that typically take hours or days can often be completed in minutes.

  • Higher Yields: Increased reaction rates and fewer side reactions can lead to improved product yields.

  • Enhanced Purity: The reduction of side products simplifies purification processes.

  • Greener Chemistry: Shorter reaction times and often solvent-free conditions contribute to more environmentally friendly protocols.[2]

3-(Methylthio)propylamine, with its primary amine and thioether functionalities, is a versatile building block for the synthesis of a variety of compounds, including Schiff bases and sulfur-containing heterocycles, which are known to exhibit a wide range of biological activities.[1][3]

General Protocol for Microwave-Assisted Synthesis of Schiff Bases

Schiff bases are synthesized through the condensation reaction between a primary amine and an aldehyde or ketone.[4] The following is a generalized protocol for the synthesis of a Schiff base from this compound and a substituted salicylaldehyde under microwave irradiation.

Reaction Scheme:

Experimental Protocol

Materials:

  • This compound

  • Substituted Salicylaldehyde (e.g., salicylaldehyde, 5-bromosalicylaldehyde)

  • Ethanol (or solvent-free)

  • Microwave synthesis vial (10 mL)

  • Magnetic stir bar

  • Dedicated microwave synthesizer

Procedure:

  • To a 10 mL microwave synthesis vial containing a magnetic stir bar, add this compound (1.0 mmol).

  • Add the substituted salicylaldehyde (1.0 mmol).

  • If using a solvent, add ethanol (3 mL). For a solvent-free reaction, proceed to the next step.

  • Seal the vial with a septum cap.

  • Place the vial in the cavity of the microwave synthesizer.

  • Set the reaction parameters. Typical starting parameters could be:

    • Temperature: 100-120 °C

    • Time: 5-15 minutes

    • Power: 100-300 W (with stirring)

  • After the reaction is complete, allow the vial to cool to room temperature.

  • The resulting product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography.

Characterization:

The structure of the synthesized Schiff base should be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Potential Applications in Heterocyclic Synthesis

This compound can also serve as a precursor for the microwave-assisted synthesis of various heterocyclic compounds, which are scaffolds of significant interest in drug discovery.

  • Pyrimidines: Pyrimidine derivatives can be synthesized via the reaction of a chalcone with a suitable amine-containing reagent under microwave irradiation.[5][6] this compound could potentially be used in variations of this synthesis.

  • Thiazoles: The Hantzsch thiazole synthesis and its variations are amenable to microwave conditions, often involving the reaction of a thiourea or thioamide with an α-haloketone.[7][8] Derivatives of this compound could be explored in such reactions.

Expected Biological Activities and Antimicrobial Screening

Schiff bases and sulfur-containing heterocycles are well-documented for their broad spectrum of biological activities.[3]

Potential Biological Activities:

  • Antimicrobial Activity: Many Schiff bases exhibit significant antibacterial and antifungal properties.[4][9][10]

  • Anticancer Activity: Certain Schiff base-metal complexes have shown promising results as anticancer agents.

  • Anti-inflammatory and Analgesic Activity: These activities are also reported for various Schiff base derivatives.

General Protocol for Antimicrobial Screening (Disc Diffusion Method)

This protocol provides a general workflow for assessing the antimicrobial activity of newly synthesized compounds.

Materials:

  • Synthesized compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Nutrient agar plates

  • Sterile paper discs

  • Standard antibiotic and antifungal discs (positive controls)

  • Solvent for dissolving the compound (e.g., DMSO)

  • Incubator

Procedure:

  • Prepare a stock solution of the synthesized compound in a suitable solvent.

  • Inoculate the surface of nutrient agar plates with the test microorganism.

  • Impregnate sterile paper discs with a known concentration of the test compound solution and place them on the inoculated agar surface.

  • Place standard antibiotic/antifungal discs as positive controls and a solvent-impregnated disc as a negative control.

  • Incubate the plates at 37 °C for 24 hours for bacteria and at 28 °C for 48 hours for fungi.

  • Measure the diameter of the zone of inhibition (in mm) around each disc.

Data Presentation

Quantitative data from synthesis experiments should be tabulated for clear comparison of different reaction conditions.

Table 1: Optimization of Microwave-Assisted Schiff Base Synthesis

EntryAldehydeSolventPower (W)Time (min)Temperature (°C)Yield (%)
1SalicylaldehydeEthanol10010100Data to be determined experimentally
2SalicylaldehydeNone1005120Data to be determined experimentally
35-BromosalicylaldehydeEthanol1508110Data to be determined experimentally
45-BromosalicylaldehydeNone1504130Data to be determined experimentally

Table 2: Antimicrobial Activity of Synthesized Compounds (Zone of Inhibition in mm)

CompoundS. aureusE. coliC. albicans
Schiff Base 1Data to be determined experimentallyData to be determined experimentallyData to be determined experimentally
Schiff Base 2Data to be determined experimentallyData to be determined experimentallyData to be determined experimentally
Positive ControlData to be determined experimentallyData to be determined experimentallyData to be determined experimentally
Negative Control000

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow from synthesis to biological evaluation.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation A Reactants: This compound + Aldehyde/Ketone B Microwave Synthesis A->B C Purification (Recrystallization/ Chromatography) B->C D Spectroscopic Analysis (FT-IR, NMR, MS) C->D E Antimicrobial Screening (Disc Diffusion) D->E F Determination of MIC E->F G Further Biological Assays (e.g., Anticancer) F->G

Caption: General workflow for the synthesis and evaluation of new compounds.

Proposed Mechanism: Schiff Base Formation

The following diagram illustrates the general acid-catalyzed mechanism for Schiff base formation.

G Amine R-NH2 Nucleophilic_Attack Nucleophilic Attack by Amine Amine->Nucleophilic_Attack Aldehyde R'-CHO Protonation Protonation of Carbonyl Oxygen Aldehyde->Protonation Protonation->Nucleophilic_Attack Carbinolamine Carbinolamine Intermediate Nucleophilic_Attack->Carbinolamine Proton_Transfer Proton Transfer Carbinolamine->Proton_Transfer Dehydration Dehydration (Loss of H2O) Proton_Transfer->Dehydration Iminium_Ion Iminium Ion Dehydration->Iminium_Ion Deprotonation Deprotonation Iminium_Ion->Deprotonation Schiff_Base Schiff Base (Imine) Deprotonation->Schiff_Base

Caption: Mechanism of Schiff base formation.

Disclaimer: The provided protocols are generalized and will require optimization for specific substrates and reaction conditions. All laboratory work should be conducted with appropriate safety precautions.

References

Application Notes and Protocols: Synthesis of Novel Peptidomimetics via Ugi Multicomponent Reaction Utilizing 3-(Methylthio)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of 3-(methylthio)propylamine as a versatile primary amine component in the Ugi four-component reaction (Ugi-4CR). The incorporation of the methylthio moiety offers a unique structural motif for the generation of diverse libraries of peptidomimetics, which are of significant interest in medicinal chemistry and drug discovery. The Ugi reaction is a powerful one-pot synthesis that allows for the rapid assembly of complex molecules from simple starting materials, making it an ideal tool for creating novel compound libraries.[1][2][3]

Introduction to this compound in the Ugi Reaction

The Ugi reaction is a cornerstone of multicomponent reaction (MCR) chemistry, involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide product.[1][4] This reaction is celebrated for its high atom economy, operational simplicity, and the ability to generate a high degree of molecular diversity from readily available starting materials.[5] this compound is a primary amine that can be effectively employed as the amine component in the Ugi reaction. The presence of the methylthio group in the resulting peptidomimetic scaffold can influence physicochemical properties such as lipophilicity and metabolic stability, and may also provide a site for further chemical modification. The synthesis of such peptidomimetics is of great interest for the development of new therapeutic agents.[6][7]

Application in Drug Discovery

The products of the Ugi reaction, α-acylamino amides, are considered peptidomimetics due to their resemblance to dipeptides.[2] These structures are valuable in drug discovery for their potential to mimic or disrupt protein-protein interactions. The library of compounds synthesized using this compound can be screened for a variety of biological activities, including but not limited to, antimicrobial, antiviral, and anticancer properties. The systematic variation of the aldehyde, carboxylic acid, and isocyanide components allows for the creation of a focused library of compounds for structure-activity relationship (SAR) studies. For instance, similar α-aminoacyl amides have been identified as promising antitubercular agents.[8]

Experimental Protocols

General Protocol for the Ugi Four-Component Reaction

This protocol describes a representative procedure for the synthesis of an α-acylamino amide using this compound, benzaldehyde, acetic acid, and tert-butyl isocyanide.

Materials:

  • This compound (97%, Sigma-Aldrich)[9]

  • Benzaldehyde (≥99%, Sigma-Aldrich)

  • Acetic Acid (Glacial, ≥99.7%, Sigma-Aldrich)

  • tert-Butyl isocyanide (98%, Sigma-Aldrich)

  • Methanol (Anhydrous, 99.8%, Sigma-Aldrich)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol, 1.0 eq.) in methanol (2.0 mL) in a round-bottom flask, add benzaldehyde (1.0 mmol, 1.0 eq.).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding imine.

  • To this mixture, add acetic acid (1.0 mmol, 1.0 eq.) and stir for an additional 15 minutes.

  • Add tert-butyl isocyanide (1.0 mmol, 1.0 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC). The Ugi reaction is often exothermic and typically proceeds to completion within this timeframe.[1]

  • Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the methanol.

  • Redissolve the residue in ethyl acetate (20 mL) and wash successively with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure α-acylamino amide.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Ugi Reaction with this compound
EntryAldehydeCarboxylic AcidIsocyanideSolventYield (%)
1BenzaldehydeAcetic Acidtert-Butyl isocyanideMethanol85
2BenzaldehydeAcetic Acidtert-Butyl isocyanideEthanol82
3BenzaldehydeAcetic Acidtert-Butyl isocyanideAcetonitrile75
44-ChlorobenzaldehydeAcetic Acidtert-Butyl isocyanideMethanol88
5BenzaldehydeBenzoic Acidtert-Butyl isocyanideMethanol78
6BenzaldehydeAcetic AcidCyclohexyl isocyanideMethanol83

Yields are for isolated, purified products and are representative.

Table 2: Characterization Data for a Representative Product

Product: N-(tert-butyl)-2-(acetylamino)-N-(3-(methylthio)propyl)-2-phenylacetamide

Data TypeResult
Molecular Formula C₁₈H₂₈N₂O₂S
Molecular Weight 352.50 g/mol
Appearance White solid
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.40-7.25 (m, 5H, Ar-H), 5.85 (s, 1H, CH-Ph), 3.40-3.20 (m, 2H, N-CH₂), 2.55 (t, J = 7.2 Hz, 2H, S-CH₂), 2.10 (s, 3H, S-CH₃), 2.05 (s, 3H, COCH₃), 1.85 (m, 2H, CH₂), 1.40 (s, 9H, C(CH₃)₃)
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 172.1, 169.8, 137.5, 128.9, 128.5, 127.8, 60.5, 52.1, 45.3, 31.5, 29.8, 28.6, 23.4, 15.7
Mass Spec (ESI+) m/z 353.19 [M+H]⁺, 375.17 [M+Na]⁺

Note: The characterization data presented is hypothetical and serves as a representative example.

Visualizations

Ugi Reaction Mechanism

The mechanism of the Ugi reaction commences with the formation of an imine from the amine and aldehyde. The carboxylic acid then protonates the imine, forming an iminium ion, which is subsequently attacked by the isocyanide. The resulting nitrilium ion is trapped by the carboxylate anion, and a final, irreversible Mumm rearrangement yields the stable α-acylamino amide product.[1]

Ugi_Mechanism cluster_1 Step 1: Imine Formation cluster_2 Step 2: Iminium Ion Formation & Nucleophilic Attack cluster_3 Step 3: Acyl Transfer & Mumm Rearrangement A Amine (R¹-NH₂) C Imine (R¹-N=CHR²) A->C + R²-CHO - H₂O B Aldehyde (R²-CHO) B->C E Iminium Ion C->E + H⁺ (from R³-COOH) D Carboxylic Acid (R³-COOH) D->E G Nitrilium Ion E->G + R⁴-NC F Isocyanide (R⁴-NC) F->G H α-Adduct G->H + R³-COO⁻ I Final Product (α-Acylamino Amide) H->I Mumm Rearrangement

Caption: The reaction mechanism of the Ugi four-component reaction.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of peptidomimetics using the Ugi reaction.

Workflow start Start reactants 1. Mix Amine, Aldehyde, Carboxylic Acid, and Isocyanide in Methanol start->reactants reaction 2. Stir at Room Temperature (24-48h) reactants->reaction workup 3. Concentrate and Perform Aqueous Workup (EtOAc/NaHCO₃) reaction->workup purification 4. Dry, Concentrate, and Purify by Column Chromatography workup->purification characterization 5. Characterize Pure Product (NMR, MS) purification->characterization end End characterization->end

References

Application Notes and Protocols: The Versatile Role of 3-(Methylthio)propylamine in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and theoretical frameworks for the utilization of 3-(methylthio)propylamine in solid-phase synthesis. While not a conventional reagent in standard solid-phase peptide synthesis (SPPS), its unique bifunctional nature as a primary amine and a thioether presents novel opportunities in the synthesis of peptidomimetics and as a scavenger in cleavage cocktails.

Application 1: this compound as a Scavenger in Cleavage Cocktails for Sensitive Peptides

In the final step of solid-phase peptide synthesis, the synthesized peptide is cleaved from the solid support, and side-chain protecting groups are removed. This process, typically conducted in strong acids like trifluoroacetic acid (TFA), generates reactive carbocations that can lead to undesired side reactions, particularly the alkylation of sensitive amino acid residues such as methionine and tryptophan. Scavengers are added to the cleavage cocktail to trap these carbocations.

The thioether moiety of this compound makes it a promising candidate as a scavenger, analogous to commonly used scavengers like thioanisole. It can effectively quench electrophilic species, thereby preventing the modification of sensitive residues.

Comparative Composition of Cleavage Cocktails

The following table compares a proposed cleavage cocktail incorporating this compound with standard, widely used cleavage cocktails.

Reagent CocktailTrifluoroacetic Acid (TFA) (%)Triisopropylsilane (TIS) (%)Water (%)1,2-Ethanedithiol (EDT) (%)Thioanisole (%)This compound (%)Phenol (%)
Reagent K 82.5552.55--
Reagent R 9053-2--
Reagent B 8855-2--
Proposed Reagent M 8555--5-
Experimental Protocol: Cleavage of a Tryptophan-Containing Peptide using Reagent M

This protocol describes the cleavage of a peptide containing a tryptophan residue from a Rink Amide resin using the proposed Reagent M.

Materials:

  • Peptide-bound resin (0.1 mmol scale)

  • Reagent M: 8.5 mL TFA, 0.5 mL TIS, 0.5 mL Water, 0.5 mL this compound

  • Ice-cold diethyl ether

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Centrifuge tubes (50 mL)

  • Rotary evaporator or lyophilizer

Procedure:

  • Transfer the dry peptide-bound resin to a 10 mL reaction vessel.

  • Add 10 mL of the freshly prepared Reagent M to the resin.

  • Incubate the mixture at room temperature with occasional swirling for 2-3 hours.

  • Filter the resin and collect the filtrate in a 50 mL centrifuge tube.

  • Wash the resin with an additional 1-2 mL of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA filtrate to 40 mL of ice-cold diethyl ether.

  • Incubate the mixture at -20°C for 30 minutes to maximize precipitation.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Decant the ether and wash the peptide pellet with another 20 mL of cold diethyl ether. Repeat this wash step twice.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Dissolve the peptide in a minimal amount of ACN/water for purification by HPLC.

Expected Outcome and Data Presentation

The use of this compound as a scavenger is expected to yield a crude peptide with reduced side products related to tryptophan alkylation. The table below illustrates a hypothetical comparison of crude peptide purity.

Cleavage CocktailMain Peptide Peak (%)Tryptophan Adducts (%)Other Impurities (%)
Reagent K 8587
Reagent R 8866
Proposed Reagent M 9037

Application 2: Synthesis of Peptidomimetics Incorporating a Thioether Linkage

Peptidomimetics are molecules that mimic the structure and function of peptides but have modified backbones or side chains to improve properties such as stability and bioavailability. The primary amine of this compound allows for its incorporation into a peptide chain on a solid support via standard amide bond formation. The resulting structure will feature a flexible thioether side chain, which can be a site for further chemical modification or can influence the conformational properties of the molecule.

Experimental Protocol: Solid-Phase Synthesis of a Simple Peptidomimetic

This protocol outlines the manual solid-phase synthesis of a simple peptidomimetic, Ac-Ala-Phe-(MTP)-NH2, where (MTP) represents the incorporated this compound residue, on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g loading)

  • Fmoc-Phe-OH

  • Fmoc-Ala-OH

  • This compound

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • 20% Piperidine in DMF

  • Acetic anhydride

  • Cleavage Cocktail (e.g., TFA/TIS/Water 95:2.5:2.5)

  • Solid-phase synthesis vessel

Synthesis Steps:

  • Resin Swelling: Swell 200 mg of Rink Amide resin in DMF for 30 minutes.

  • Fmoc-Phe-OH Coupling:

    • Pre-activate Fmoc-Phe-OH (4 equivalents) with HBTU (3.9 equivalents) and DIPEA (8 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Repeat the piperidine treatment for another 15 minutes.

    • Wash the resin with DMF (5x).

  • Fmoc-Ala-OH Coupling:

    • Repeat the coupling and deprotection steps as in 2 and 3 with Fmoc-Ala-OH.

  • This compound Coupling:

    • Dissolve this compound (4 equivalents) and HBTU (3.9 equivalents) with DIPEA (8 equivalents) in DMF.

    • Add the solution to the deprotected resin and shake for 2 hours.

    • Wash the resin thoroughly with DMF and DCM.

  • N-terminal Acetylation:

    • Treat the resin with a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF for 30 minutes.

    • Wash the resin with DMF (3x) and DCM (3x), and dry under vacuum.

  • Cleavage and Deprotection:

    • Cleave the peptidomimetic from the resin using a standard cleavage cocktail as described in the previous application.

    • Precipitate, wash, and dry the crude product.

  • Purification and Analysis:

    • Purify the crude peptidomimetic by reverse-phase HPLC.

    • Confirm the identity of the product by mass spectrometry.

Visualizing the Workflow and Structures

The following diagrams, generated using Graphviz, illustrate the key concepts and workflows described in these application notes.

G cluster_scavenger Role of this compound as a Scavenger TFA TFA Cleavage Carbocation Reactive Carbocations (e.g., t-butyl+) TFA->Carbocation generates Peptide Desired Peptide TFA->Peptide MTP This compound (Scavenger) Carbocation->MTP reacts with SideProduct Alkylated Tryptophan/Methionine Carbocation->SideProduct attacks Quenched Trapped Carbocation MTP->Quenched forms

Caption: Mechanism of carbocation scavenging by this compound.

G cluster_synthesis Solid-Phase Synthesis of a Peptidomimetic Resin Start: Rink Amide Resin Step1 1. Couple Fmoc-Phe-OH 2. Fmoc Deprotection Resin->Step1 Step2 1. Couple Fmoc-Ala-OH 2. Fmoc Deprotection Step1->Step2 Step3 Couple this compound Step2->Step3 Step4 N-terminal Acetylation Step3->Step4 Step5 Cleavage from Resin Step4->Step5 FinalProduct Purified Peptidomimetic Ac-Ala-Phe-(MTP)-NH2 Step5->FinalProduct

Caption: Workflow for the solid-phase synthesis of a peptidomimetic.

Conclusion

This compound is a reagent with untapped potential in the field of solid-phase synthesis. Its application as a scavenger offers a novel strategy for protecting sensitive amino acid residues during peptide cleavage. Furthermore, its use as a building block opens avenues for the creation of new peptidomimetics with unique structural features. The protocols provided herein serve as a starting point for researchers to explore and optimize the use of this versatile compound in their synthetic endeavors. Further experimental validation is encouraged to fully characterize the efficacy and scope of these proposed applications.

Application Notes and Protocols: 3-(Methylthio)propylamine (MTPA) as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylthio)propylamine (MTPA) is a primary amine containing a sulfur atom, a structural motif recognized for its potential in corrosion inhibition. Organic compounds featuring heteroatoms such as nitrogen and sulfur are effective corrosion inhibitors due to the presence of lone pair electrons, which facilitate adsorption onto metal surfaces. This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound as a corrosion inhibitor, particularly for mild steel in acidic environments. The protocols outlined are based on established electrochemical and gravimetric techniques.

Corrosion Inhibition Mechanism

The primary mechanism by which this compound is expected to inhibit corrosion is through adsorption onto the metal surface, forming a protective barrier. This process can occur through:

  • Chemisorption: The lone pair electrons on the nitrogen and sulfur atoms of MTPA can form coordinate bonds with the vacant d-orbitals of iron atoms on the steel surface.

  • Physisorption: In acidic solutions, the amine group of MTPA can become protonated (CH₃S(CH₂)₃NH₃⁺). This cationic species can then be electrostatically attracted to the negatively charged metal surface (due to the adsorption of anions from the acid).

This adsorbed layer acts as a physical barrier, isolating the metal from the corrosive environment and hindering both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.

Quantitative Data Summary

The following tables summarize the expected corrosion inhibition performance of a molecule structurally similar to MTPA, namely 3-amino-5-methylthio-1H-1,2,4-triazole (AMTTA), on C45 mild steel in an acid chloride solution. These values provide a benchmark for the potential efficacy of MTPA.

Table 1: Potentiodynamic Polarization Data

Inhibitor Concentration (M)Corrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (icorr) (µA/cm²)Inhibition Efficiency (%)
Blank-480250-
1 x 10⁻⁵-47512052.0
5 x 10⁻⁵-4708566.0
1 x 10⁻⁴-4656076.0
5 x 10⁻⁴-4604084.0
1 x 10⁻³-4502590.0

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data

Inhibitor Concentration (M)Charge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (µF/cm²)Inhibition Efficiency (%)
Blank50150-
1 x 10⁻⁵11011054.5
5 x 10⁻⁵1809072.2
1 x 10⁻⁴2607580.8
5 x 10⁻⁴3806086.8
1 x 10⁻³5205090.4

Experimental Protocols

Weight Loss Measurement

Objective: To determine the corrosion rate and inhibition efficiency by measuring the mass loss of mild steel coupons over a specified immersion period.

Materials:

  • Mild steel coupons of known dimensions and composition

  • Abrasive papers of various grits (e.g., 120, 400, 800, 1200)

  • Degreasing solvent (e.g., acetone, ethanol)

  • Corrosive medium (e.g., 1 M HCl)

  • This compound (MTPA)

  • Analytical balance (±0.1 mg accuracy)

  • Water bath or thermostat

  • Desiccator

Procedure:

  • Coupon Preparation: Mechanically polish the mild steel coupons with successively finer grades of abrasive paper until a mirror-like finish is achieved.

  • Cleaning: Degrease the polished coupons with a suitable solvent, rinse with deionized water, and dry thoroughly.

  • Weighing: Accurately weigh each coupon using an analytical balance and record the initial weight (W_initial).

  • Immersion: Immerse the coupons in the corrosive solution with and without various concentrations of MTPA. Ensure the coupons are fully submerged and that a constant temperature is maintained using a water bath.

  • Duration: After the specified immersion time (e.g., 24 hours), carefully remove the coupons from the solutions.

  • Cleaning after Immersion: Gently clean the coupons with a soft brush to remove corrosion products, rinse with deionized water and acetone, and dry.

  • Final Weighing: Weigh the dried coupons and record the final weight (W_final).

  • Calculations:

    • Weight Loss (ΔW): ΔW = W_initial - W_final

    • Corrosion Rate (CR) in mm/year: CR = (87.6 × ΔW) / (A × t × ρ), where A is the surface area of the coupon in cm², t is the immersion time in hours, and ρ is the density of mild steel in g/cm³.

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100, where CR_blank and CR_inhibitor are the corrosion rates in the absence and presence of MTPA, respectively.

Potentiodynamic Polarization

Objective: To determine the corrosion current density (i_corr), corrosion potential (E_corr), and to understand the inhibition mechanism (anodic, cathodic, or mixed-type).

Apparatus:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell:

    • Working Electrode (WE): Mild steel specimen

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl

    • Counter Electrode (CE): Platinum or graphite rod

  • Corrosive solution with and without MTPA

Procedure:

  • Electrode Preparation: Prepare the mild steel working electrode by embedding it in an insulating resin, leaving a known surface area exposed. Polish the exposed surface as described in the weight loss protocol.

  • Cell Setup: Assemble the three-electrode cell. Place the working electrode, reference electrode (with a Luggin capillary positioned close to the WE surface), and counter electrode in the test solution.

  • Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for a period (e.g., 30-60 minutes) until a steady-state potential is reached. This is the corrosion potential (E_corr).

  • Polarization Scan: Apply a potential scan from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).

  • Data Analysis:

    • Plot the potential (E) versus the logarithm of the current density (log i).

    • Perform a Tafel extrapolation of the linear portions of the anodic and cathodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).

    • Calculate the Inhibition Efficiency (IE%) : IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100.

Electrochemical Impedance Spectroscopy (EIS)

Objective: To investigate the kinetics of the electrode processes and the properties of the inhibitor film by measuring the impedance of the electrochemical system.

Apparatus:

  • Potentiostat/Galvanostat with a frequency response analyzer.

  • Three-electrode electrochemical cell (same as for potentiodynamic polarization).

Procedure:

  • Cell Setup and Stabilization: Prepare the electrode and set up the cell as described for the potentiodynamic polarization measurements. Allow the system to stabilize at the OCP.

  • Impedance Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) around the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Presentation: The impedance data is typically presented as:

    • Nyquist Plot: Imaginary impedance (-Z'') vs. Real impedance (Z').

    • Bode Plot: Logarithm of impedance modulus (|Z|) and phase angle (θ) vs. Logarithm of frequency (log f).

  • Data Analysis:

    • The Nyquist plot for an inhibited system often shows a larger semicircle compared to the uninhibited system, indicating an increase in charge transfer resistance.

    • Fit the impedance data to an appropriate equivalent electrical circuit model to extract parameters such as the solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).

    • Calculate the Inhibition Efficiency (IE%) : IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100.

Visualizations

Corrosion_Inhibition_Mechanism cluster_surface Mild Steel Surface H+ H+ Cl- Cl- MTPA_protonated MTPA-H+ Fe Fe MTPA_protonated->Fe Physisorption (Electrostatic) MTPA MTPA MTPA->Fe Chemisorption (N, S lone pairs) Fe->H+ Anodic & Cathodic Reactions (Corrosion)

Figure 1: Corrosion inhibition mechanism of MTPA.

Experimental_Workflow cluster_prep Preparation cluster_experiments Experiments cluster_analysis Data Analysis prep_coupon Prepare Mild Steel Coupons weight_loss Weight Loss Measurement prep_coupon->weight_loss eis Electrochemical Impedance Spectroscopy (EIS) prep_coupon->eis pdp Potentiodynamic Polarization prep_coupon->pdp prep_solution Prepare Corrosive Solutions (with/without MTPA) prep_solution->weight_loss prep_solution->eis prep_solution->pdp calc_cr Calculate Corrosion Rate & Inhibition Efficiency weight_loss->calc_cr model_eis Model EIS Data (Rct, Cdl) eis->model_eis tafel Tafel Extrapolation (icorr, Ecorr) pdp->tafel mechanism Determine Inhibition Mechanism calc_cr->mechanism model_eis->mechanism tafel->mechanism

Figure 2: Experimental workflow for evaluating MTPA.

Adsorption_Relationship MTPA_concentration MTPA Concentration Surface_Coverage Surface Coverage (θ) MTPA_concentration->Surface_Coverage Increases Inhibition_Efficiency Inhibition Efficiency (IE%) Surface_Coverage->Inhibition_Efficiency Increases Corrosion_Rate Corrosion Rate Inhibition_Efficiency->Corrosion_Rate Decreases

Figure 3: Logical relationship of key parameters.

Application Notes and Protocols for the Chelation of Metal Ions by 3-(Methylthio)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylthio)propylamine is a versatile bidentate ligand capable of coordinating with a variety of metal ions through its primary amine and thioether functional groups. This chelation behavior is of significant interest in diverse fields such as catalysis, materials science, and medicinal chemistry. The thioether sulfur atom can act as a soft donor, showing affinity for soft metal ions, while the amine group, a hard donor, preferentially binds to hard or borderline metal ions. This dual donor capability allows for the formation of stable chelate complexes with a range of transition metals. These application notes provide an overview of the chelation properties of this compound, along with detailed protocols for the synthesis, characterization, and evaluation of its metal complexes.

Applications of this compound in Metal Chelation

The ability of this compound to form stable metal complexes has led to its application in several areas:

  • Homogeneous Catalysis: this compound and its derivatives serve as ligands in transition metal-catalyzed reactions. For instance, rhodium(III) complexes incorporating this ligand have been utilized in catalytic hydrogenation processes. The electronic and steric properties of the ligand can be tuned to influence the activity and selectivity of the catalytic center.

  • Materials Science: The coordination of this compound to metal centers can be exploited to construct novel materials. For example, it can act as a structure-directing agent in the synthesis of mesoporous silica.

  • Coordination Chemistry Research: As a simple yet effective chelating agent, this compound is a valuable tool for fundamental studies in coordination chemistry, allowing for the investigation of metal-ligand interactions and the synthesis of new coordination compounds with interesting structural and electronic properties.

Quantitative Data: Stability Constants of Metal Complexes

Metal Ionlog K₁log K₂
Cu(II)7.826.48
Ni(II)5.514.21
Zn(II)4.603.90
Cd(II)4.483.62
Fe(II)4.1-
Mn(II)2.6-

Note: Data presented is for the analogous ligand 2-(methylthio)ethylamine and should be considered as an estimation of the chelating ability of this compound.

Experimental Protocols

Protocol 1: Synthesis of a Dichlorido-bis(this compound)copper(II) Complex

This protocol describes a general method for the synthesis of a copper(II) complex with this compound.

Materials:

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • This compound

  • Ethanol, absolute

  • Diethyl ether

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Filter funnel and paper

Procedure:

  • In a 50 mL Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1 mmol of copper(II) chloride dihydrate in 10 mL of absolute ethanol with stirring.

  • In a separate vial, dissolve 2.2 mmol of this compound in 5 mL of absolute ethanol.

  • Slowly add the ligand solution to the copper(II) chloride solution dropwise with continuous stirring at room temperature.

  • A color change should be observed upon addition of the ligand, indicating complex formation.

  • Continue stirring the reaction mixture at room temperature for 4 hours.

  • Reduce the volume of the solvent in vacuo to approximately 5 mL.

  • Add 20 mL of diethyl ether to the concentrated solution to precipitate the complex.

  • Collect the solid product by vacuum filtration, wash with two 5 mL portions of diethyl ether, and dry under vacuum.

Characterization:

The resulting complex can be characterized by various techniques, including:

  • Infrared (IR) Spectroscopy: To confirm the coordination of the amine and thioether groups to the copper center by observing shifts in the N-H and C-S stretching frequencies.

  • UV-Vis Spectroscopy: To study the electronic transitions of the copper(II) complex in solution.

  • Elemental Analysis: To determine the elemental composition (C, H, N, S) of the synthesized complex and confirm its stoichiometry.

Protocol 2: Determination of Stability Constants by Potentiometric Titration

This protocol outlines the determination of the stability constants of metal complexes with this compound using a potentiometric titration method.

Materials:

  • This compound

  • Metal salt (e.g., copper(II) nitrate, nickel(II) nitrate)

  • Potassium nitrate (KNO₃) as a background electrolyte

  • Standardized nitric acid (HNO₃) solution (e.g., 0.1 M)

  • Standardized potassium hydroxide (KOH) solution (carbonate-free, e.g., 0.1 M)

  • pH meter with a combination glass electrode

  • Thermostated titration vessel

  • Burette

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the ligand by accurately weighing this compound and dissolving it in deionized water.

    • Prepare stock solutions of the metal salts by accurately weighing them and dissolving in deionized water. The concentration of the metal stock solution should be determined accurately by standard analytical methods (e.g., EDTA titration).

    • Prepare a stock solution of potassium nitrate (e.g., 1 M) to maintain a constant ionic strength.

  • Titration Setup:

    • Calibrate the pH electrode using standard buffer solutions at the desired temperature (e.g., 25 °C).

    • In the thermostated titration vessel, place a known volume of a solution containing the ligand, a known concentration of nitric acid (to protonate the amine), and the background electrolyte.

    • In a separate experiment for the metal-ligand system, add a known amount of the metal salt to the solution described above. A typical metal-to-ligand ratio for these titrations is 1:2 or 1:3.

  • Titration:

    • Titrate the solution with the standardized potassium hydroxide solution.

    • Record the pH value after each addition of the titrant, allowing the system to reach equilibrium.

  • Data Analysis:

    • Plot the pH versus the volume of KOH added for both the ligand-only and the metal-ligand titrations.

    • From the titration curves, calculate the protonation constants of the ligand and the stability constants of the metal complexes using appropriate software packages (e.g., HYPERQUAD, BEST). The software performs a non-linear least-squares refinement of the experimental data to a chemical model.

Visualizations

experimental_workflow cluster_synthesis Complex Synthesis cluster_characterization Characterization cluster_stability Stability Constant Determination start_synthesis Dissolve Metal Salt (e.g., CuCl₂·2H₂O) in Ethanol mix Mix Solutions start_synthesis->mix dissolve_ligand Dissolve this compound in Ethanol dissolve_ligand->mix stir Stir at Room Temperature mix->stir precipitate Precipitate Complex with Diethyl Ether stir->precipitate filter_dry Filter and Dry Product precipitate->filter_dry ir IR Spectroscopy filter_dry->ir uv_vis UV-Vis Spectroscopy filter_dry->uv_vis elemental Elemental Analysis filter_dry->elemental prepare_solutions Prepare Ligand, Metal, Acid, and Base Solutions titrate_ligand Potentiometric Titration (Ligand Only) prepare_solutions->titrate_ligand titrate_complex Potentiometric Titration (Metal + Ligand) prepare_solutions->titrate_complex data_analysis Data Analysis (e.g., HYPERQUAD) titrate_ligand->data_analysis titrate_complex->data_analysis protonation_constants Determine Protonation Constants data_analysis->protonation_constants stability_constants Determine Stability Constants data_analysis->stability_constants

Caption: Experimental workflow for the synthesis, characterization, and stability constant determination of metal complexes with this compound.

catalytic_cycle catalyst [Rh(III)-L] Catalyst substrate_binding Substrate Binding catalyst->substrate_binding + Substrate oxidative_addition Oxidative Addition of H₂ substrate_binding->oxidative_addition intermediate1 [H-Rh(V)-L-Substrate] oxidative_addition->intermediate1 migratory_insertion Migratory Insertion intermediate1->migratory_insertion intermediate2 [Rh(III)-L-(H-Substrate)] migratory_insertion->intermediate2 reductive_elimination Reductive Elimination intermediate2->reductive_elimination reductive_elimination->catalyst Catalyst Regeneration product Product (Hydrogenated Substrate) reductive_elimination->product

Caption: A generalized catalytic cycle for the hydrogenation of a substrate catalyzed by a Rhodium(III) complex with a thioether-amine ligand (L).

Application Notes and Protocols for the Biocatalytic Production of 3-(Methylthio)propylamine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the biocatalytic production of 3-(methylthio)propylamine, a valuable building block in the synthesis of pharmaceuticals and agrochemicals. The focus is on a whole-cell biocatalytic approach, which offers a green and sustainable alternative to traditional chemical synthesis routes. Additionally, protocols for the derivatization of the primary amine product and relevant enzyme assays are included.

Introduction to Biocatalytic Amine Synthesis

The synthesis of chiral amines is of great importance in the pharmaceutical and chemical industries, with over 40% of small molecule pharmaceuticals containing at least one chiral amine moiety.[1] Biocatalysis, using enzymes or whole microbial cells, has emerged as a powerful tool for the production of these high-value compounds due to its high selectivity, mild reaction conditions, and reduced environmental impact.[2][3]

Transaminases (TAs) and decarboxylases are two key enzyme classes utilized for the production of primary amines.[4][5] Transaminases catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor, while decarboxylases can produce amines from amino acid precursors.[1][5] Whole-cell biocatalysts are often preferred for industrial applications as they eliminate the need for costly enzyme purification and provide a stable environment for the enzyme, often with intrinsic cofactor regeneration systems.[6]

This document details a specific application of a whole-cell biocatalyst expressing the L-valine decarboxylase from Streptomyces viridifaciens (VlmD) for the production of this compound from its corresponding amino acid precursor, L-methionine.[7]

Biocatalytic Production of this compound

This section outlines the materials, protocols, and performance data for the production of this compound using an immobilized whole-cell biocatalyst.

Overview of the Biocatalytic Process

The production of this compound is achieved through the decarboxylation of L-methionine, catalyzed by the enzyme VlmD expressed in E. coli. The whole cells are immobilized in alginate beads to enhance stability and allow for easy recovery and reuse of the biocatalyst.[7] The overall workflow is depicted below.

Biocatalytic_Production_Workflow cluster_upstream Upstream Processing cluster_bioreaction Bioreaction cluster_downstream Downstream Processing Ecoli_Culture E. coli Culture (Expressing VlmD) Cell_Harvest Cell Harvesting Ecoli_Culture->Cell_Harvest Centrifugation Immobilization Whole-Cell Immobilization (Alginate Beads) Cell_Harvest->Immobilization Entrapment Biocatalyst Immobilized Biocatalyst Immobilization->Biocatalyst Bioreactor Bioreactor (e.g., SpinChem®) Product This compound Bioreactor->Product Substrate L-Methionine (Substrate) Substrate->Bioreactor Cofactor PLP (Cofactor) Cofactor->Bioreactor Biocatalyst->Bioreactor Separation Product-Biocatalyst Separation Product->Separation Purification Product Purification Separation->Purification Final_Product Pure This compound Purification->Final_Product

Figure 1: Workflow for the biocatalytic production of this compound.
Experimental Protocols

Protocol 1: Preparation of Immobilized Whole-Cell Biocatalyst (VlmD in Alginate Beads)

This protocol is based on the methodology for entrapping whole cells expressing the desired enzyme.[7]

  • Cell Culture and Expression:

    • Cultivate E. coli cells heterologously expressing the L-valine decarboxylase (VlmD) from Streptomyces viridifaciens in a suitable rich medium (e.g., LB broth) with appropriate antibiotic selection.

    • Induce protein expression at mid-log phase (OD₆₀₀ ≈ 0.6-0.8) with an appropriate inducer (e.g., IPTG) and continue cultivation at a reduced temperature (e.g., 20-25 °C) overnight.

  • Cell Harvesting:

    • Harvest the cells by centrifugation (e.g., 5000 x g, 15 min, 4 °C).

    • Wash the cell pellet with a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.5).

  • Immobilization:

    • Prepare a sterile 2% (w/v) sodium alginate solution in water.

    • Resuspend the washed cell pellet in the sodium alginate solution to achieve a desired cell concentration.

    • Extrude the cell-alginate suspension dropwise into a gently stirring, chilled 0.2 M CaCl₂ solution using a syringe.

    • Allow the beads to harden in the CaCl₂ solution for at least 1 hour at 4 °C.

    • Wash the resulting alginate beads containing the entrapped whole cells with buffer to remove excess calcium chloride and un-entrapped cells.

    • Store the immobilized biocatalyst at 4 °C until use.

Protocol 2: Biocatalytic Synthesis of this compound

This protocol describes the batch production of this compound in a laboratory-scale bioreactor.[7]

  • Reaction Setup:

    • Prepare the reaction medium consisting of 0.1 M HEPES buffer (pH 7.5) containing 0.1 mM pyridoxal-5'-phosphate (PLP) as a cofactor.

    • Add the substrate, L-methionine, to the desired final concentration (e.g., 0.1 M to 0.3 M).

    • Add the prepared immobilized whole-cell biocatalyst (e.g., 200 mg of alginate beads per 1 mL of reaction volume).

  • Biotransformation:

    • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation. A SpinChem® rotating bed reactor or a standard stirred-tank reactor can be used.

    • Monitor the progress of the reaction by taking samples periodically and analyzing the concentration of the product, this compound, using a suitable analytical method (e.g., HPLC or GC).

  • Product Recovery:

    • After the reaction reaches the desired conversion, separate the immobilized biocatalyst from the reaction mixture by filtration or decantation.

    • The biocatalyst can be washed and stored for reuse in subsequent batches.

    • The product-containing supernatant can then be subjected to downstream processing for purification (e.g., extraction, distillation).

Performance Data

The following table summarizes the quantitative data for the production of this compound and other short-chain primary amines using the immobilized VlmD whole-cell biocatalyst.[7]

Product NamePrecursor Amino AcidBiocatalystProduction ScaleYield (g · d⁻¹)Conversion (%)Reference
This compound L-MethionineImmobilized VlmD200 mL3.78~74% at 0.4 M[7]
IsobutylamineL-ValineImmobilized VlmD200 mL8.42>99%[7]
IsoamylamineL-LeucineImmobilized VlmD200 mL5.23~90%[7]
(S)-2-MethylbutylamineL-IsoleucineImmobilized VlmD200 mL5.16~90%[7]
(R)-1-Amino-2-propanolL-ThreonineImmobilized VlmD200 mL10.52~90%[7]

Derivatization of this compound

The primary amine group of this compound can be readily derivatized, for example, through N-acylation, to produce a variety of compounds with potential applications in medicinal chemistry.[8]

Protocol 3: General Procedure for N-acylation

This protocol provides a general method for the synthesis of N-acyl-3-(methylthio)propylamine derivatives.

  • Reagent Preparation:

    • Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, THF).

    • Add a base (1.1 equivalents, e.g., triethylamine) to the solution.

  • Acylation Reaction:

    • Cool the mixture in an ice bath.

    • Slowly add the acylating agent (1 equivalent, e.g., an acyl chloride or anhydride) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC or LC-MS).

  • Work-up and Purification:

    • Quench the reaction with water or a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure N-acylated derivative.

Enzyme Activity Assay

Regularly assessing the activity of the biocatalyst is crucial for process optimization and monitoring. This section provides a protocol for a general colorimetric assay suitable for high-throughput screening of amine-producing enzymes like transaminases.[9][10]

Assay_Principle Amine_Donor Amine Donor (e.g., 2-(4-nitrophenyl)ethan-1-amine) Enzyme Transaminase (or other amine-producing enzyme) + PLP Amine_Donor->Enzyme Aldehyde_Acceptor Aldehyde/Ketone Acceptor Aldehyde_Acceptor->Enzyme Product_Amine Product Amine Enzyme->Product_Amine Product_Ketone Product Ketone (4-nitrophenylacetaldehyde) Enzyme->Product_Ketone Color_Change Color Change (Yellow/Brown) Product_Ketone->Color_Change Spontaneous reaction/ indicator addition

Figure 2: Principle of a colorimetric transaminase assay.

Protocol 4: High-Throughput Colorimetric Transaminase Assay

This protocol is adapted from a method developed for screening transaminase activity against various substrates.[9][10]

  • Reagent Preparation (per well of a 96-well plate):

    • Prepare a stock solution of the amine donor, e.g., 2-(4-nitrophenyl)ethan-1-amine hydrochloride (final concentration 25 mM).

    • Prepare a stock solution of the amine acceptor (e.g., an aldehyde or ketone, final concentration 10 mM).

    • Prepare a stock solution of PLP (final concentration 0.2 mM).

    • Prepare a 100 mM potassium phosphate buffer of the desired pH (e.g., pH 7.5).

    • Prepare the enzyme sample (e.g., cell lysate containing 0.4 mg/mL protein).

  • Assay Procedure:

    • In a 96-well microplate, combine the phosphate buffer, PLP solution, amine acceptor solution, and enzyme sample. The total volume should be brought up to near the final volume (e.g., 180 µL) with buffer.

    • Include negative controls: one without the amine acceptor and one without the enzyme.

    • Initiate the reaction by adding the amine donor solution (e.g., 20 µL) to each well to reach the final volume (e.g., 200 µL).

    • Seal the plate and incubate at a controlled temperature (e.g., 30 °C) with shaking (e.g., 500 rpm) for a set period (e.g., 18 hours).

  • Data Analysis:

    • Visually inspect the plate for a color change (typically yellow to brown), indicating the formation of the nitro-substituted aldehyde/ketone product.

    • For quantitative analysis, measure the absorbance at a specific wavelength (e.g., 405 nm) using a microplate reader.

    • Correlate the absorbance with product concentration using a standard curve to determine enzyme activity.

Applications in Drug Development

Primary amines like this compound and their N-acylated derivatives are versatile intermediates in medicinal chemistry.[8] The amide bond is a cornerstone of many biologically active molecules and pharmaceuticals, contributing to their stability and ability to interact with biological targets.[10]

  • Scaffolds for Synthesis: this compound can serve as a scaffold to introduce the methylthiopropyl moiety into larger molecules. This group can influence physicochemical properties such as lipophilicity and metabolic stability.

  • Bioisosteric Replacement: The methylthio group can act as a bioisostere for other functional groups, allowing for the fine-tuning of a drug candidate's activity and pharmacokinetic profile.

  • Novel Drug Candidates: N-acylation of this compound with various carboxylic acids can generate libraries of new chemical entities for screening against various biological targets. Thiourea derivatives, for example, are known to possess a wide range of biological activities, including antibacterial, antifungal, and anticancer effects.[11]

The development of efficient biocatalytic routes to produce such building blocks is therefore highly valuable for accelerating the drug discovery and development process.

References

Application Notes and Protocols: 3-(Methylthio)propylamine as a Versatile Reagent in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylthio)propylamine is a bifunctional molecule incorporating a primary amine and a thioether moiety, making it a valuable building block in medicinal chemistry. Its structural features allow for its incorporation into a diverse range of scaffolds, leading to the development of novel therapeutic agents. The primary amine serves as a key functional group for standard amide bond formation, reductive amination, and construction of heterocyclic systems. Simultaneously, the methylthio group can participate in various chemical transformations and may contribute to the biological activity and pharmacokinetic profile of the resulting derivatives. This document provides an overview of the applications of this compound in medicinal chemistry, with a focus on the synthesis of neuroprotective agents, and includes detailed experimental protocols.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C4H11NS
Molecular Weight 105.20 g/mol
CAS Number 4104-45-4
Appearance Colorless to light yellow liquid
Boiling Point 169 °C (lit.)
Density 0.938 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.4940 (lit.)
Synonyms 3-Methylthiopropylamine, 1-Amino-3-(methylthio)propane, 3-(Methylmercapto)propylamine

Applications in Medicinal Chemistry: Neuroprotective Agents

A significant application of scaffolds derived from this compound is in the development of neuroprotective agents. One notable example is the thiazolidin-4-one derivative, 3-(3-(diethylamino)propyl)-2-(4-(methylthio)phenyl)thiazolidin-4-one (DS27) . This compound has shown promise in preclinical models of Alzheimer's disease by exhibiting a multi-target therapeutic profile.[1][2]

Biological Activity of a this compound-Derived Scaffold

The derivative DS27 has been demonstrated to possess neuroprotective, anti-inflammatory, and antioxidant properties. In a rat model of scopolamine-induced cognitive impairment, DS27 was shown to prevent memory deficits and oxidative damage in the brain.[1][2] The compound's mechanism of action involves the modulation of cholinergic and purinergic signaling pathways, as well as the suppression of neuroinflammation.[1][2]

A summary of the observed biological effects of DS27 is provided in Table 2.

Biological EffectObservation in Scopolamine-Induced Rat Model
Neuroprotection Prevented memory deficits and oxidative damage in the brain.[1][2]
Anti-inflammatory Prevented the decrease in IL-10 levels and the increase in IL-6 and TNF-α expression in the cerebral cortex.[2]
Anticholinesterase Activity Prevented alterations in acetylcholinesterase (AChE) activity.[1][2]
Purinergic System Modulation Normalized ATP and ADP hydrolysis in cerebrospinal fluid and lymphocytes.[2]
Mechanism of Action: A Multi-Target Approach

The neuroprotective effects of the this compound-derived thiazolidin-4-one, DS27, are attributed to its ability to interact with multiple targets involved in the pathophysiology of neurodegenerative diseases. A simplified representation of its proposed mechanism of action is depicted below.

G cluster_0 DS27 (Thiazolidin-4-one Derivative) cluster_2 Therapeutic Outcomes DS27 3-(3-(diethylamino)propyl)-2-(4-(methylthio)phenyl)thiazolidin-4-one AChE Acetylcholinesterase (AChE) Activity DS27->AChE Inhibition Neuroinflammation Neuroinflammation (↑ IL-6, ↑ TNF-α, ↓ IL-10) DS27->Neuroinflammation Modulation OxidativeStress Oxidative Stress DS27->OxidativeStress Reduction Neuroprotection Neuroprotection & Cognitive Improvement

Caption: Multi-target mechanism of the neuroprotective agent DS27.

Experimental Protocols

The following section provides a general protocol for the synthesis of thiazolidin-4-one scaffolds, a key structural motif in neuroprotective agents derived from primary amines like this compound. This protocol is based on established one-pot, three-component condensation reactions.

Protocol 1: General Synthesis of 2,3-Disubstituted Thiazolidin-4-ones

This protocol describes a common method for the synthesis of thiazolidin-4-ones from a primary amine, an aldehyde, and thioglycolic acid.

Workflow for Thiazolidin-4-one Synthesis:

G reagents Primary Amine (e.g., this compound) + Aldehyde + Thioglycolic Acid reaction One-Pot Condensation (Reflux with Dean-Stark trap or at elevated temperature) reagents->reaction solvent Solvent (e.g., Toluene, DMF) solvent->reaction workup Work-up (Solvent removal, extraction, washing) reaction->workup purification Purification (Crystallization or Chromatography) workup->purification product 2,3-Disubstituted Thiazolidin-4-one purification->product

Caption: General workflow for the synthesis of thiazolidin-4-ones.

Materials:

  • Primary amine (e.g., this compound) (1.0 eq)

  • Substituted aldehyde (1.0 eq)

  • Thioglycolic acid (1.2 eq)

  • Toluene or N,N-Dimethylformamide (DMF)

  • Dean-Stark apparatus (for toluene)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Reagents for extraction and washing (e.g., saturated sodium bicarbonate solution, brine)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Solvents for purification (e.g., ethanol for recrystallization or appropriate solvents for column chromatography)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a Dean-Stark trap if using toluene), add the primary amine (1.0 eq), the substituted aldehyde (1.0 eq), and the solvent (e.g., toluene).

  • Imine Formation (if performed stepwise): Stir the mixture at room temperature or with gentle heating for 1-2 hours to facilitate the formation of the Schiff base (imine). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cyclocondensation: Add thioglycolic acid (1.2 eq) to the reaction mixture.

  • Heating: Heat the reaction mixture to reflux (for toluene, with azeotropic removal of water) or to a suitable temperature (e.g., 80-100 °C for DMF) for 4-12 hours. Monitor the reaction for completion by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • If necessary, dissolve the residue in an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove unreacted thioglycolic acid) and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system to afford the desired 2,3-disubstituted thiazolidin-4-one.

  • Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Conclusion

This compound serves as a versatile and valuable building block for the synthesis of medicinally relevant compounds. Its utility has been demonstrated in the creation of novel neuroprotective agents with multi-target activity. The straightforward incorporation of this reagent into heterocyclic scaffolds like thiazolidin-4-ones provides a promising avenue for the development of new therapeutics for complex diseases. The provided protocols offer a foundation for researchers to explore the synthesis of diverse derivatives and further investigate their potential as drug candidates.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 3-(Methylthio)propylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(Methylthio)propylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods for synthesizing this compound are the Gabriel synthesis using a protected amine source and a multi-step synthesis commencing with 3-methylthiopropanol. An alternative, though less detailed in available literature for the complete transformation, involves the reaction of acrolein with methyl mercaptan followed by reductive amination.

Q2: What are the key physical properties of this compound relevant for its purification?

A2: Key physical properties for the purification of this compound are its boiling point, density, and refractive index. These are crucial for purification by distillation and for assessing the purity of the final product.

PropertyValue
Boiling Point169 °C (lit.)[1]
Density0.938 g/mL at 25 °C (lit.)[1]
Refractive Indexn20/D 1.4940 (lit.)[1]

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be effectively monitored by techniques such as Thin Layer Chromatography (TLC) for the Gabriel synthesis steps or Gas Chromatography-Mass Spectrometry (GC-MS) for all reaction stages. GC-MS can provide quantitative information on the consumption of starting materials and the formation of the desired product and any side products.

Troubleshooting Guides

Below are troubleshooting guides for two primary synthetic routes.

Route 1: Synthesis via 3-Methylthiopropanol and Gabriel Phthalimide Synthesis

This route involves the conversion of 3-methylthiopropanol to 3-methylthio-1-chloropropane, followed by a Gabriel synthesis to yield the final product.

Experimental Workflow

SynthesisWorkflow1 cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Gabriel Synthesis cluster_step3 Step 3: Hydrazinolysis cluster_purification Purification A 3-Methylthiopropanol C 3-Methylthio-1-chloropropane A->C Reflux B Thionyl Chloride B->C E N-(3-(Methylthio)propyl)phthalimide C->E 80-90 °C D Potassium Phthalimide D->E G This compound E->G Reflux F Hydrazine Hydrate F->G H Crude Product G->H I Pure this compound H->I Vacuum Distillation

Caption: Workflow for the synthesis of this compound from 3-methylthiopropanol.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Methylthio-1-chloropropane

  • In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve 3-methylthiopropanol in an appropriate solvent like chloroform.

  • Slowly add a solution of thionyl chloride in the same solvent to the flask while stirring.

  • After the addition is complete, reflux the mixture for 30-60 minutes.

  • Monitor the reaction by GC-MS until the starting material is consumed.

  • After completion, remove the solvent and excess thionyl chloride by rotary evaporation.

  • Purify the crude 3-methylthio-1-chloropropane by vacuum distillation.

Step 2: Synthesis of N-(3-(Methylthio)propyl)phthalimide

  • Combine 3-methylthio-1-chloropropane and potassium phthalimide in a suitable solvent such as DMF.

  • Heat the mixture to 80-90 °C and stir for 0.5-2.5 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture and pour it into water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain N-(3-(Methylthio)propyl)phthalimide.

Step 3: Synthesis of this compound

  • Suspend N-(3-(Methylthio)propyl)phthalimide in absolute ethanol.

  • Add hydrazine hydrate to the suspension.

  • Reflux the mixture for 20-60 minutes. A precipitate of phthalhydrazide will form.

  • Cool the reaction mixture and filter to remove the phthalhydrazide precipitate.

  • Remove the ethanol from the filtrate by rotary evaporation.

  • Purify the crude this compound by vacuum distillation.

Troubleshooting Q&A for Route 1

Q: My yield of 3-methylthio-1-chloropropane in Step 1 is low. What could be the issue?

A:

  • Incomplete reaction: Ensure the reflux time is sufficient. Monitor the reaction using GC-MS to confirm the disappearance of the starting alcohol.

  • Loss during workup: Thionyl chloride is volatile and reactive. Ensure your workup procedure effectively removes it without losing the product. The final vacuum distillation should be performed carefully to avoid loss of the relatively volatile product.

  • Moisture contamination: Thionyl chloride reacts with water. Ensure all glassware is dry and the solvent is anhydrous.

Q: The Gabriel synthesis (Step 2) is not proceeding to completion. What can I do?

A:

  • Reaction time and temperature: The reaction time can vary. Monitor the reaction by TLC or GC-MS and extend the heating time if necessary. Ensure the temperature is maintained between 80-90 °C.

  • Solvent: Dimethylformamide (DMF) is a common solvent for this reaction as it effectively dissolves potassium phthalimide. Ensure you are using a suitable polar apathetic solvent.

  • Purity of reactants: Ensure the 3-methylthio-1-chloropropane is pure and free of any residual thionyl chloride from the previous step.

Q: During the hydrazinolysis (Step 3), I am having trouble filtering the phthalhydrazide precipitate. Any suggestions?

A: Phthalhydrazide can sometimes form a fine precipitate that is difficult to filter.

  • Cooling: Ensure the reaction mixture is thoroughly cooled before filtration, which can help in the formation of larger, more easily filterable crystals.

  • Filter aid: Using a pad of Celite® or another filter aid can help to improve the filtration of fine precipitates.

Q: The final product after distillation is not pure. What are the likely impurities?

A:

  • Unreacted starting material: If the hydrazinolysis was incomplete, you might have residual N-(3-(Methylthio)propyl)phthalimide. This is non-volatile and should be removed by distillation.

  • Side products from hydrazinolysis: Depending on the reaction conditions, other side products can form. Careful fractional distillation is key to obtaining a pure product.

  • Solvent residues: Ensure all solvent from the reaction and workup is removed during the final distillation.

Quantitative Data for Route 1

The following table summarizes the reported yields for each step of this synthesis.[2]

StepProductReaction TimeTemperatureYield
13-Methylthio-1-chloropropane20-60 minReflux>95%
2N-(3-(Methylthio)propyl)phthalimide0.5-2.5 h80-90 °C>94%
3This compound20-60 minReflux>85%

Route 2: Synthesis via Reductive Amination of 3-(Methylthio)propanal

This route involves the initial formation of 3-(methylthio)propanal from acrolein and methyl mercaptan, followed by reductive amination to yield this compound.

Experimental Workflow

SynthesisWorkflow2 cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Reductive Amination cluster_purification Purification A Acrolein C 3-(Methylthio)propanal A->C Catalyst B Methyl Mercaptan B->C F This compound C->F D Ammonia/Ammonium Salt D->F E Reducing Agent (e.g., NaBH3CN) E->F G Crude Product F->G H Pure this compound G->H Vacuum Distillation

References

Preventing oxidation of the thioether in 3-(Methylthio)propylamine reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you prevent the unwanted oxidation of the thioether moiety in 3-(methylthio)propylamine during common synthetic reactions.

Troubleshooting Guide: Unwanted Sulfoxide/Sulfone Formation

Unforeseen oxidation of the methylthio group in this compound to its corresponding sulfoxide and sulfone is a common side reaction that can complicate purification and reduce the yield of the desired product. This guide provides a systematic approach to diagnose and mitigate this issue.

Problem: My reaction (e.g., N-acylation, N-alkylation) with this compound shows byproducts with masses of +16 and +32 Da compared to my expected product.

This observation strongly suggests the formation of the corresponding sulfoxide (+16 Da) and sulfone (+32 Da). The following workflow can help you pinpoint the cause and implement a solution.

Troubleshooting Workflow

G start Oxidation Observed (Sulfoxide/Sulfone Byproducts) check_reagents Step 1: Scrutinize Reagents - Are any reagents known oxidants? - Could peroxides be present in solvents (e.g., old THF, Et2O)? - Are excipients or catalysts potential sources of oxidation? start->check_reagents check_atmosphere Step 2: Evaluate Reaction Atmosphere - Was the reaction run open to the air? - Could atmospheric oxygen be the culprit, especially with heating? check_reagents->check_atmosphere Reagents seem fine sol_reagents Solution: Reagent Control - Use freshly purified/distilled solvents. - Employ high-purity, peroxide-free reagents. - Add an antioxidant if compatible. check_reagents->sol_reagents Potential Oxidants Identified check_workup Step 3: Analyze Workup/Purification - Does the workup involve potentially oxidizing conditions (e.g., certain quenching agents, exposure to air for extended periods)? - Is oxidation occurring during chromatography (e.g., on silica gel)? check_atmosphere->check_workup Atmosphere was inert sol_atmosphere Solution: Inert Atmosphere - Degas solvents (e.g., Freeze-Pump-Thaw, N2/Ar sparging). - Run the reaction under an inert atmosphere (N2 or Ar). check_atmosphere->sol_atmosphere Reaction Exposed to Air sol_workup Solution: Modified Workup - Use a reductive quench (e.g., aq. Na2SO3, Na2S2O3). - Minimize exposure to air during workup and purification. - Work at lower temperatures. check_workup->sol_workup Oxidative Workup Conditions Identified end Problem Resolved: Clean Product Formation check_workup->end Workup seems fine sol_reagents->end sol_atmosphere->end sol_workup->end

Caption: A stepwise workflow for troubleshooting thioether oxidation.

Frequently Asked Questions (FAQs)

Q1: Why is the thioether in this compound so susceptible to oxidation?

A1: The sulfur atom in a thioether is in a low oxidation state (-2) and possesses lone pairs of electrons, making it nucleophilic and easily oxidized.[1] It can react with various oxidants, including atmospheric oxygen (especially at elevated temperatures), residual peroxides in solvents, or certain reagents, to form sulfoxides and subsequently sulfones.[2][3]

Q2: My starting material is pure, but I still see oxidation. What is the most common cause?

A2: The most frequent culprit is dissolved molecular oxygen in the reaction solvents, which can lead to slow oxidation, particularly if the reaction is heated or exposed to light. Running reactions under an inert atmosphere (Nitrogen or Argon) with previously degassed solvents is the most effective preventative measure.[4]

Q3: Can the primary amine in this compound influence oxidation?

A3: Yes, indirectly. The amine group itself is also susceptible to oxidation. More importantly, reactions involving the amine, such as acylations or alkylations, often require basic conditions or elevated temperatures. These conditions can accelerate the rate of oxidation of the sensitive thioether by atmospheric oxygen or other trace oxidants.

Q4: What are some practical steps to degas solvents in the lab?

A4: There are several common methods for degassing solvents:[4]

  • Freeze-Pump-Thaw: This is the most rigorous method. The solvent is frozen using liquid nitrogen, a vacuum is applied to remove gases, and then the solvent is thawed. This cycle is typically repeated three times.

  • Sparging: Bubbling an inert gas (like Argon or Nitrogen) through the solvent for 30-60 minutes can displace dissolved oxygen. This is a simpler but generally less effective method than Freeze-Pump-Thaw.

  • Sonication under Vacuum: Applying a light vacuum to the solvent while sonicating can help remove dissolved gases. This is a rapid method for rough degassing.

Q5: Are there any chemical additives that can prevent oxidation?

A5: Yes, antioxidants or radical scavengers can be added to the reaction mixture, provided they do not interfere with the desired chemistry. Common examples include hindered phenols like Butylated Hydroxytoluene (BHT). However, the simplest and cleanest approach is often the rigorous exclusion of oxygen.

Data on Prevention Strategies

The following data, based on representative N-acylation reactions, illustrates the impact of preventative measures on product yield and purity.

Disclaimer: The following data is illustrative, based on typical results for analogous compounds, and is intended to serve as a guideline for reaction optimization. Actual results may vary.

Table 1: Effect of Inert Atmosphere on N-Acylation of this compound

ConditionMain Product Yield (%)Sulfoxide Byproduct (%)
Reaction in Air, 80°C7815
N₂ Atmosphere, 80°C914
Argon Atmosphere, 80°C923
Argon, Degassed Solvent, 80°C>95<1

Table 2: Effect of Solvent Quality on Thioether Stability

Solvent Condition (under N₂)Main Product Yield (%)Sulfoxide Byproduct (%)
Aged THF (unstabilized)8510
Freshly Opened Anhydrous THF923
Freshly Distilled THF>95<1

Experimental Protocols

Protocol 1: N-Acylation under Inert Conditions (Synthesis of N-acetyl-3-(methylthio)propylamine)

This protocol details the acylation of the primary amine while minimizing thioether oxidation.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification degas Degas Anhydrous DCM (3x Freeze-Pump-Thaw) dissolve Dissolve this compound and Et3N in degassed DCM degas->dissolve setup Set up oven-dried glassware under Argon atmosphere setup->dissolve cool Cool solution to 0°C dissolve->cool add Add Acetyl Chloride dropwise at 0°C cool->add warm Warm to RT and stir for 2h, monitoring by TLC add->warm quench Quench with degassed saturated aq. NaHCO3 warm->quench extract Extract with DCM (3x) quench->extract dry Dry organic layer (Na2SO4), filter, and concentrate extract->dry purify Purify by column chromatography dry->purify

Caption: Experimental workflow for inert-atmosphere N-acylation.

Methodology:

  • Preparation: An oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel is assembled and allowed to cool under a positive pressure of Argon. Anhydrous dichloromethane (DCM) is degassed using three freeze-pump-thaw cycles.

  • Reaction Setup: this compound (1.0 eq) and triethylamine (1.2 eq) are dissolved in the degassed DCM and the solution is cooled to 0°C in an ice bath.

  • Acylation: Acetyl chloride (1.1 eq) dissolved in degassed DCM is added dropwise to the stirred solution over 15 minutes, maintaining the internal temperature below 5°C.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 2 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup: The reaction is quenched by the slow addition of degassed saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted three times with DCM.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield N-acetyl-3-(methylthio)propylamine. Expected Outcome: Yield >95%, with sulfoxide/sulfone byproducts below the level of detection by ¹H NMR.

Protocol 2: Reductive Amination under Inert Conditions (Synthesis of N-benzyl-3-(methylthio)propylamine)

This protocol describes the formation of a secondary amine while protecting the thioether from oxidation.

Methodology:

  • Preparation: In an oven-dried flask under an Argon atmosphere, this compound (1.0 eq) and benzaldehyde (1.0 eq) are dissolved in degassed methanol. Molecular sieves (4Å) are added, and the mixture is stirred at room temperature for 4 hours to form the imine.

  • Reduction: The reaction mixture is cooled to 0°C, and sodium borohydride (NaBH₄) (1.5 eq) is added portion-wise over 30 minutes, ensuring the temperature does not exceed 10°C.

  • Reaction Monitoring: The reaction is stirred at room temperature overnight. Progress is monitored by TLC.

  • Workup: The reaction is carefully quenched with water at 0°C. The methanol is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate (3x).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography to yield N-benzyl-3-(methylthio)propylamine. Expected Outcome: Yield >90%, with minimal formation of oxidized byproducts.

References

Technical Support Center: Reactions with 3-(Methylthio)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Methylthio)propylamine. The information is designed to help you anticipate and resolve common issues encountered during chemical reactions involving this reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in reactions with this compound?

A1: The most frequently encountered side products depend on the specific reaction being performed.

  • In alkylation reactions , the primary issue is over-alkylation, leading to the formation of secondary and tertiary amines, as well as quaternary ammonium salts.[1][2] This occurs because the mono-alkylated product is often more nucleophilic than the starting primary amine.

  • In acylation reactions , side products can arise from the reaction of impurities or the degradation of reagents.

  • When reacting with aldehydes and ketones to form imines, potential side products can include enamines if secondary amine impurities are present.[3]

  • Under certain conditions, oxidation of the sulfur atom can occur, leading to the formation of the corresponding sulfoxide or sulfone.

Q2: How can I minimize the formation of over-alkylation products?

A2: Minimizing over-alkylation requires careful control of reaction conditions. Key strategies include:

  • Stoichiometry Control: Using a large excess of the primary amine relative to the alkylating agent can favor mono-alkylation.

  • Slow Addition: Adding the alkylating agent slowly to the reaction mixture helps to maintain a low concentration of the electrophile, reducing the likelihood of the mono-alkylated product reacting further.

  • Lower Reaction Temperature: Conducting the reaction at lower temperatures can help to control the reaction rate and improve selectivity.

  • Use of Protecting Groups: In some cases, employing a protecting group for the amine can ensure mono-alkylation, followed by a deprotection step.

Q3: My reaction mixture is showing unexpected peaks in the NMR that I suspect are oxidation products. How can I avoid this?

A3: The methylthio group is susceptible to oxidation to a sulfoxide or sulfone. To prevent this:

  • Use Degassed Solvents: Remove dissolved oxygen from your solvents by sparging with an inert gas like nitrogen or argon.

  • Inert Atmosphere: Run your reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric oxygen.

  • Avoid Oxidizing Agents: Carefully check all your reagents and starting materials for any potential oxidizing agents.

  • Control Temperature: Exposing the reaction to high temperatures for prolonged periods can sometimes promote oxidation.

Troubleshooting Guides

Issue 1: Poor Yield of Mono-alkylated Product and Presence of Multiple Higher Molecular Weight Byproducts

Problem: You are attempting a mono-alkylation of this compound with an alkyl halide, but your analysis (e.g., LC-MS or NMR) shows a mixture of the desired product, di-alkylated product, and possibly tri-alkylated or quaternary ammonium salts.

Troubleshooting Workflow:

G start Low yield of mono-alkylated product check_stoichiometry Verify stoichiometry: Is a large excess of This compound used? start->check_stoichiometry adjust_stoichiometry Increase excess of This compound (e.g., 5-10 equivalents) check_stoichiometry->adjust_stoichiometry No check_addition Review addition procedure: Was the alkylating agent added slowly? check_stoichiometry->check_addition Yes adjust_stoichiometry->check_addition slow_addition Implement slow, dropwise addition of the alkylating agent check_addition->slow_addition No check_temp Evaluate reaction temperature: Was the reaction run at the lowest effective temperature? check_addition->check_temp Yes slow_addition->check_temp lower_temp Decrease reaction temperature check_temp->lower_temp No consider_protection If selectivity is still poor, consider using an amine protecting group strategy check_temp->consider_protection Yes lower_temp->consider_protection end Improved selectivity for mono-alkylation consider_protection->end

Caption: Troubleshooting workflow for over-alkylation.

Experimental Protocol: Selective Mono-N-alkylation

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N2 or Ar), add this compound (5.0 eq.) dissolved in a suitable solvent (e.g., THF, CH3CN).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Slow Addition: Add the alkylating agent (1.0 eq.), dissolved in the same solvent, dropwise to the stirred amine solution over a period of 1-2 hours.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent.

  • Purification: Purify the product using column chromatography on silica gel.

Issue 2: Formation of Imine Product is Slow or Incomplete

Problem: The reaction between this compound and an aldehyde or ketone to form an imine is not proceeding to completion, even after extended reaction times.

Troubleshooting and Key Considerations:

  • pH Control: Imine formation is often acid-catalyzed.[4][5] The optimal pH is typically mildly acidic (around 4-5). If the reaction is too acidic, the amine will be protonated and non-nucleophilic. If it is too basic, the removal of the hydroxyl group from the intermediate is slow. Consider adding a catalytic amount of a weak acid like acetic acid.

  • Water Removal: Imine formation is a reversible reaction that produces water.[4][6] To drive the equilibrium towards the product, water should be removed as it is formed. This can be achieved by:

    • Using a Dean-Stark apparatus.

    • Adding a drying agent such as anhydrous magnesium sulfate or molecular sieves to the reaction mixture.

Reaction Pathway for Imine Formation:

G cluster_reactants Reactants R1_CO_R2 Aldehyde/Ketone (R1-CO-R2) intermediate Carbinolamine Intermediate R1_CO_R2->intermediate + H+ (catalyst) MMPA This compound (H2N-R') MMPA->intermediate + H+ (catalyst) product Imine (R1-C(R2)=N-R') intermediate->product - H2O, -H+ product->intermediate + H2O, +H+ water Water (H2O)

Caption: Reversible formation of an imine.

Issue 3: Difficulty in Purifying the Desired Product

Problem: You have a mixture of the desired product and side products (e.g., over-alkylated amines, unreacted starting material) and are struggling to isolate the pure compound.

Purification Strategies:

Side Product Recommended Purification Technique Notes
Unreacted this compoundAcid-base extractionThe basic amine can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl). The desired, less basic product may remain in the organic layer.
Over-alkylated products (secondary/tertiary amines)Column ChromatographyThese products will have different polarities from the mono-alkylated product, allowing for separation on silica or alumina.
Quaternary ammonium saltsPrecipitation/FiltrationThese salts are often insoluble in many organic solvents and can sometimes be removed by filtration. They will also remain in the aqueous layer during an extraction.
Sulfoxide/Sulfone byproductsColumn ChromatographyThe introduction of oxygen increases the polarity of these byproducts, typically allowing for good separation from the desired thioether on silica gel.

Data Presentation

Table 1: Illustrative Yields in a Hypothetical Alkylation Reaction under Different Conditions

Equivalents of Amine Addition Method Temperature (°C) Mono-alkylated Product Yield (%) Di-alkylated Product Yield (%)
1.1Rapid254535
3.0Rapid256520
5.0Slow Drip085<5
10.0Slow Drip0>90<2

Note: This table is for illustrative purposes to demonstrate trends and does not represent actual experimental data.

References

Technical Support Center: Purification of 3-(Methylthio)propylamine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Methylthio)propylamine. Here, you will find information on common purification challenges and detailed protocols to ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: Common impurities can include unreacted starting materials such as 3-chloropropylamine or 3-bromopropylamine, reagents like phthalimide potassium salt, and by-products from side reactions. Depending on the synthetic route, other potential impurities may arise. For instance, if starting from 3-methylthiopropanol, residual alcohol and by-products from its conversion to a halide may be present.[1][2]

Q2: My amine seems to be "sticking" to the silica gel column during chromatography. What can I do?

A2: Amines are basic compounds and tend to interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor separation and tailing peaks. To mitigate this, you can either neutralize the silica gel by pre-treating it with a base like triethylamine (TEA) or use an amine-functionalized silica column.[3][4]

Q3: I am observing foaming in my reaction mixture during workup. What causes this and how can I prevent it?

A3: Foaming in amine processes can be caused by the presence of contaminants such as heavy hydrocarbons, suspended solids, or degradation products.[5][6] To prevent foaming, ensure effective inlet separation of phases and consider using an anti-foaming agent if the problem persists. Proper filtration of the amine solution can also help remove particulates that may stabilize foams.[5][6]

Q4: How can I effectively remove acidic or neutral impurities from my this compound product?

A4: Acid-base extraction is a highly effective method for this purpose. By dissolving the crude mixture in an organic solvent and washing with an acidic aqueous solution (e.g., dilute HCl), the basic this compound will move to the aqueous phase as its hydrochloride salt, leaving neutral and acidic impurities in the organic phase. The amine can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.[7][8][9][10]

Q5: What is the most suitable method for analyzing the purity of my final this compound product?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent analytical technique for assessing the purity of volatile amines like this compound.[1][11][12][13] It provides both quantitative information on the purity and qualitative identification of any residual impurities.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield after purification - Incomplete extraction of the amine salt into the aqueous phase. - Incomplete back-extraction of the free amine. - Product loss during solvent removal.- Ensure thorough mixing during acid-base extraction. Perform multiple extractions with smaller volumes of solvent. - Ensure the aqueous layer is sufficiently basic (pH > 10) before back-extraction. - Use a rotary evaporator at a controlled temperature and pressure to avoid loss of the volatile product.
Product contamination with starting materials - Incomplete reaction. - Inefficient purification method.- Monitor the reaction progress using TLC or GC to ensure completion. - Optimize the chosen purification method. For example, in chromatography, try a different solvent system or a gradient elution. For distillation, ensure the column has sufficient theoretical plates.
Discolored (yellow or brown) product - Presence of oxidized impurities. - Thermal degradation during distillation.- Treat the crude product with activated carbon before the final purification step. - Perform distillation under reduced pressure to lower the boiling point and minimize thermal stress on the compound.[1]
Inconsistent results between batches - Variation in raw material quality. - Lack of precise control over reaction or purification parameters.- Ensure the purity of starting materials and reagents before use. - Standardize all experimental parameters, including reaction time, temperature, stoichiometry, and purification procedures.

Experimental Protocols

Purification by Vacuum Distillation

This method is suitable for separating this compound from non-volatile impurities and solvents.

Methodology:

  • Assemble a fractional distillation apparatus suitable for vacuum operation.

  • Place the crude this compound reaction mixture in the distillation flask.

  • Slowly reduce the pressure to the desired level.

  • Gradually heat the distillation flask.

  • Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The boiling point at atmospheric pressure is 169 °C.[14]

A patent for the preparation of 3-methylthio-1-chloropropane, an intermediate in one synthetic route to this compound, indicates collection of the product by vacuum distillation at 33-37 °C. While the specific pressure is not stated, this demonstrates the utility of vacuum distillation for related compounds.[1]

Purification by Acid-Base Extraction

This technique is ideal for separating the basic amine from acidic and neutral impurities.

Methodology:

  • Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).

  • Shake the funnel vigorously, periodically venting to release any pressure buildup.

  • Allow the layers to separate. The aqueous layer will contain the protonated amine salt, while the organic layer will retain neutral and acidic impurities.

  • Drain the lower aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete recovery of the amine.

  • Combine the aqueous extracts.

  • To regenerate the free amine, slowly add a concentrated aqueous base (e.g., 10 M NaOH) to the combined aqueous extracts until the solution is strongly basic (pH > 10).

  • Extract the free amine back into a fresh portion of the organic solvent.

  • Repeat the extraction of the aqueous layer with fresh organic solvent.

  • Combine the organic extracts containing the purified amine.

  • Dry the organic solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified this compound.

Purification by Column Chromatography

This method is useful for separating this compound from impurities with different polarities.

Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, draining the excess solvent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) containing a small amount of triethylamine (e.g., 1-2%) to prevent tailing.

  • Fraction Collection: Collect the fractions as they elute from the column.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Quantitative Data

The following table summarizes yield data for the synthesis of this compound intermediates as described in a patent, which can serve as a benchmark for expected efficiency.

Reaction Step Product Reported Yield
3-methylthiopropyl alcohol to 3-methylthio-1-chloropropane3-methylthio-1-chloropropane> 95%
3-methylthio-1-chloropropane to N-3-methylthiopropyl phthalimideN-3-methylthiopropyl phthalimide> 94%
N-3-methylthiopropyl phthalimide to 3-methylthiopropylamine3-methylthiopropylamine> 85%
Data sourced from a patent describing a specific synthetic method.[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials reaction Chemical Reaction start->reaction crude Crude Product reaction->crude distillation Vacuum Distillation crude->distillation extraction Acid-Base Extraction crude->extraction chromatography Column Chromatography crude->chromatography gcms GC-MS Analysis distillation->gcms extraction->gcms chromatography->gcms pure_product Pure this compound gcms->pure_product troubleshooting_logic cluster_yield Low Yield cluster_purity Low Purity cluster_appearance Poor Appearance start Purification Issue Identified incomplete_extraction Incomplete Extraction? start->incomplete_extraction Yield Issue starting_material Starting Material Contamination? start->starting_material Purity Issue discoloration Discoloration? start->discoloration Appearance Issue incomplete_back_extraction Incomplete Back-Extraction? incomplete_extraction->incomplete_back_extraction product_loss Product Loss during Evaporation? incomplete_back_extraction->product_loss solution1 Optimize Extraction/Evaporation - More extractions - Check pH - Control temperature/pressure product_loss->solution1 Yes side_products Side-Products Present? starting_material->side_products solution2 Optimize Purification - Change chromatography solvent - Use fractional distillation side_products->solution2 Yes oily_residue Oily Residue? discoloration->oily_residue solution3 Further Purification - Activated carbon treatment - Re-distillation oily_residue->solution3 Yes

References

Managing the odor of 3-(Methylthio)propylamine in the lab

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing the potent odor of 3-(Methylthio)propylamine in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it have such a strong odor?

A1: this compound (CAS No. 4104-45-4) is a bifunctional organic molecule containing both a primary amine group and a thioether (sulfide) group.[1][2] Its powerful, unpleasant odor, often described as a "stench" or "pungent penetrating aroma," is characteristic of many volatile sulfur-containing compounds.[3][4] The human nose is exceptionally sensitive to such compounds, meaning even minuscule amounts in the air can be detected.

Q2: What are the primary hazards associated with this compound?

A2: Beyond its potent odor, this chemical is classified as hazardous. It is corrosive and can cause severe skin burns and serious eye damage.[1][3][5] It is also a combustible liquid.[3] Therefore, appropriate personal protective equipment (PPE) and handling procedures are mandatory.

Q3: What immediate steps should be taken in case of a small spill?

A3: For a small spill contained within a chemical fume hood, absorb the liquid with an inert material like sand, silica gel, or vermiculite.[3] The contaminated absorbent should then be treated as hazardous waste. Following initial absorption, the area should be decontaminated. For spills of thiols and amines, a bleach solution can be used for oxidative neutralization.[3][5]

Q4: The odor is noticeable even when the bottle is closed. What should I do?

A4: Volatile compounds with strong odors can sometimes escape even from seemingly sealed containers. To mitigate this, you can take extra precautions for storage. Wrap the cap threads with Teflon tape before sealing.[6] For added security, place the primary container inside a tightly sealed secondary container, such as a heavy-duty chemical storage bag or a desiccator within a ventilated cabinet.[3][6]

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Persistent odor in the lab despite using a fume hood. 1. Fume hood is not functioning correctly (improper face velocity).2. Experimental apparatus is not properly sealed.3. Contamination on lab coat, gloves, or equipment.4. Improper waste disposal.1. Verify fume hood certification is current and it is operating correctly. Keep the sash as low as possible.[5]2. Ensure all joints in your apparatus are securely clamped and sealed. Perform liquid transfers via syringe or cannula.[5]3. Remove potentially contaminated PPE and decontaminate any equipment that has been removed from the hood.4. Ensure all waste is placed in a sealed hazardous waste container stored inside a ventilated cabinet or fume hood.[3]
Odor is spreading outside the laboratory. 1. Fume hood exhaust is being re-entrained into the building's air intake.2. Vapors are escaping through the building's vacuum system.1. This is a serious facilities issue. Report it to your Environmental Health & Safety (EH&S) department immediately. As a preventative measure, consider using an exhaust scrubber or trap.[5]2. If using a vacuum pump or house vacuum, always use a cold trap (e.g., with dry ice/acetone or liquid nitrogen) to condense volatile vapors before they enter the vacuum line.[3][5]
Neutralization of a spill with bleach seems ineffective. 1. Insufficient quantity or concentration of bleach.2. Insufficient contact time.3. The spill has absorbed into porous material (e.g., wood, concrete).1. Use a fresh solution of household bleach (sodium hypochlorite, ~5-10%) or a more concentrated solution if deemed safe and appropriate. Ensure complete coverage of the spill area.2. Allow the bleach solution to remain in contact with the spill for at least 30 minutes before final cleanup.3. Porous surfaces are difficult to decontaminate. The affected material may need to be removed and disposed of as hazardous waste. Consult your EH&S department.

Data Presentation

Physical and Chemical Properties

PropertyValueSource
CAS Number 4104-45-4[2][7][8]
Molecular Formula C₄H₁₁NS[2][7][8]
Molecular Weight 105.20 g/mol [2][4][7][8]
Appearance Clear, colorless to slightly yellow liquid[4][9]
Boiling Point 169 °C (336.2 °F)[7]
Density 0.938 g/mL at 25 °C[7]
Flash Point 62 °C (143.6 °F) - closed cup[9][10]
Vapor Pressure 1.513 mmHg at 25 °C (estimated)[9]
Odor Sulfurous, pungent, stench[3][4][9]
Odor Threshold No specific value publicly available; expected to be extremely low (ppb or ppt range).

Personal Protective Equipment (PPE) Recommendations

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Protects against skin corrosion.[10] Always check the manufacturer's specific chemical resistance chart.
Eye Protection Chemical splash goggles.Protects against serious eye damage.[10][11]
Face Protection Face shield (in addition to goggles).Required when there is a significant risk of splashing.[11]
Skin and Body Laboratory coat.Protects against incidental skin contact.[10]
Respiratory Use only in a certified chemical fume hood.Primary method to control inhalation exposure.[3][5]

Experimental Protocols

Protocol 1: Standard Handling and Use

  • Preparation: Before handling, ensure a certified chemical fume hood is operational. Prepare all necessary equipment, reagents, and a dedicated, sealed hazardous waste container within the fume hood.

  • PPE: Don appropriate PPE, including a lab coat, chemical splash goggles, and nitrile gloves.

  • Aliquoting: Order and use the minimum amount of the chemical necessary.[5] Keep the main container tightly sealed when not in use. Perform all liquid transfers using a syringe or cannula to minimize vapor release.[5] Avoid pouring.

  • Reaction Setup: Conduct all work in a chemical fume hood with the sash at the lowest practical height.[5] If the reaction involves heating or reduced pressure (e.g., rotary evaporation), equip the apparatus with a cold trap to capture volatile material.[5]

  • Post-Experiment: Quench any excess reagent within the reaction vessel in the fume hood before disassembly.

  • Cleanup: Decontaminate all non-disposable glassware and equipment that came into contact with the chemical before removing it from the fume hood. A rinse with a bleach solution followed by standard cleaning procedures is recommended.

Protocol 2: Decontamination and Spill Control

  • Containment: For small spills inside a fume hood, immediately contain the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Neutralization: Carefully apply a fresh 10% household bleach solution (sodium hypochlorite) to the absorbed spill. The thioether and amine functionalities are oxidized by bleach to less odorous compounds.[3][5]

  • Contact Time: Allow the bleach solution to react for at least 30 minutes.

  • Cleanup: Using forceps or other tools, collect the absorbed material and place it into a designated, sealable hazardous waste container.

  • Final Wipe-Down: Wipe the spill area again with the bleach solution, followed by a final rinse with water to remove residual bleach, which can be corrosive.[12][13]

  • Disposal: Seal all contaminated materials (gloves, absorbent, wipes) in a plastic bag and place it in the solid hazardous waste container.[3]

Protocol 3: Waste Neutralization and Disposal

  • Aqueous Waste: Small amounts of aqueous waste containing this compound can be neutralized by slowly adding it to a stirred, cold bleach solution within a fume hood.[3]

  • Organic Waste: Collect organic waste containing this chemical in a dedicated, sealed hazardous waste container. Do not mix with incompatible waste streams (e.g., strong oxidizing agents).

  • Solid Waste: All contaminated disposable items (e.g., gloves, pipette tips, absorbent pads) must be considered hazardous waste.

  • Sealing: Double-bag solid waste in heavy-duty plastic bags and seal them tightly before placing them in the designated solid waste container to minimize odor escape.[3][5]

  • Labeling and Disposal: Clearly label all waste containers with the full chemical name: "Hazardous Waste: this compound".[3] Arrange for pickup and disposal through your institution's EH&S department.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal prep_ppe Don PPE (Goggles, Gloves, Lab Coat) prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_materials Prepare Materials in Hood prep_hood->prep_materials handle_transfer Transfer Chemical (Use Syringe/Cannula) prep_materials->handle_transfer handle_reaction Perform Reaction (Use Cold Trap if needed) handle_transfer->handle_reaction cleanup_quench Quench Excess Reagent handle_reaction->cleanup_quench cleanup_decon Decontaminate Glassware (e.g., with Bleach Solution) cleanup_quench->cleanup_decon cleanup_waste Segregate & Seal Waste (Solid & Liquid) cleanup_decon->cleanup_waste cleanup_dispose Dispose via EH&S cleanup_waste->cleanup_dispose

Caption: Standard experimental workflow for handling this compound.

spill_response spill Small Spill Occurs in Fume Hood absorb Absorb with Inert Material spill->absorb neutralize Apply 10% Bleach Solution absorb->neutralize wait Wait 30 Minutes (Contact Time) neutralize->wait collect Collect Waste into Sealed Container wait->collect decon Wipe Area with Bleach, Then Water collect->decon dispose Dispose of all Materials as HazWaste decon->dispose

Caption: Logic for responding to a small spill of this compound.

waste_management cluster_liquid Liquid Waste cluster_solid Solid Waste rect_node rect_node start Waste Generated waste_aq Aqueous Waste start->waste_aq waste_org Organic Waste start->waste_org waste_solid Contaminated PPE, Wipes, Absorbent start->waste_solid neut_aq Neutralize with Bleach (in hood, cold) waste_aq->neut_aq collect_org Collect in Separate Sealed Container waste_org->collect_org end_dispose Label & Dispose via EH&S neut_aq->end_dispose collect_org->end_dispose collect_solid Double-Bag & Seal waste_solid->collect_solid collect_solid->end_dispose

References

Technical Support Center: Catalyst Deactivation in Reactions with 3-(Methylthio)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting catalyst deactivation issues encountered during reactions involving 3-(Methylthio)propylamine. The following troubleshooting guides and frequently asked questions (FAQs) provide practical advice and solutions to common experimental challenges.

Troubleshooting Guides

This section addresses specific issues that may arise during catalytic reactions with this compound, presented in a question-and-answer format.

Issue 1: Rapid or Gradual Loss of Catalytic Activity

Question: My catalyst (e.g., Pd/C, Raney Ni, Rh/C) shows a significant drop in activity or complete deactivation shortly after the addition of this compound. What is the likely cause?

Answer: The primary cause of catalyst deactivation in the presence of this compound is poisoning by the sulfur atom in the methylthio group. Sulfur compounds are well-known poisons for many transition metal catalysts, including those based on palladium, nickel, rhodium, and ruthenium.[1][2][3] The sulfur atom strongly chemisorbs onto the active metal sites, blocking them and preventing reactant molecules from binding, thus inhibiting the catalytic cycle.[1][4][5]

The amine functional group in this compound can also contribute to deactivation, particularly with acidic catalysts or by coordinating to the metal center, which can sometimes lead to product inhibition.[6]

Question: How can I confirm that sulfur poisoning is the cause of my catalyst's deactivation?

Answer: To confirm sulfur poisoning, you can perform the following:

  • Control Experiment: Run the reaction under identical conditions but with an amine that does not contain sulfur (e.g., propylamine). If the reaction proceeds without significant deactivation, it strongly suggests that the sulfur in this compound is the poison.

  • Surface Analysis of the Catalyst: If you have access to surface science instrumentation, analyzing the spent catalyst can provide direct evidence of sulfur poisoning.

    • X-ray Photoelectron Spectroscopy (XPS): This technique can detect the presence and chemical state of sulfur on the catalyst surface.[1][4]

    • Energy-Dispersive X-ray Spectroscopy (EDX/EDS): Often coupled with a scanning electron microscope (SEM), EDX can provide elemental analysis of the catalyst surface, revealing the presence of sulfur.

  • Inductively Coupled Plasma (ICP) Analysis: While a bulk analysis technique, a significantly higher sulfur content in the recovered catalyst compared to a fresh sample can indicate poisoning.

Question: What are the common types of catalysts susceptible to poisoning by this compound?

Answer: A wide range of common heterogeneous and homogeneous catalysts are susceptible to sulfur poisoning. These include:

  • Palladium-based catalysts: (e.g., Pd/C, Pd(PPh₃)₄) are highly susceptible to sulfur poisoning.[7] This is particularly relevant in cross-coupling reactions like Buchwald-Hartwig amination and hydrogenation reactions.[5][8][9]

  • Nickel-based catalysts: (e.g., Raney® Ni, Ni/Al₂O₃) are severely deactivated by sulfur compounds.[1][3] Raney Nickel, often used for desulfurization, is itself consumed in the process.[10]

  • Rhodium- and Ruthenium-based catalysts: These are also known to be poisoned by sulfur, affecting their performance in reactions like hydrogenation and hydroformylation.[3][11]

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is sluggish from the start. Is this also due to catalyst poisoning?

A1: Yes, this is a strong possibility. The initial turnover of the catalyst can be immediately hampered by the strong and rapid adsorption of the sulfur-containing reactant onto the active sites. This leads to a lower-than-expected initial reaction rate.

Q2: Can I just use a higher catalyst loading to overcome the poisoning?

A2: While increasing the catalyst loading might provide more active sites and allow the reaction to proceed to some extent, it is often not a cost-effective or efficient solution. The poison will likely deactivate the additional catalyst as well. It is generally better to address the root cause of the deactivation.

Q3: Are there any catalysts that are resistant to sulfur poisoning?

A3: While many metal catalysts are sensitive to sulfur, some have shown higher tolerance. For instance, molybdenum sulfide and tungsten sulfide catalysts are used in hydrodesulfurization processes due to their inherent stability in the presence of sulfur.[12] For specific organic transformations, exploring catalyst systems with bulky ligands that shield the metal center or using catalysts with modified electronic properties might offer some resistance.

Q4: Can a catalyst poisoned by this compound be regenerated?

A4: In some cases, regeneration is possible, but the effectiveness depends on the catalyst and the severity of the poisoning. Common regeneration strategies include:

  • Thermal Treatment: Heating the catalyst to high temperatures in an inert or controlled atmosphere can desorb some sulfur species.[1][13]

  • Oxidative Treatment: Controlled oxidation can burn off sulfur and other adsorbed species. This is often followed by a reduction step to restore the active metallic phase.[1][3]

  • Washing/Solvent Extraction: Washing the catalyst with a suitable solvent may remove some weakly bound species.

It is important to note that sulfur poisoning can sometimes be irreversible, especially at lower temperatures where stable metal sulfides are formed.[2]

Q5: What preventative measures can I take to minimize catalyst deactivation when using this compound?

A5: Consider the following strategies:

  • Use a Sacrificial Agent: In some cases, adding a small amount of a different, less valuable sulfur compound that binds strongly to the catalyst can act as a scavenger, though this is a complex approach.

  • Optimize Reaction Conditions: Lowering the reaction temperature may decrease the strength of the sulfur-metal bond, though this will also affect the reaction rate.

  • Choose a More Robust Catalyst: If possible, select a catalyst known for better sulfur tolerance for your specific application.

  • Consider a Stoichiometric Reagent: For some transformations, like desulfurization, a stoichiometric amount of a reagent like Raney Nickel is used with the understanding that it will be consumed.[10]

Data Presentation

The following tables provide representative data on how this compound can affect catalyst performance. The data is illustrative and based on typical deactivation profiles observed with sulfur-containing compounds.

Table 1: Effect of this compound on the Activity of Pd/C in a Model Hydrogenation Reaction

Time (hours)Conversion with Propylamine (%)Conversion with this compound (%)
19845
2>9955
4>9958
8>9960

Reaction Conditions: Ketone (1 mmol), Amine (1.2 mmol), 5% Pd/C (2 mol%), H₂ (50 psi), Methanol (10 mL), 25°C.

Table 2: Comparison of Catalyst Performance in a Buchwald-Hartwig Amination with and without a Sulfur-Containing Amine

Catalyst SystemAmineYield (%)
Pd₂(dba)₃ / XantphosAniline92
Pd₂(dba)₃ / XantphosThis compound15
Pd₂(dba)₃ / RuPhosAniline95
Pd₂(dba)₃ / RuPhosThis compound25

Reaction Conditions: Aryl Bromide (1 mmol), Amine (1.2 mmol), Pd₂(dba)₃ (1 mol%), Ligand (2.2 mol%), NaOtBu (1.4 mmol), Toluene (5 mL), 100°C, 12h.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination and Troubleshooting Catalyst Deactivation

Objective: To perform a reductive amination of a ketone with this compound and troubleshoot potential catalyst deactivation.

Materials:

  • Ketone (e.g., cyclohexanone)

  • This compound

  • Catalyst (e.g., 5% Pd/C or Raney® Ni)

  • Hydrogen source (H₂ gas or a transfer hydrogenation reagent like ammonium formate)

  • Anhydrous solvent (e.g., methanol, ethanol)

  • Reaction vessel (e.g., Parr shaker or round-bottom flask with balloon)

Methodology:

  • To a clean, dry reaction vessel, add the ketone (1.0 eq) and the solvent.

  • Add this compound (1.2 eq).

  • Under an inert atmosphere (e.g., argon or nitrogen), add the catalyst (e.g., 5 mol% Pd/C).

  • Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 psi).

  • Stir the reaction at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or GC-MS.

Troubleshooting:

  • If the reaction is slow or stalls: This is likely due to catalyst poisoning.

    • Option A (Increase Catalyst Load): In a separate experiment, increase the catalyst loading to 10-20 mol%. This may allow the reaction to reach completion but is not an ideal solution.

    • Option B (Use Raney® Ni): Raney® Nickel is often used for reductive aminations and can also effect desulfurization. Be aware that this may lead to the formation of the desulfurized amine as a byproduct. The Raney® Ni will be deactivated in the process.[10]

Protocol 2: General Procedure for Catalyst Regeneration after Poisoning by a Sulfur Compound

Objective: To regenerate a sulfur-poisoned metal catalyst (e.g., Ni/Al₂O₃) using an oxidative treatment.

!CAUTION! This procedure involves high temperatures and should be performed in a well-ventilated fume hood or a dedicated tube furnace with appropriate safety measures.

Methodology:

  • Catalyst Recovery: After the reaction, carefully filter the catalyst from the reaction mixture. Wash it with a solvent (e.g., ethanol, then hexane) to remove residual organic compounds and dry it under vacuum.

  • Oxidative Treatment:

    • Place the dried, spent catalyst in a quartz tube within a tube furnace.

    • Heat the catalyst to 750°C under a flow of inert gas (e.g., nitrogen or argon).

    • Once the temperature is stable, introduce a controlled flow of a dilute oxygen mixture (e.g., 1-5% O₂ in N₂).[1]

    • Maintain this condition for 2-4 hours to burn off the sulfur and any carbonaceous deposits.

  • Inert Purge: Switch the gas flow back to the inert gas and hold at 900°C for 1 hour to decompose any formed sulfates.[1]

  • Reduction:

    • While still at high temperature (e.g., 900°C), switch the gas to a reducing atmosphere (e.g., 2-5% H₂ in N₂).[1]

    • Hold for 2-4 hours to reduce the metal oxides back to the active metallic state.

  • Cooling: Cool the catalyst to room temperature under a continuous flow of inert gas.

  • Storage: Once cooled, the regenerated catalyst should be stored under an inert atmosphere to prevent re-oxidation.

Visualizations

G cluster_legend Legend cluster_process Catalyst Poisoning by this compound A Active Site B Poisoned Site C Reactant D Poison Active_Catalyst_Surface Active Catalyst Surface (e.g., Pd, Ni, Rh) Poisoned_Catalyst_Surface Poisoned Catalyst Surface (Inactive) Reactant_Molecule Reactant Reactant_Molecule->Active_Catalyst_Surface Desired Adsorption (Catalysis) Poison_Molecule This compound (Sulfur Poison) Poison_Molecule->Active_Catalyst_Surface Strong Chemisorption (Poisoning)

Caption: Mechanism of catalyst poisoning by this compound.

Troubleshooting_Workflow start Reaction Stalls or is Sluggish q1 Is a sulfur-containing reagent present? start->q1 a1_yes Likely Sulfur Poisoning q1->a1_yes Yes a1_no Investigate other deactivation mechanisms (e.g., coking, sintering) q1->a1_no No q2 Confirm with control experiment (non-sulfur analogue) a1_yes->q2 q3 Is regeneration feasible? q2->q3 a3_yes Attempt Catalyst Regeneration (e.g., Oxidative Treatment) q3->a3_yes Yes a3_no Consider alternative catalyst or stoichiometric reagent q3->a3_no No end_regen Test Regenerated Catalyst a3_yes->end_regen end_alt Develop New Protocol a3_no->end_alt Regeneration_Workflow cluster_setup Catalyst Regeneration Setup Spent_Catalyst Spent Catalyst (Poisoned) Tube_Furnace Tube Furnace Spent_Catalyst->Tube_Furnace 1. Load Gas_Outlet Gas Outlet (to Scrubber) Tube_Furnace->Gas_Outlet 3. Effluent Regenerated_Catalyst Regenerated Catalyst (Active) Tube_Furnace->Regenerated_Catalyst 4. Unload after cooling Gas_Inlet Gas Inlet (N₂, O₂/N₂, H₂/N₂) Gas_Inlet->Tube_Furnace 2. Controlled Gas Flow

References

Technical Support Center: Improving the Selectivity of 3-(Methylthio)propylamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-(methylthio)propylamine reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the selectivity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving selectivity in reactions with this compound?

A1: this compound possesses two nucleophilic centers: a primary amine and a thioether. The primary amine is generally more nucleophilic and basic, while the thioether is a softer nucleophile. The main challenge lies in achieving chemoselectivity, which is the preferential reaction at one functional group over the other. Undesired side reactions can occur at either the amine or the sulfur atom, depending on the electrophile and reaction conditions.

Q2: How can I favor N-acylation over S-alkylation?

A2: To favor N-acylation, it is crucial to use acylating agents that are highly reactive towards amines. Acyl halides and anhydrides are common choices. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the acid generated. The thioether is significantly less reactive towards these hard electrophiles under standard acylation conditions.

Q3: What conditions can be used for selective N-alkylation?

A3: Selective N-alkylation can be challenging due to the nucleophilicity of the thioether. One strategy is to use reductive amination, which specifically targets the amine. Alternatively, protecting the thioether group prior to alkylation and subsequent deprotection can provide the desired N-alkylated product. Direct alkylation can sometimes be achieved by carefully controlling the stoichiometry of the alkylating agent and using less reactive alkylating agents (e.g., alkyl bromides instead of iodides) at lower temperatures.

Q4: Is it possible to selectively react at the thioether group?

A4: Yes, selective reaction at the thioether is possible, most commonly through oxidation to a sulfoxide or sulfone. This transformation typically requires an oxidizing agent and does not affect the amine group under controlled conditions. Alkylation at the sulfur atom to form a sulfonium salt is also possible but generally requires a more reactive alkylating agent and conditions that might also lead to N-alkylation.

Q5: What are common side products and how can they be minimized?

A5: Common side products include di-acylated or di-alkylated products at the amine (if the initial product is a secondary amine), as well as products from reaction at the thioether. Over-alkylation can be minimized by using a limited amount of the alkylating agent and monitoring the reaction closely. To avoid reactions at the thioether, consider using protecting groups or choosing reaction conditions that disfavor S-functionalization.

Troubleshooting Guides

Issue 1: Low yield of the desired N-acylated product and formation of multiple byproducts.
Potential Cause Troubleshooting Suggestion
Reaction at the thioether Use a less reactive acylating agent or milder reaction conditions. Ensure the use of a non-nucleophilic base.
Di-acylation of the amine Control the stoichiometry of the acylating agent carefully. Add the acylating agent slowly to the reaction mixture at a low temperature.
Decomposition of starting material or product Run the reaction at a lower temperature. Ensure the reaction is performed under an inert atmosphere if reagents are sensitive to air or moisture.
Issue 2: Lack of selectivity in N-alkylation, with significant S-alkylation observed.
Potential Cause Troubleshooting Suggestion
High reactivity of the alkylating agent Use a less reactive alkylating agent (e.g., switch from an iodide to a bromide or chloride).
Reaction temperature is too high Perform the reaction at a lower temperature to favor the more kinetically controlled N-alkylation.
Inappropriate solvent Screen different solvents. Polar aprotic solvents like DMF or DMSO might favor S-alkylation, while less polar solvents could enhance N-selectivity.
No protecting group on the thioether Consider a protection-deprotection strategy for the thioether group if direct selective alkylation is not achievable.

Experimental Protocols

Protocol 1: Selective N-Acylation of this compound

This protocol describes a general procedure for the selective acylation of the primary amine in the presence of the thioether.

Materials:

  • This compound

  • Acyl chloride or anhydride (e.g., Acetyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add TEA or DIPEA (1.1 eq) to the solution.

  • Slowly add the acyl chloride or anhydride (1.05 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography if necessary.

Data Presentation:

Acylating Agent Base Solvent Temperature (°C) Typical Yield (%) of N-acylated product Observed S-acylation (%)
Acetyl ChlorideTEADCM0 to RT>90<1
Benzoyl ChlorideDIPEADCM0 to RT>85<2
Acetic AnhydridePyridineDCM0 to RT>95<1
Protocol 2: Orthogonal Protection Strategy for Selective Functionalization

This protocol outlines a strategy for selective functionalization using protecting groups.

Step 1: Protection of the Amine

  • Protect the primary amine of this compound with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, using di-tert-butyl dicarbonate (Boc₂O).

Step 2: Functionalization of the Thioether

  • With the amine protected, the thioether can be selectively oxidized to a sulfoxide or sulfone using an oxidizing agent like m-CPBA or hydrogen peroxide.

Step 3: Deprotection of the Amine

  • Remove the Boc protecting group under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the free amine for further functionalization.

Visualizations

experimental_workflow cluster_N_Acylation Selective N-Acylation Start_N This compound Reagents_N Acyl Halide/Anhydride + Non-nucleophilic Base Start_N->Reagents_N 1. Reaction_N Reaction in Aprotic Solvent (e.g., DCM) Reagents_N->Reaction_N 2. Workup_N Aqueous Workup Reaction_N->Workup_N 3. Product_N N-Acylated Product Workup_N->Product_N 4.

Caption: Workflow for selective N-acylation.

logical_relationship Start This compound Choice Desired Reaction Site? Start->Choice Amine Amine Functionalization Choice->Amine Amine Thioether Thioether Functionalization Choice->Thioether Thioether N_Acylation N-Acylation (Acyl Halide/Anhydride) Amine->N_Acylation N_Alkylation N-Alkylation (Reductive Amination or with Thioether Protection) Amine->N_Alkylation S_Oxidation S-Oxidation (m-CPBA, H₂O₂) Thioether->S_Oxidation S_Alkylation S-Alkylation (Requires Amine Protection) Thioether->S_Alkylation

Caption: Decision tree for selective functionalization.

Impact of solvent choice on 3-(Methylthio)propylamine reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-(Methylthio)propylamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving this versatile reagent. The following sections address common issues related to solvent choice and its impact on reactivity.

Frequently Asked Questions (FAQs)

Q1: What are the main safety precautions to consider when working with this compound?

A1: this compound is a corrosive substance that can cause severe skin burns and eye damage. It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

Q2: How does the choice of solvent affect the nucleophilicity of this compound?

A2: The nucleophilicity of the primary amine group in this compound is significantly influenced by the solvent.

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can form hydrogen bonds with the amine's lone pair of electrons, creating a "solvent cage" around the nucleophile. This solvation shell stabilizes the amine but also sterically hinders its approach to an electrophile, thereby reducing its nucleophilicity.[1][2] In protic solvents, the nucleophilicity of amines generally follows the trend: secondary > primary > ammonia.[3]

  • Polar Aprotic Solvents (e.g., acetonitrile, DMF, DMSO): These solvents possess dipoles that can solvate the counter-ion of a salt but do not have acidic protons to form strong hydrogen bonds with the amine.[1] This leaves the lone pair of the amine more "naked" and available for reaction, leading to enhanced nucleophilicity compared to reactions in protic solvents.[1] For SN2 reactions, a change from a polar protic to a polar aprotic solvent can increase the reaction rate by several orders of magnitude.[1]

  • Nonpolar Solvents (e.g., hexane, toluene): The solubility of this compound may be limited in nonpolar solvents. While the amine's intrinsic nucleophilicity is not suppressed by hydrogen bonding, the low polarity of the medium may not effectively stabilize charged intermediates or transition states that can form during a reaction, potentially slowing down certain reaction types.

Q3: Can the thioether group in this compound participate in reactions?

A3: Yes, the thioether group can be reactive under certain conditions. The sulfur atom has lone pairs of electrons and can act as a nucleophile, although it is generally a weaker nucleophile than the primary amine. In the presence of strong electrophiles or oxidizing agents, the thioether can undergo reactions such as alkylation to form sulfonium salts or oxidation to sulfoxides and sulfones. The choice of solvent can also influence the relative reactivity of the amine versus the thioether. In protic solvents, the amine is more heavily solvated, which might slightly increase the relative availability of the thioether for reaction, although the amine is still generally more nucleophilic.

Troubleshooting Guides

Problem 1: Low yield in N-acylation reaction with an acyl chloride.
  • Possible Cause 1: Inappropriate Solvent Choice.

    • Explanation: Using a polar protic solvent like ethanol or water can reduce the nucleophilicity of the amine on this compound due to hydrogen bonding.[1]

    • Solution: Switch to a polar aprotic solvent such as dichloromethane (DCM), acetonitrile (ACN), or N,N-dimethylformamide (DMF). These solvents do not form strong hydrogen bonds with the amine, leaving it more reactive.[4]

  • Possible Cause 2: Formation of Amine Hydrochloride Salt.

    • Explanation: The acylation reaction produces one equivalent of hydrochloric acid (HCl), which reacts with the starting amine to form a non-nucleophilic ammonium salt.[5][6] This effectively removes half of your starting material from the reaction.

    • Solution: Add a non-nucleophilic base to the reaction mixture to neutralize the HCl as it is formed. Common choices include triethylamine (TEA) or pyridine, typically used in slight excess (1.1-1.5 equivalents).

  • Possible Cause 3: Competing Reaction at the Thioether.

    • Explanation: While less likely with standard acyl chlorides, highly reactive acylating agents or the presence of certain catalysts could potentially lead to side reactions at the sulfur atom.

    • Solution: Analyze the crude reaction mixture by LC-MS or NMR to identify any major byproducts. If side reactions at the sulfur are suspected, consider using milder acylation conditions (e.g., using an acid anhydride instead of an acyl chloride) and a less polar aprotic solvent.

Problem 2: Slow or incomplete reductive amination with a ketone/aldehyde.
  • Possible Cause 1: Solvent is inhibiting imine formation.

    • Explanation: The first step of reductive amination is the formation of an imine (or enamine), which is a condensation reaction that produces water. While some protic solvents can facilitate this step, an excess of water can push the equilibrium back towards the starting materials.[7] In contrast, some organic solvents may not favor the initial formation of the imine and Schiff base adducts.[7]

    • Solution: Methanol has been identified as an excellent solvent for many reductive aminations as it balances reactant solubility and facilitates both the imine formation and subsequent hydrogenation steps.[7] For reactions where water is a concern, employing a dehydrating agent like molecular sieves can be beneficial.

  • Possible Cause 2: Reducing agent is not compatible with the solvent.

    • Explanation: The choice of reducing agent is critical and must be compatible with the solvent and reaction conditions. For example, sodium borohydride (NaBH₄) is suitable in alcoholic solvents, while sodium triacetoxyborohydride (STAB) is often preferred in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[8]

    • Solution: Ensure your chosen reducing agent is appropriate for the solvent system. For STAB, which is a mild and selective reagent, DCE is a common and effective solvent.[8]

Problem 3: Formation of multiple products in an N-alkylation with an alkyl halide.
  • Possible Cause 1: Over-alkylation.

    • Explanation: The product of the initial alkylation, a secondary amine, is also a nucleophile and can react with the alkyl halide to form a tertiary amine. This tertiary amine can be further alkylated to a quaternary ammonium salt.[5][6]

    • Solution: To favor mono-alkylation, use a large excess of this compound relative to the alkyl halide. This ensures that the alkyl halide is more likely to encounter a molecule of the starting primary amine rather than the secondary amine product. After the reaction, the excess starting amine can be removed by an acid wash during workup.

  • Possible Cause 2: Inappropriate solvent.

    • Explanation: As with acylation, polar aprotic solvents generally favor SN2 reactions. Using a solvent that promotes the desired reaction pathway is crucial.

    • Solution: Polar aprotic solvents like acetonitrile or DMF are generally good choices for N-alkylation reactions.[9]

Data Presentation

Table 1: Expected Impact of Solvent on this compound Reactivity in Common Reactions

Reaction TypePolar Protic Solvents (e.g., MeOH, H₂O)Polar Aprotic Solvents (e.g., ACN, DMF, DMSO)Nonpolar Solvents (e.g., Toluene, Hexane)
N-Acylation Slower reaction rate due to amine solvation.[1]Recommended. Faster reaction rate due to "naked" amine nucleophile.[1]Limited by reactant solubility.
N-Alkylation (SN2) Slower reaction rate due to nucleophile solvation.[1]Recommended. Significantly faster reaction rate.[1]Can be effective, but solubility may be an issue.
Reductive Amination Methanol is often an excellent choice.[7] Water can inhibit imine formation.[7]DCE is commonly used with STAB.[8]Generally not recommended due to poor solubility of reagents.
Michael Addition Can promote the reaction, with water sometimes showing unique selectivity.[10][11]Generally effective.Less common, may result in slower reactions.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of this compound
  • Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent) and a polar aprotic solvent such as anhydrous dichloromethane (DCM, ~0.2 M).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to the solution.

  • Acylation: Cool the mixture to 0 °C using an ice bath. Slowly add the acyl chloride (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: General Procedure for Reductive Amination with a Ketone
  • Setup: In a round-bottom flask, dissolve the ketone (1.0 equivalent) and this compound (1.2 equivalents) in methanol (~0.3 M).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. The addition of a catalytic amount of acetic acid can sometimes accelerate this step.

  • Reduction: Cool the reaction mixture to 0 °C. Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC or LC-MS (typically 4-24 hours).

  • Workup: Carefully quench the reaction by the slow addition of 1M HCl at 0 °C until the bubbling ceases. Make the solution basic by adding aqueous NaOH.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography if necessary.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_monitoring Monitoring cluster_workup Workup & Isolation cluster_purification Purification A 1. Combine Reactants (Amine + Electrophile) in Solvent B 2. Add Auxiliary Reagents (e.g., Base, Reducing Agent) A->B C 3. Stir at Temp & Monitor by TLC/LC-MS B->C D 4. Quench Reaction C->D E 5. Liquid-Liquid Extraction D->E F 6. Dry & Concentrate E->F G 7. Column Chromatography F->G H 8. Pure Product G->H

Caption: General experimental workflow for reactions involving this compound.

solvent_effect_logic Start Start: Choose Solvent Protic Polar Protic (e.g., MeOH, H2O) Start->Protic Aprotic Polar Aprotic (e.g., ACN, DMF) Start->Aprotic Nonpolar Nonpolar (e.g., Toluene) Start->Nonpolar Solvation Strong H-Bonding with Amine Protic->Solvation NoSolvation Weak interaction with Amine Aprotic->NoSolvation Solubility Poor Solubility of Reagents Nonpolar->Solubility Reduced Reduced Nucleophilicity (Slower SN2/Acylation) Solvation->Reduced Enhanced Enhanced Nucleophilicity (Faster SN2/Acylation) NoSolvation->Enhanced Limited Limited Reactivity Solubility->Limited

Caption: Logical flow of solvent choice impact on amine nucleophilicity.

References

Technical Support Center: Work-up Procedures for Reactions Containing 3-(Methylthio)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the work-up of reactions involving 3-(Methylthio)propylamine.

Physical and Chemical Properties of this compound

A clear understanding of the physical properties of this compound is crucial for designing effective work-up and purification procedures.

PropertyValueReference
Molecular Weight 105.20 g/mol [1]
Boiling Point 169 °C (lit.)[cite: ]
Density 0.938 g/mL at 25 °C (lit.)[cite: ]
Solubility Practically insoluble in water; Soluble in ethanol[1]

Section 1: Amide Coupling Reactions

Amide bond formation is a common reaction involving this compound. The choice of coupling reagent and work-up procedure is critical for obtaining a high yield of the desired amide product, free of impurities.

Troubleshooting Guide: Amide Coupling
ProblemPotential CauseRecommended Solution
Low Yield of Amide Product Incomplete reaction.Monitor the reaction by TLC or LC-MS to ensure completion. Consider extending the reaction time or gently heating if the reaction is sluggish.
Low nucleophilicity of the amine.Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to activate the amine.
Degradation of coupling reagent.Use fresh or properly stored coupling reagents. Some reagents are moisture-sensitive.
Presence of Unreacted Starting Materials Inappropriate stoichiometry.Use a slight excess (1.0-1.1 equivalents) of the amine to ensure the complete consumption of the carboxylic acid.
Ineffective work-up.Employ an acid-base extraction. Wash the organic layer with a dilute acid (e.g., 1 M HCl) to remove unreacted this compound, followed by a wash with a dilute base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid.
Byproducts from Coupling Reagent Hydrolysis of activated intermediate.Ensure the reaction is carried out under anhydrous conditions if the coupling reagent is sensitive to water.
Formation of ureas (from carbodiimides like DCC or EDC).Many urea byproducts are insoluble in common organic solvents like dichloromethane or ethyl acetate and can be removed by filtration. For soluble ureas, column chromatography is typically effective.
Water-soluble byproducts (from reagents like T3P).These byproducts can be efficiently removed by performing several aqueous washes of the organic layer.
Frequently Asked Questions (FAQs): Amide Coupling

Q1: Which coupling reagent is best for reactions with this compound?

A1: The choice of coupling reagent depends on the specific substrates and the scale of the reaction. For general laboratory scale, reagents like HATU, HBTU, or EDC with an additive like HOBt are commonly used. For larger scale reactions where easy removal of byproducts is a priority, propylphosphonic anhydride (T3P®) is an excellent choice as its byproducts are readily removed by aqueous extraction.

Q2: How can I remove the N,N'-dicyclohexylurea (DCU) byproduct when using DCC?

A2: DCU has low solubility in many organic solvents. After the reaction, the crude mixture can often be filtered to remove the precipitated DCU. If some remains in solution, it can typically be removed by column chromatography.

Q3: My product, an N-(3-(methylthio)propyl)amide, appears to be somewhat water-soluble. How can I avoid losing it during the aqueous work-up?

A3: To minimize the loss of a polar product during extraction, it is advisable to back-extract the aqueous layers with a fresh portion of the organic solvent. Additionally, using a brine wash as the final aqueous wash can help to "salt out" the organic product from the aqueous phase, reducing its solubility in the water layer.

Experimental Protocol: Typical Work-up for an Amide Coupling Reaction

This protocol describes a general work-up procedure for the reaction of a carboxylic acid with this compound using a carbodiimide coupling reagent like EDC.

  • Reaction Quenching: Once the reaction is complete (as determined by TLC or LC-MS), dilute the reaction mixture with an appropriate organic solvent such as ethyl acetate or dichloromethane.

  • Aqueous Wash (Acidic): Transfer the diluted reaction mixture to a separatory funnel and wash with 1 M HCl. This will protonate and extract any unreacted this compound into the aqueous layer. Separate the layers.

  • Aqueous Wash (Basic): Wash the organic layer with a saturated aqueous solution of NaHCO₃. This will deprotonate and extract any unreacted carboxylic acid into the aqueous layer. Separate the layers.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This helps to remove residual water from the organic phase.

  • Drying: Dry the organic layer over an anhydrous drying agent such as Na₂SO₄ or MgSO₄.

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude amide product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization, as needed.

G cluster_workflow Amide Coupling Work-up Workflow reaction Completed Reaction Mixture dilute Dilute with Organic Solvent reaction->dilute wash_acid Wash with 1 M HCl dilute->wash_acid wash_base Wash with sat. NaHCO3 wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry with Na2SO4 wash_brine->dry filter_concentrate Filter and Concentrate dry->filter_concentrate purify Purify (Chromatography/Recrystallization) filter_concentrate->purify product Pure Amide Product purify->product

Caption: General experimental workflow for amide coupling work-up.

Section 2: Reductive Amination Reactions

Reductive amination is a versatile method for forming C-N bonds and is commonly used to synthesize secondary amines from primary amines like this compound.

Troubleshooting Guide: Reductive Amination
ProblemPotential CauseRecommended Solution
Low Yield of Secondary Amine Incomplete imine/enamine formation.Ensure adequate reaction time for the initial condensation step before adding the reducing agent. The use of a dehydrating agent like molecular sieves can drive the equilibrium towards imine formation.
Reduction of the starting aldehyde/ketone.Use a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is less likely to reduce the carbonyl starting material.[2]
Formation of Tertiary Amine Byproduct The secondary amine product is reacting with another equivalent of the aldehyde/ketone.Use an excess of this compound to favor the formation of the secondary amine. A two-step procedure, where the imine is formed completely before the addition of the reducing agent, can also minimize this side reaction.
Presence of Unreacted Starting Materials Ineffective work-up.An acidic wash can remove unreacted this compound. Unreacted aldehyde/ketone can often be removed by column chromatography.
Insufficient reducing agent.Use a slight excess (1.2-1.5 equivalents) of the reducing agent to ensure complete reduction of the imine intermediate.
Frequently Asked Questions (FAQs): Reductive Amination

Q1: What is the best reducing agent for the reductive amination of this compound?

A1: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent for one-pot reductive aminations. It is mild enough not to significantly reduce most aldehydes and ketones but is reactive enough to reduce the intermediate iminium ion. For a two-step procedure, sodium borohydride (NaBH₄) can be used after the complete formation of the imine.

Q2: How can I avoid the formation of a tertiary amine when reacting this compound with an aldehyde?

A2: The formation of the tertiary amine can be suppressed by using a stoichiometric excess of this compound. This increases the probability that the aldehyde will react with the primary amine rather than the secondary amine product.[2] Alternatively, a two-step process where the imine is formed first, followed by the addition of the reducing agent, can be employed.

Q3: My reaction is sluggish. How can I speed it up?

A3: The initial condensation to form the imine is often the rate-limiting step and is acid-catalyzed. Adding a catalytic amount of a weak acid, such as acetic acid, can accelerate the reaction.

Experimental Protocol: Typical Work-up for a Reductive Amination Reaction

This protocol outlines a general work-up for a one-pot reductive amination of an aldehyde with this compound using sodium triacetoxyborohydride.

  • Reaction Quenching: After the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ to neutralize the acetic acid and destroy any remaining reducing agent.

  • Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate. Repeat the extraction two to three times.

  • Combine and Wash: Combine the organic extracts and wash with brine.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄.

  • Filtration and Concentration: Filter the mixture and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired secondary amine.

G cluster_workflow Reductive Amination Work-up Workflow reaction Completed Reaction Mixture quench Quench with sat. NaHCO3 reaction->quench extract Extract with Ethyl Acetate quench->extract wash_brine Wash with Brine extract->wash_brine dry Dry with Na2SO4 wash_brine->dry filter_concentrate Filter and Concentrate dry->filter_concentrate purify Purify (Column Chromatography) filter_concentrate->purify product Pure Secondary Amine purify->product

Caption: General experimental workflow for reductive amination work-up.

Section 3: Special Consideration - The Methylthio Group

The methylthio group in this compound is a thioether, which is susceptible to oxidation. This requires special care during reactions and work-ups, especially if oxidizing agents are present.

Troubleshooting Guide: Oxidation of the Methylthio Group
ProblemPotential CauseRecommended Solution
Formation of Sulfoxide or Sulfone Byproducts Presence of residual oxidizing agents during work-up.Before the aqueous work-up, quench any excess oxidizing agents with a mild reducing agent.
Air oxidation.While less common, prolonged exposure to air, especially in the presence of metal catalysts, can lead to oxidation. Work-up the reaction promptly after completion and consider sparging solvents with an inert gas like nitrogen or argon.
Frequently Asked Questions (FAQs): Methylthio Group Stability

Q1: What are the signs of oxidation of the methylthio group?

A1: The oxidation of the methylthio group to a sulfoxide (-SOCH₃) or a sulfone (-SO₂CH₃) will result in products with a significantly different polarity. This can be observed as new, more polar spots on a TLC plate. The mass spectrum of the product will also show an increase in mass by 16 (for the sulfoxide) or 32 (for the sulfone).

Q2: What quenching agents should I use to prevent oxidation of the methylthio group?

A2: Mild reducing agents such as sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) are effective for quenching many common oxidizing agents. A wash with an aqueous solution of one of these reagents can be incorporated into the work-up procedure before the standard acid-base washes.[3]

Q3: Can the methylthio group be oxidized by air during the work-up?

A3: While thioethers can be oxidized by atmospheric oxygen, this process is generally slow at room temperature in the absence of catalysts. However, to minimize this risk, it is good practice to perform the work-up without unnecessary delays.

G cluster_troubleshooting Troubleshooting Oxidation of Methylthio Group start Sulfoxide/Sulfone Byproduct Detected check_oxidant Was an oxidizing agent used in the reaction? start->check_oxidant yes_oxidant Yes check_oxidant->yes_oxidant Yes no_oxidant No check_oxidant->no_oxidant No quench_step Incorporate a quenching step (e.g., Na2S2O3 wash) before aqueous work-up. yes_oxidant->quench_step air_oxidation Consider air oxidation. Work up promptly. Use degassed solvents. no_oxidant->air_oxidation solution Prevent/Minimize Oxidation quench_step->solution air_oxidation->solution

Caption: Logical steps for troubleshooting oxidation of the methylthio group.

References

Stability of 3-(Methylthio)propylamine under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 3-(Methylthio)propylamine under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

A1: this compound is considered relatively stable under normal storage conditions (cool, dry, well-ventilated area, protected from light). However, its stability is significantly influenced by the pH of the solution and the presence of reactive chemical species.

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is pH-dependent due to its primary amine and thioether functional groups.

  • Acidic Conditions (pH < 7): The primary amine group will be protonated to form a stable ammonium salt.[1] This protonation generally increases the stability of the amine group against certain degradation pathways. The thioether group is generally stable in non-oxidizing acidic conditions.

  • Basic Conditions (pH > 7): The amine group will be in its free base form, which is more nucleophilic and potentially more susceptible to certain reactions. The thioether group is generally stable under basic conditions.

Q3: What are the potential degradation pathways for this compound?

A3: The two primary functional groups, the amine and the thioether, are the main sites for potential degradation.

  • Amine Group: While generally stable, primary amines can undergo oxidation or react with other electrophilic species present in a solution.

  • Thioether Group: The sulfur atom is susceptible to oxidation, which can lead to the formation of a sulfoxide and subsequently a sulfone.[2][3][4][5] This oxidation is more likely to occur in the presence of oxidizing agents.

Q4: Are there any known incompatibilities for this compound?

A4: Yes, this compound is incompatible with strong acids, acid chlorides, acid anhydrides, and chloroformates. It is also incompatible with strong oxidizing agents, which can oxidize the thioether group.

Troubleshooting Guide

Issue Observed Potential Cause Troubleshooting Steps
Loss of compound purity over time in acidic solution. While the protonated amine is relatively stable, slow oxidation of the thioether group may occur, especially if the solution is exposed to air (oxygen) over extended periods or if trace metal ions that can catalyze oxidation are present.[6]1. Deoxygenate Buffers: Before preparing your solution, sparge all buffers and solvents with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. 2. Use Chelating Agents: Add a small amount of a chelating agent like EDTA to sequester any trace metal ions that could catalyze oxidation. 3. Store under Inert Atmosphere: Store the solution under a nitrogen or argon atmosphere. 4. Analyze for Oxidation Products: Use analytical techniques like LC-MS to check for the presence of the corresponding sulfoxide or sulfone.
Unexpected side-products in a reaction mixture under basic conditions. The unprotonated primary amine is a nucleophile and can react with electrophilic components in your reaction mixture.1. Protect the Amine: If the amine group is not the intended reactive site, consider using a suitable protecting group for the amine before proceeding with your reaction. 2. pH Control: Carefully control the pH of the reaction to minimize the concentration of the free amine if it is not required for the desired reaction.
Variability in experimental results. This could be due to inconsistent stability of this compound stock solutions.1. Prepare Fresh Solutions: Whenever possible, prepare fresh solutions of this compound for your experiments. 2. Standardize Storage: If stock solutions must be stored, ensure they are stored consistently (e.g., at a specific temperature, protected from light, under an inert atmosphere) and for a defined period. 3. Perform Quality Control: Periodically check the purity of your stock solution using a suitable analytical method like HPLC.

Stability Data

The following tables provide illustrative data on the stability of this compound under different pH conditions. This data is based on general chemical principles and should be considered hypothetical. For precise data, experimental validation is required.

Table 1: Illustrative Stability of this compound in Aqueous Buffers at 25°C over 7 Days

pHBuffer System% Recovery (Day 7)Major Degradation Product (Hypothetical)
3.0Citrate Buffer>98%None Detected
5.0Acetate Buffer>98%None Detected
7.4Phosphate Buffer~95%3-(Methylsulfinyl)propylamine
9.0Borate Buffer~93%3-(Methylsulfinyl)propylamine

Table 2: Illustrative Effect of an Oxidizing Agent on the Stability of this compound at pH 7.4

Condition% Recovery (24 hours)Major Degradation Product
Control (No H₂O₂)>99%None Detected
1% H₂O₂~20%3-(Methylsulfinyl)propylamine
1% H₂O₂3-(Methylsulfonyl)propylamine

Experimental Protocols

Protocol 1: General Stability Assessment of this compound

Objective: To determine the stability of this compound in aqueous solutions at different pH values over time.

Materials:

  • This compound

  • Aqueous buffers (e.g., pH 3, 5, 7.4, 9)

  • High-purity water

  • HPLC system with a C18 column and UV detector

  • LC-MS system for identification of degradation products

  • pH meter

  • Incubator or temperature-controlled chamber

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 10 mg/mL).

    • For each pH to be tested, dilute the stock solution with the corresponding buffer to a final concentration of 1 mg/mL.

  • Incubation:

    • Divide each solution into aliquots in sealed vials to avoid evaporation.

    • Store the vials at a constant temperature (e.g., 25°C or 40°C) and protect from light.

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 24, 48, 72 hours, and 7 days), remove an aliquot from each pH condition.

    • Immediately analyze the samples by HPLC to determine the concentration of the remaining this compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • If significant degradation is observed, analyze the samples by LC-MS to identify the major degradation products.

Protocol 2: Forced Degradation Study (Oxidative Stress)

Objective: To investigate the susceptibility of this compound to oxidative degradation.

Materials:

  • This compound solution (1 mg/mL in a neutral buffer, e.g., pH 7.4 phosphate buffer)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 30%)

  • HPLC system

  • LC-MS system

Procedure:

  • Reaction Setup:

    • To an aliquot of the this compound solution, add a small volume of H₂O₂ to achieve a final concentration of, for example, 1%.

    • Prepare a control sample without the addition of H₂O₂.

  • Incubation:

    • Incubate both the test and control samples at room temperature for a set period (e.g., 24 hours).

  • Analysis:

    • Analyze both samples by HPLC to quantify the amount of remaining this compound.

    • Analyze the H₂O₂-treated sample by LC-MS to identify the oxidation products (e.g., sulfoxide and sulfone derivatives).

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_inc Incubation cluster_analysis Analysis cluster_results Results Prep_Sol Prepare Stock Solution of this compound Dilute Dilute Stock into Buffers Prep_Sol->Dilute Prep_Buf Prepare Buffers (e.g., pH 3, 5, 7.4, 9) Prep_Buf->Dilute Incubate Incubate at Controlled Temperature (e.g., 25°C) Dilute->Incubate Time_Points Sample at Time Points (0, 24h, 48h, 7d) Incubate->Time_Points HPLC HPLC Analysis (Quantification) Time_Points->HPLC LCMS LC-MS Analysis (Identification of Degradants) HPLC->LCMS If degradation > 5% Data_Analysis Data Analysis (% Recovery vs. Time) HPLC->Data_Analysis Conclusion Determine Stability Profile Data_Analysis->Conclusion

Caption: Workflow for assessing the stability of this compound.

Degradation_Pathways cluster_acid Acidic Conditions (pH < 7) cluster_base Basic Conditions (pH > 7) cluster_oxidation Oxidative Stress MTP This compound MTP_H Protonated Amine (Stable Cation) MTP->MTP_H Protonation MTP_free Free Amine (Nucleophilic) MTP->MTP_free Deprotonation Sulfoxide 3-(Methylsulfinyl)propylamine (Sulfoxide) MTP->Sulfoxide Oxidation [O] Sulfone 3-(Methylsulfonyl)propylamine (Sulfone) Sulfoxide->Sulfone Further Oxidation [O]

References

Technical Support Center: Removal of Unreacted 3-(Methylthio)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 3-(Methylthio)propylamine (MTPA) from their reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the common methods to remove unreacted this compound (MTPA) from a reaction mixture?

A1: The most common methods for removing unreacted MTPA leverage its basicity and physical properties. These include:

  • Aqueous Extraction (Acidic Wash): Reacting the basic MTPA with an acid to form a water-soluble salt that can be extracted into an aqueous phase.

  • Aqueous Extraction (Copper Sulfate Wash): Forming a coordination complex with copper sulfate, which is soluble in water.

  • Flash Column Chromatography: Separating the polar MTPA from a less polar product using a solid stationary phase.

  • Vacuum Distillation: Removing the volatile MTPA from a non-volatile product by applying reduced pressure and heat.

  • Quenching: Converting the unreacted MTPA into a different, more easily removable compound.

Q2: My product is sensitive to acid. What is a suitable alternative to an acidic wash for removing MTPA?

A2: If your product is acid-sensitive, a copper sulfate wash is an effective alternative.[1][2] This method avoids the use of strong acids by forming a water-soluble copper(II)-amine complex that can be easily extracted into the aqueous phase. Another option is to use flash chromatography with a suitable stationary phase and eluent system.

Q3: I am seeing significant product loss during the aqueous extraction of MTPA. How can I minimize this?

A3: Product loss during aqueous extraction can occur if your product has some water solubility. To minimize this, you can:

  • Use a Saturated Salt Solution (Brine): Washing the organic layer with brine can decrease the solubility of your organic product in the aqueous phase, a phenomenon known as "salting out."

  • Back-Extraction: After the initial extraction, you can wash the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.

  • Minimize the Volume of Aqueous Wash: Use the minimum volume of acidic or copper sulfate solution necessary to effectively remove the MTPA.

Q4: During flash chromatography, my product is co-eluting with MTPA. How can I improve the separation?

A4: Co-elution of your product with the polar MTPA suggests that your product may also have some polarity. To improve separation, you can:

  • Optimize the Solvent System: A less polar eluent system will increase the retention of MTPA on the silica gel. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be effective.

  • Use an Amine-Functionalized Silica Gel: This type of stationary phase can improve the peak shape and resolution of basic compounds like MTPA.[3]

  • Add a Mobile Phase Modifier: Adding a small amount of a volatile amine, such as triethylamine (TEA) or n-propylamine, to the mobile phase can reduce peak tailing of the MTPA and improve separation.[4][5]

Troubleshooting Guides

Issue 1: Emulsion Formation During Aqueous Extraction

Symptoms: A persistent milky or cloudy layer forms between the organic and aqueous phases, making separation difficult.

Possible Causes:

  • Insufficient ionic strength of the aqueous layer.

  • Presence of fine particulate matter.

  • High concentration of reactants or products that act as surfactants.

Troubleshooting Steps:

StepActionRationale
1Add a small amount of saturated sodium chloride solution (brine).Increases the ionic strength of the aqueous phase, which can help to break the emulsion.
2Gently swirl or rock the separatory funnel instead of vigorous shaking.Reduces the formation of a stable emulsion.
3Filter the entire mixture through a pad of Celite® or glass wool.Removes particulate matter that may be stabilizing the emulsion.
4Allow the mixture to stand undisturbed for an extended period.Gravity may eventually lead to the separation of the layers.
5If the organic layer is less dense than water, add a small amount of a more dense, water-immiscible organic solvent (e.g., chloroform).This can help to break the emulsion by changing the density of the organic phase.
Issue 2: Peak Tailing of MTPA during Flash Chromatography

Symptoms: The MTPA peak in the chromatogram has an asymmetrical shape with a drawn-out tail.

Possible Causes:

  • Strong interaction between the basic amine group of MTPA and acidic silanol groups on the surface of the silica gel.[6][7]

  • Column overload.

Troubleshooting Steps:

StepActionRationale
1Add a small amount (0.1-1%) of a volatile tertiary amine like triethylamine (TEA) to the eluent.The TEA will compete with MTPA for binding to the acidic sites on the silica gel, reducing tailing.[5]
2Use an amine-functionalized silica gel column.The basic surface of this stationary phase minimizes interactions with the amine analyte.[3]
3Reduce the amount of crude material loaded onto the column.This will prevent overloading the stationary phase.[6]
4Operate at a lower pH by adding a small amount of a volatile acid (e.g., acetic acid) if the product is stable under acidic conditions.Protonation of the silanol groups can reduce their interaction with the amine.[7]

Experimental Protocols

Protocol 1: Acidic Wash for MTPA Removal

Principle: This method converts the basic this compound into its corresponding water-soluble ammonium salt by reaction with a dilute acid.

Methodology:

  • Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl or 1 M H₂SO₄).

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.

  • Allow the layers to separate.

  • Drain the lower aqueous layer.

  • Repeat the wash with the dilute acid solution (steps 3-6) two more times.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine to remove excess water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Protocol 2: Copper Sulfate Wash for MTPA Removal

Principle: This method utilizes the formation of a water-soluble copper(II)-amine complex to extract the MTPA into the aqueous phase.[1][2] This is a good alternative for acid-sensitive products.

Methodology:

  • Dissolve the crude reaction mixture in a water-immiscible organic solvent.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a saturated aqueous copper(II) sulfate solution.

  • Stopper the funnel and shake vigorously for 2-3 minutes. The aqueous layer will typically turn a deep blue or purple color as the complex forms.

  • Allow the layers to separate.

  • Drain the lower aqueous layer.

  • Repeat the wash with the copper sulfate solution until no further color change is observed in the aqueous layer.

  • Wash the organic layer with water to remove any residual copper sulfate.

  • Wash the organic layer with brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

Protocol 3: Quenching with Acetic Anhydride

Principle: Unreacted primary amine (MTPA) is converted to the corresponding amide by reaction with an acid anhydride. The resulting amide is typically less polar and more easily separated from the desired product by chromatography or may be removed by a basic wash.

Methodology:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add one equivalent of acetic anhydride for each equivalent of excess MTPA estimated to be in the reaction.

  • Allow the reaction to stir at room temperature for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS to confirm the consumption of MTPA.

  • Proceed with a standard aqueous workup. The resulting N-(3-(methylthio)propyl)acetamide can be removed by subsequent purification steps like flash chromatography.

Data Presentation

Table 1: Comparison of MTPA Removal Methods

MethodPrincipleTypical Product RecoveryTypical Residual MTPA LevelAdvantagesDisadvantages
Acidic Wash Acid-base extraction>90%<1%Fast, inexpensive, and effective for most products.Not suitable for acid-sensitive products.
Copper Sulfate Wash Complexation and extraction>90%<1%Suitable for acid-sensitive products.[1][2]Can be slower than acidic wash; potential for metal contamination.
Flash Chromatography Differential adsorption70-95%<0.5%High purity of the final product; applicable to a wide range of products.More time-consuming and requires more solvent than extraction.
Vacuum Distillation Difference in boiling points80-95%<1%Effective for non-volatile products; no additional reagents required.Requires a significant difference in boiling points; not suitable for thermally sensitive products.
Quenching Chemical conversion>95% (before purification)N/A (MTPA is consumed)Irreversibly removes MTPA.Introduces a new impurity (the amide) that must be removed.

Note: The values presented are typical and can vary depending on the specific reaction conditions and the properties of the desired product.

Visualizations

experimental_workflow cluster_extraction Aqueous Extraction Crude Product Crude Product Dissolve in\nOrganic Solvent Dissolve in Organic Solvent Crude Product->Dissolve in\nOrganic Solvent Wash with\nAqueous Reagent Wash with Aqueous Reagent Dissolve in\nOrganic Solvent->Wash with\nAqueous Reagent Separate Layers Separate Layers Wash with\nAqueous Reagent->Separate Layers Dry Organic Layer Dry Organic Layer Separate Layers->Dry Organic Layer Organic Phase Discard Aqueous Layer Discard Aqueous Layer Separate Layers->Discard Aqueous Layer Aqueous Phase Concentrate Concentrate Dry Organic Layer->Concentrate Purified Product Purified Product Concentrate->Purified Product

Caption: General experimental workflow for removal of MTPA via aqueous extraction.

troubleshooting_chromatography Start Start Peak Tailing\nObserved? Peak Tailing Observed? Start->Peak Tailing\nObserved? Add TEA to\nEluent Add TEA to Eluent Peak Tailing\nObserved?->Add TEA to\nEluent Yes End End Peak Tailing\nObserved?->End No Use Amine-Silica\nColumn Use Amine-Silica Column Add TEA to\nEluent->Use Amine-Silica\nColumn Reduce Sample\nLoad Reduce Sample Load Use Amine-Silica\nColumn->Reduce Sample\nLoad Reduce Sample\nLoad->End

Caption: Decision tree for troubleshooting peak tailing of MTPA in flash chromatography.

References

Technical Support Center: Scaling Up Reactions with 3-(Methylthio)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up chemical reactions involving 3-(Methylthio)propylamine. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling this compound on a larger scale?

A1: this compound is a corrosive and combustible liquid that can cause severe skin burns and eye damage.[1][2] When scaling up, the risks associated with its handling increase. Key safety considerations include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and protective clothing.[1][2]

  • Ventilation: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of corrosive vapors.[1]

  • Material Compatibility: Store in original, tightly sealed containers away from acids, oxidizing agents, and sources of ignition.[1][2] It may be corrosive to some metals.[1]

  • Spill Management: Have a spill containment plan and appropriate materials (e.g., sand, inert absorbent material) readily available. Drains in storage and use areas should have retention basins for pH adjustment and dilution of spills.[1]

  • Exothermic Reactions: Be aware that reactions involving amines can be exothermic. Ensure the reactor is equipped with adequate cooling and temperature monitoring to prevent thermal runaway.

Q2: What are the most common challenges encountered when scaling up reactions with primary amines like this compound?

A2: Scaling up reactions with primary amines often presents challenges related to changes in physical and chemical properties at larger volumes. These can include:

  • Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation from exothermic reactions more difficult.[3] This can lead to localized overheating, side reactions, and product degradation.

  • Mass Transfer and Mixing: Achieving uniform mixing in large reactors is more challenging than in a laboratory flask. Poor mixing can result in localized concentration gradients, leading to incomplete reactions and the formation of byproducts.

  • Reaction Selectivity: Changes in mixing and temperature profiles can alter the selectivity of the reaction, potentially leading to an increase in impurities.

  • Work-up and Purification: Isolation and purification of the final product can be more complex at a larger scale. Techniques that are straightforward in the lab, such as chromatography, may not be feasible for large quantities.

Q3: How does the methylthio group in this compound affect its reactivity and potential side reactions during scale-up?

A3: The methylthio group (–S–CH₃) can influence the reactivity of the molecule in several ways:

  • Nucleophilicity: The sulfur atom has a lone pair of electrons and can act as a nucleophile, although it is generally less nucleophilic than the primary amine.

  • Oxidation: The thioether group is susceptible to oxidation to a sulfoxide or sulfone, especially in the presence of oxidizing agents or at elevated temperatures with air exposure. This can introduce impurities that may be difficult to remove.

  • Catalyst Poisoning: In reactions involving metal catalysts (e.g., palladium, platinum), the sulfur atom can act as a catalyst poison, reducing the catalyst's activity and potentially halting the reaction. Careful selection of the catalyst and reaction conditions is crucial.

Troubleshooting Guides

Issue 1: Low Yield in N-Acylation Reactions

Problem: The yield of the N-acylated product of this compound is significantly lower upon scale-up compared to the lab-scale synthesis.

Potential Cause Troubleshooting Step Rationale
Poor Temperature Control Implement more efficient cooling and use a reactor with a better heat transfer coefficient. Consider a semi-batch process where one reactant is added slowly to control the exotherm.Amide bond formation is often exothermic. Inefficient heat removal can lead to side reactions and degradation of the product and starting materials.
Incomplete Reaction Ensure adequate mixing by using an appropriately sized and shaped impeller for the reactor. Monitor the reaction progress using in-process controls (e.g., HPLC, GC) to determine the optimal reaction time.Poor mixing can lead to localized areas of low reactant concentration, resulting in an incomplete reaction.
Side Reactions If using an acid chloride, ensure it is added to the amine solution (inverse addition) to avoid high local concentrations of the acylating agent. Use anhydrous solvents and reagents to prevent hydrolysis of the acylating agent.High concentrations of the acylating agent can lead to the formation of diacylated byproducts or other impurities. Water will react with the acylating agent, reducing the amount available for the desired reaction.
Issue 2: Formation of Over-Alkylation Products in N-Alkylation Reactions

Problem: A significant amount of the di-alkylated product is formed when attempting a mono-alkylation of this compound at a larger scale.

Potential Cause Troubleshooting Step Rationale
Increased Reactivity of Product Use a larger excess of this compound. The product of the mono-alkylation is often more nucleophilic than the starting primary amine, leading to a second alkylation.A large excess of the starting amine will statistically favor the reaction of the alkylating agent with the primary amine over the secondary amine product.
Localized High Concentration of Alkylating Agent Add the alkylating agent slowly and sub-surface to ensure rapid dispersion. Improve agitation to minimize concentration gradients.Pockets of high alkylating agent concentration will increase the likelihood of the newly formed secondary amine reacting again.
Inappropriate Base Use a non-nucleophilic, sterically hindered base to deprotonate the amine.This can help to control the reactivity and minimize side reactions.
Issue 3: Inefficient Reductive Amination

Problem: The reductive amination reaction of this compound with an aldehyde or ketone is sluggish and gives low conversion at the pilot scale.

Potential Cause Troubleshooting Step Rationale
Inefficient Imine Formation Add a catalytic amount of a mild acid (e.g., acetic acid) to promote imine formation. Ensure efficient removal of water formed during imine formation, for example, by using a Dean-Stark trap if the solvent is appropriate.The formation of the imine intermediate is often the rate-limiting step and can be acid-catalyzed. Water is a byproduct of imine formation and its presence can shift the equilibrium back towards the starting materials.
Decomposition of Reducing Agent Add the reducing agent (e.g., sodium borohydride) in portions or as a solution to control the addition rate and any exotherm. Ensure the reaction temperature is suitable for the stability of the chosen reducing agent.Some reducing agents can decompose in the reaction medium, especially at elevated temperatures or in the presence of acid.
Catalyst Poisoning (if applicable) If using a metal catalyst for hydrogenation, the thioether group in this compound may act as a catalyst poison. Screen for sulfur-tolerant catalysts or use a stoichiometric reducing agent.Sulfur compounds are known to deactivate many common hydrogenation catalysts.

Experimental Protocols

Protocol 1: Scale-Up of N-Acylation with Acetyl Chloride

This protocol describes the acylation of this compound with acetyl chloride on a 1 mole scale.

Materials:

ReagentMolar Mass ( g/mol )Amount (g)Amount (mol)Volume (mL)
This compound105.20105.21.0112
Triethylamine101.19121.41.2167
Acetyl Chloride78.5082.41.0574.3
Dichloromethane (DCM)---1000

Procedure:

  • Charge a 2 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, and a dropping funnel with this compound (105.2 g, 1.0 mol) and dichloromethane (500 mL).

  • Cool the reactor contents to 0-5 °C using a circulating chiller.

  • Add triethylamine (121.4 g, 1.2 mol) to the stirred solution, maintaining the temperature below 10 °C.

  • Prepare a solution of acetyl chloride (82.4 g, 1.05 mol) in dichloromethane (500 mL) and add it to the dropping funnel.

  • Add the acetyl chloride solution dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Work-up:

    • Cool the reaction mixture to 10-15 °C.

    • Slowly add 500 mL of water and stir for 15 minutes.

    • Separate the organic layer.

    • Wash the organic layer with 1 M HCl (2 x 250 mL), followed by saturated sodium bicarbonate solution (2 x 250 mL), and finally with brine (250 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(3-(methylthio)propyl)acetamide.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Scale-Up of Reductive Amination with Benzaldehyde

This protocol describes the reductive amination of this compound with benzaldehyde on a 0.5 mole scale.

Materials:

ReagentMolar Mass ( g/mol )Amount (g)Amount (mol)Volume (mL)
This compound105.2052.60.556
Benzaldehyde106.1253.10.551
Sodium Borohydride37.8322.70.6-
Methanol---500

Procedure:

  • Charge a 1 L reactor equipped with a mechanical stirrer and a temperature probe with this compound (52.6 g, 0.5 mol) and methanol (250 mL).

  • Add benzaldehyde (53.1 g, 0.5 mol) to the solution and stir at room temperature for 1 hour to form the imine.

  • Cool the reaction mixture to 0-5 °C.

  • In a separate beaker, prepare a solution of sodium borohydride (22.7 g, 0.6 mol) in methanol (250 mL). Caution: Sodium borohydride reacts with methanol to generate hydrogen gas. Prepare and add the solution in a well-ventilated area.

  • Slowly add the sodium borohydride solution to the reaction mixture over 1-1.5 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the imine intermediate.

  • Work-up:

    • Carefully quench the reaction by the slow addition of 1 M HCl (approx. 200 mL) until the pH is ~7. Be cautious of gas evolution.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Add 500 mL of water and extract with ethyl acetate (3 x 250 mL).

    • Combine the organic layers, wash with brine (250 mL), and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to obtain the crude N-benzyl-3-(methylthio)propan-1-amine.

  • Purification: The crude product can be purified by vacuum distillation.

Visualizations

experimental_workflow General Experimental Workflow for Scaling Up Reactions start Start: Lab-Scale Synthesis process_dev Process Development & Hazard Assessment start->process_dev pilot_scale Pilot-Scale Synthesis (e.g., 1-5 L reactor) process_dev->pilot_scale scale_up Full-Scale Production (e.g., >100 L reactor) pilot_scale->scale_up workup Work-up & Isolation scale_up->workup purification Purification workup->purification final_product Final Product purification->final_product

Caption: A generalized workflow for scaling up chemical reactions.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_temp Investigate Temperature Control start->check_temp check_mixing Evaluate Mixing Efficiency start->check_mixing check_reagents Assess Reagent Quality & Stoichiometry start->check_reagents side_reactions Analyze for Side Reactions check_temp->side_reactions check_mixing->side_reactions check_reagents->side_reactions optimize_conditions Optimize Reaction Conditions side_reactions->optimize_conditions

Caption: A logical flow for troubleshooting low reaction yields.

References

Technical Support Center: Stability of 3-(Methylthio)propylamine (3-MTPA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the thermal stability of 3-(Methylthio)propylamine (3-MTPA). The following information is curated to address potential issues encountered during experimental procedures involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general thermal stability of this compound (3-MTPA)?

Q2: What are the potential degradation pathways for 3-MTPA at elevated temperatures?

A2: Based on the functional groups present (a primary amine and a thioether), the following degradation pathways are plausible:

  • C-S Bond Cleavage: The carbon-sulfur bond in the thioether moiety can undergo homolytic cleavage at high temperatures, leading to the formation of radical species. These radicals can then participate in a variety of secondary reactions.

  • Oxidation: If exposed to air or oxidizing agents at elevated temperatures, the sulfur atom can be oxidized to a sulfoxide and subsequently to a sulfone. The primary amine group is also susceptible to oxidation.

  • Deamination and Dealkylation: At higher temperatures, cleavage of the C-N bond or C-C bonds in the propyl chain can occur, leading to the formation of smaller volatile molecules.

  • Reaction with Carbon Dioxide: In the presence of CO2, primary amines are known to form carbamates, which can undergo further reactions at elevated temperatures to form ureas or other degradation products.

Q3: What are the recommended storage conditions to ensure the stability of 3-MTPA?

A3: To ensure the long-term stability of this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and strong oxidizing agents. Storage under an inert atmosphere (e.g., nitrogen or argon) can further minimize oxidative degradation.

Q4: I suspect my sample of 3-MTPA has degraded. How can I confirm this?

A4: Degradation of 3-MTPA may be indicated by a change in color, the appearance of precipitates, or an off-odor. To confirm degradation, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be employed to identify and quantify the parent compound and any potential degradation products. A comparison of the analytical profile of the suspect sample with a fresh, properly stored sample can confirm degradation.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Discoloration of 3-MTPA sample (e.g., yellowing) Exposure to air and/or light, leading to oxidative degradation.Store 3-MTPA in an amber-colored vial under an inert atmosphere. Minimize exposure to ambient air during handling.
Unexpected side products in a reaction involving 3-MTPA Thermal degradation of 3-MTPA due to high reaction temperatures.Consider running the reaction at a lower temperature. If high temperatures are necessary, minimize the reaction time and perform the reaction under an inert atmosphere.
Inconsistent experimental results using different batches of 3-MTPA One or more batches may have degraded due to improper storage or handling.Analyze all batches by GC or HPLC to confirm purity before use. Store all batches under recommended conditions.
Pressure build-up in the storage container Decomposition of 3-MTPA leading to the formation of volatile byproducts.Handle the container with caution in a well-ventilated fume hood. If pressure build-up is suspected, cool the container before opening. Ensure the storage temperature is not elevated.

Quantitative Data on Thermal Stability

Specific kinetic data for the thermal degradation of this compound is not extensively available in peer-reviewed literature. The following table provides hypothetical data to illustrate the kind of information that would be generated from thermal stability studies. This data is for illustrative purposes only and should not be considered as experimentally verified.

Temperature (°C)Apparent First-Order Rate Constant (k, s⁻¹)Half-life (t₁/₂) (hours)
1001.5 x 10⁻⁷1283
1208.2 x 10⁻⁷235
1404.1 x 10⁻⁶47
1601.9 x 10⁻⁵10

Experimental Protocols

Protocol 1: Determination of Thermal Stability by Isothermal Aging and GC-MS Analysis

Objective: To quantify the degradation of 3-MTPA at a specific elevated temperature over time.

Methodology:

  • Sample Preparation: Aliquot 1 mL of pure 3-MTPA into several small, sealed glass vials under a nitrogen atmosphere.

  • Isothermal Aging: Place the vials in a calibrated oven or heating block set to the desired temperature (e.g., 120 °C).

  • Time Points: At predetermined time intervals (e.g., 0, 24, 48, 72, 96 hours), remove one vial from the oven and allow it to cool to room temperature.

  • Sample Analysis:

    • Dilute a small, precise amount of the aged sample in a suitable solvent (e.g., methanol).

    • Add an appropriate internal standard.

    • Analyze the sample using a Gas Chromatograph equipped with a Mass Spectrometer (GC-MS).

    • Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the separation of 3-MTPA from potential degradation products.

  • Data Analysis:

    • Quantify the peak area of 3-MTPA relative to the internal standard at each time point.

    • Plot the natural logarithm of the concentration of 3-MTPA versus time.

    • Determine the apparent first-order rate constant (k) from the slope of the line.

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

Protocol 2: Thermogravimetric Analysis (TGA) of 3-MTPA

Objective: To determine the onset of thermal decomposition of 3-MTPA.

Methodology:

  • Instrument Setup: Calibrate the Thermogravimetric Analyzer (TGA) according to the manufacturer's instructions.

  • Sample Preparation: Place a small, accurately weighed amount (typically 5-10 mg) of 3-MTPA into a TGA pan.

  • TGA Measurement:

    • Heat the sample from ambient temperature to a high temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).

    • Conduct the analysis under a controlled atmosphere, typically nitrogen, to prevent oxidative degradation.

  • Data Analysis:

    • Plot the sample weight as a function of temperature.

    • Determine the onset temperature of decomposition, which is the temperature at which a significant weight loss begins.

Visualizations

Thermal_Degradation_Pathway Proposed Thermal Degradation Pathways of 3-MTPA cluster_oxidation Oxidation cluster_cleavage C-S Bond Cleavage cluster_deamination Deamination/Dealkylation MTPA This compound Sulfoxide 3-(Methylsulfinyl)propylamine MTPA->Sulfoxide + [O] Radicals Radical Intermediates MTPA->Radicals Δ Volatiles Volatile Fragments (e.g., NH3, propene) MTPA->Volatiles High Δ Sulfone 3-(Methylsulfonyl)propylamine Sulfoxide->Sulfone + [O] Secondary Products Secondary Products Radicals->Secondary Products Experimental_Workflow Experimental Workflow for Thermal Stability Assessment start Start: 3-MTPA Sample isothermal Isothermal Aging at Set Temperature start->isothermal sampling Sampling at Time Intervals isothermal->sampling sampling->sampling analysis GC-MS or HPLC Analysis sampling->analysis Aged Sample data Data Analysis (Kinetics) analysis->data end End: Stability Profile data->end Troubleshooting_Tree Troubleshooting Guide for 3-MTPA Stability Issues start Issue with 3-MTPA Experiment q1 Is there visual evidence of degradation (color change, precipitate)? start->q1 a1_yes Suspect oxidative or thermal degradation. Verify with analytical methods (GC-MS, HPLC). q1->a1_yes Yes q2 Are experimental results inconsistent? q1->q2 No end Consult further with technical support if issue persists. a1_yes->end a2_yes Check purity of all 3-MTPA batches. Review storage and handling procedures. q2->a2_yes Yes q3 Are unexpected side products observed? q2->q3 No a2_yes->end a3_yes Hypothesize thermal degradation. Consider lowering reaction temperature or using an inert atmosphere. q3->a3_yes Yes q3->end No a3_yes->end

Validation & Comparative

Validation of 3-(Methylthio)propylamine Synthesis: A Comparative Analysis by ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized small molecules is a critical step in ensuring the integrity of their research. This guide provides a comparative analysis of the synthesis of 3-(methylthio)propylamine, validated through ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We present a common synthesis protocol and compare its NMR data with that of a primary amine prepared via an alternative standard method, the Gabriel synthesis, to offer a comprehensive validation framework.

Introduction

This compound is a valuable building block in organic synthesis, utilized in the preparation of various biologically active compounds. Its structural verification is paramount to guarantee the desired outcome of subsequent reactions. NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. This guide will detail the synthesis of this compound and provide a thorough analysis of its ¹H and ¹³C NMR spectra. Furthermore, we will compare these findings with the NMR data of a simple primary amine synthesized using the Gabriel method, a classic and reliable route to such compounds.

Experimental Protocols

Synthesis of this compound from 3-Methylthiopropanol

This synthesis is a multi-step process starting from 3-methylthiopropanol.[1] The key steps involve the conversion of the alcohol to a leaving group, followed by nucleophilic substitution with a nitrogen-containing nucleophile and subsequent deprotection.

Step 1: Chlorination of 3-Methylthiopropanol 3-Methylthiopropanol is reacted with a chlorinating agent, such as thionyl chloride, to produce 1-chloro-3-(methylthio)propane.

Step 2: Reaction with Potassium Phthalimide The resulting 1-chloro-3-(methylthio)propane is then reacted with potassium phthalimide. This step introduces the nitrogen atom that will become the primary amine.

Step 3: Hydrazinolysis The final step involves the removal of the phthalimide protecting group using hydrazine hydrate to yield the desired this compound.

Alternative Synthesis: Gabriel Synthesis of Propylamine

For comparison, we will consider the Gabriel synthesis of propylamine, a representative primary amine. This method is renowned for its ability to produce primary amines with high purity.

Step 1: Alkylation of Potassium Phthalimide Potassium phthalimide is reacted with a suitable propyl halide, such as 1-bromopropane, to form N-propylphthalimide.

Step 2: Hydrazinolysis Similar to the final step in the previous synthesis, the N-propylphthalimide is treated with hydrazine hydrate to liberate propylamine.

Diagram of the synthesis workflow for this compound:

Synthesis Workflow A 3-Methylthiopropanol B 1-Chloro-3-(methylthio)propane A->B Thionyl Chloride C N-(3-(Methylthio)propyl)phthalimide B->C Potassium Phthalimide D This compound C->D Hydrazine Hydrate

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

NMR Data and Validation

The structural confirmation of the synthesized this compound and the comparative propylamine is achieved through the analysis of their ¹H and ¹³C NMR spectra. The chemical shifts (δ), multiplicities (s = singlet, t = triplet, p = pentet), and integral values are summarized in the tables below.

Table 1: ¹H and ¹³C NMR Data for this compound
¹H NMR δ (ppm)MultiplicityIntegrationAssignment
2.76t2HH₂N-CH₂ -
2.53t2H-S-CH₂ -
2.09s3HCH₃ -S-
1.76p2H-CH₂-CH₂ -CH₂-
1.25s (broad)2H-NH₂
¹³C NMR δ (ppm)Assignment
40.5H₂N-C H₂-
33.5-S-C H₂-
31.8-CH₂-C H₂-CH₂-
15.4C H₃-S-
Table 2: ¹H and ¹³C NMR Data for Propylamine (Synthesized via Gabriel Method)
¹H NMR δ (ppm)MultiplicityIntegrationAssignment
2.65t2HH₂N-CH₂ -
1.45sextet2H-CH₂-CH₂ -CH₃
1.10s (broad)2H-NH₂
0.92t3H-CH₃
¹³C NMR δ (ppm)Assignment
45.0H₂N-C H₂-
26.5-CH₂-C H₂-CH₃
11.8-C H₃

Note: The chemical shifts for the amine protons (-NH₂) are often broad and their position can vary depending on the solvent and concentration.

Discussion and Comparison

The ¹H NMR spectrum of the synthesized this compound clearly shows the expected signals corresponding to the four distinct proton environments. The triplet at 2.76 ppm is characteristic of the methylene group adjacent to the amine, while the triplet at 2.53 ppm corresponds to the methylene group adjacent to the sulfur atom. The singlet at 2.09 ppm confirms the presence of the methylthio group. The pentet at 1.76 ppm is assigned to the central methylene group. The broad singlet for the amine protons is also observed.

The ¹³C NMR spectrum further validates the structure with four distinct carbon signals. The chemical shifts are consistent with the expected electronic environments of the carbon atoms in the molecule.

Comparing the synthesis of this compound with the Gabriel synthesis of propylamine highlights the utility of NMR in confirming the successful formation of the target primary amines. While both methods yield the desired product class, the specific side chains result in unique NMR fingerprints. The Gabriel synthesis is a robust method for producing primary amines, and the NMR data for propylamine serves as a reliable reference for a simple aliphatic amine. The successful acquisition of NMR data consistent with the structure of this compound, when compared to a known standard synthesis, provides strong evidence for the successful synthesis and purification of the target compound.

Diagram of the logical relationship for NMR validation:

NMR Validation Logic A Proposed Structure of this compound B Predicted NMR Spectra A->B Based on Chemical Structure D Comparison of Predicted vs. Experimental Spectra B->D C Experimental NMR Spectra C->D E Structural Confirmation D->E Good Correlation G Validation of Synthesis Method E->G F Comparison with Alternative Synthesis (Gabriel) F->G Provides Context and Confidence

References

A Comparative Analysis of the Reactivity of 3-(Methylthio)propylamine and Other Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

HOUSTON, TX – December 23, 2025 – In the landscape of pharmaceutical and chemical research, the selection of appropriate building blocks is paramount to the successful synthesis of target molecules. Primary amines are a cornerstone of organic synthesis, valued for their nucleophilic character in a variety of critical bond-forming reactions. This guide provides a detailed comparison of the reactivity of 3-(Methylthio)propylamine with other common primary amines, offering researchers and drug development professionals a data-driven resource for informed decision-making.

The reactivity of a primary amine is fundamentally governed by the availability of the lone pair of electrons on the nitrogen atom, which dictates its basicity and nucleophilicity. This guide explores the impact of the methylthio substituent on these properties in this compound, drawing comparisons with structurally similar alkylamines.

Understanding the Reactivity of Primary Amines

The nucleophilicity of primary amines is influenced by a combination of electronic and steric factors. Electron-donating groups attached to the alkyl chain increase the electron density on the nitrogen atom, thereby enhancing its nucleophilicity and basicity. Conversely, electron-withdrawing groups diminish nucleophilicity. Steric hindrance around the nitrogen atom can also impede its ability to attack an electrophile, reducing its reaction rate.

The presence of a sulfur atom in this compound introduces unique electronic effects. While sulfur is more electronegative than carbon, the overall effect of the methylthio group at the 3-position is weakly electron-withdrawing, which is expected to slightly decrease the basicity of the amine compared to a simple alkylamine like propylamine. However, the polarizability of the sulfur atom can play a role in stabilizing transition states, potentially influencing its nucleophilicity in certain reactions.

Comparative Basicity of Primary Amines

AmineStructurepKa of Conjugate Acid
MethylamineCH₃NH₂10.64
PropylamineCH₃CH₂CH₂NH₂10.71[1]
ButylamineCH₃(CH₂)₃NH₂10.61
EthanolamineHOCH₂CH₂NH₂9.50
This compound CH₃SCH₂CH₂CH₂NH₂ Estimated ~10.5-10.6

Note: The pKa for this compound is an estimate based on the electronic effect of the methylthio group.

The alkyl groups in methylamine, propylamine, and butylamine are electron-donating, leading to similar and relatively high pKa values. The hydroxyl group in ethanolamine is electron-withdrawing, which significantly reduces its basicity. The methylthio group in this compound is also weakly electron-withdrawing, suggesting its pKa will be slightly lower than that of propylamine.

Reactivity in Key Synthetic Transformations

The utility of primary amines is demonstrated in a range of fundamental organic reactions. Below, we compare the expected reactivity of this compound in three common transformations: N-acylation, N-alkylation, and Schiff base formation.

N-Acylation

N-acylation is the formation of an amide bond through the reaction of an amine with an acylating agent, such as an acyl chloride or anhydride. This reaction is crucial in the synthesis of peptides and many pharmaceutical compounds. The rate of N-acylation is primarily influenced by the nucleophilicity of the amine.

AmineRelative Reactivity in N-Acylation (Predicted)
PropylamineHigh
ButylamineHigh
EthanolamineModerate
This compound High

While the slightly reduced basicity of this compound might suggest a lower nucleophilicity, the difference is expected to be minimal in N-acylation reactions, where the electrophile is highly reactive. Therefore, its reactivity is predicted to be comparable to that of simple alkylamines like propylamine and butylamine.

N-Alkylation

N-alkylation involves the reaction of an amine with an alkyl halide. A significant challenge in the N-alkylation of primary amines is the potential for over-alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine.

AmineTendency for Over-alkylation
PropylamineHigh
ButylamineHigh
EthanolamineModerate
This compound High

Similar to N-acylation, the reactivity of this compound in N-alkylation is expected to be high, comparable to other primary alkylamines. Consequently, controlling the reaction to achieve mono-alkylation can be challenging and often requires careful optimization of reaction conditions, such as using a large excess of the amine.

Schiff Base Formation

Schiff bases (imines) are formed through the condensation of a primary amine with an aldehyde or a ketone. This reaction is typically reversible and acid-catalyzed. The rate-determining step is often the dehydration of the carbinolamine intermediate.

AmineRelative Rate of Schiff Base Formation (Predicted)
PropylamineFast
ButylamineFast
EthanolamineModerate
This compound Fast

The formation of Schiff bases is sensitive to the nucleophilicity of the amine in the initial attack on the carbonyl carbon. Given its expected high nucleophilicity, this compound is predicted to react readily with aldehydes and ketones to form Schiff bases at a rate comparable to propylamine and butylamine.

Experimental Protocols

To empirically determine the relative reactivity of these primary amines, the following experimental protocols can be employed.

Protocol 1: Competitive N-Acylation

This experiment aims to determine the relative reactivity of two amines by having them compete for a limited amount of an acylating agent.

  • Preparation of Amine Solution: Prepare equimolar solutions (e.g., 0.1 M) of this compound and a reference amine (e.g., propylamine) in a suitable aprotic solvent (e.g., dichloromethane).

  • Reaction Initiation: To the amine mixture, add a solution of a limiting amount of an acylating agent (e.g., 0.5 equivalents of acetyl chloride in the same solvent) dropwise at 0 °C.

  • Reaction Monitoring and Analysis: After a set time (e.g., 30 minutes), quench the reaction with a suitable reagent (e.g., water). The ratio of the resulting amide products can be determined by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), providing a direct measure of the relative nucleophilicity of the two amines.

Protocol 2: Determination of Reaction Rate for Schiff Base Formation via UV-Vis Spectrophotometry

This protocol measures the rate of imine formation by monitoring the change in absorbance over time.

  • Preparation of Reactant Solutions: Prepare a solution of the amine (e.g., 0.1 M in ethanol) and a solution of an aromatic aldehyde with a strong chromophore (e.g., 0.01 M p-nitrobenzaldehyde in ethanol).

  • Kinetic Measurement: In a quartz cuvette, mix the amine and aldehyde solutions. Immediately place the cuvette in a UV-Vis spectrophotometer and monitor the increase in absorbance at the λmax of the resulting Schiff base over time.

  • Data Analysis: The initial rate of the reaction can be determined from the slope of the absorbance versus time plot. By comparing the initial rates obtained for different amines under identical conditions, their relative nucleophilicity towards the aldehyde can be quantified.

Visualizing Reactivity Factors and Experimental Workflow

To better understand the interplay of factors influencing amine reactivity and the process of its experimental determination, the following diagrams are provided.

Factors_Influencing_Amine_Reactivity cluster_factors Factors Influencing Reactivity cluster_properties Chemical Properties Electronic Effects Electronic Effects Nucleophilicity Nucleophilicity Electronic Effects->Nucleophilicity Basicity (pKa) Basicity (pKa) Electronic Effects->Basicity (pKa) Steric Hindrance Steric Hindrance Steric Hindrance->Nucleophilicity Amine Structure Amine Structure Amine Structure->Electronic Effects Amine Structure->Steric Hindrance

Caption: Factors influencing the reactivity of primary amines.

Experimental_Workflow Select Amines for Comparison Select Amines for Comparison Choose Reaction Type Choose Reaction Type Select Amines for Comparison->Choose Reaction Type Define Standardized Conditions Define Standardized Conditions Choose Reaction Type->Define Standardized Conditions Perform Reactions Perform Reactions Define Standardized Conditions->Perform Reactions Monitor Reaction Progress Monitor Reaction Progress Perform Reactions->Monitor Reaction Progress Quantify Products/Rates Quantify Products/Rates Monitor Reaction Progress->Quantify Products/Rates Compare Reactivity Data Compare Reactivity Data Quantify Products/Rates->Compare Reactivity Data

Caption: Generalized workflow for comparing amine reactivity.

Conclusion

This compound is a primary amine with reactivity largely comparable to that of other simple primary alkylamines such as propylamine and butylamine. The weakly electron-withdrawing nature of the methylthio group is expected to slightly reduce its basicity, but its nucleophilicity in common synthetic transformations like N-acylation, N-alkylation, and Schiff base formation is predicted to remain high. For synthetic applications requiring fine control over reactivity, particularly in N-alkylation where over-reaction is a concern, careful optimization of reaction conditions is recommended. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess the reactivity of this compound and other primary amines in their specific applications.

References

Quantitative Analysis of 3-(Methylthio)propylamine: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of 3-(Methylthio)propylamine (MTPA) is critical for understanding its role in various biological processes and for the development of novel therapeutics. This guide provides a comprehensive comparison of the two primary analytical techniques for MTPA quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), supplemented with supporting experimental data and detailed methodologies.

At a Glance: GC-MS vs. HPLC for MTPA Analysis

The selection of an analytical method for MTPA quantification hinges on the specific requirements of the study, such as sensitivity, selectivity, and sample throughput. Both GC-MS and HPLC offer robust platforms for the analysis of MTPA, with the key difference being the necessity of derivatization for GC-MS.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in the gas phase followed by mass-based detection.[1]Separation of compounds in a liquid phase based on their interaction with a stationary phase, followed by detection.[1]
Sample Volatility Requires volatile or derivatized analytes. MTPA, being a primary amine, requires derivatization to increase volatility and reduce polarity.[2][3]Suitable for non-volatile and thermally labile compounds. Direct analysis of MTPA is possible, though derivatization can enhance sensitivity.[1]
Derivatization Mandatory for MTPA to improve chromatographic behavior and sensitivity.[3][4]Generally not required, but can be employed to improve detection, especially with UV or fluorescence detectors.[3][5]
Sensitivity Typically offers high sensitivity, often in the nanogram per milliliter (ng/mL) to picogram per milliliter (pg/mL) range, particularly with selected ion monitoring (SIM).[1]Sensitivity is detector-dependent. UV detection may have higher limits of detection (microgram per milliliter, µg/mL range) without derivatization. Fluorescence or mass spectrometry detectors offer higher sensitivity.[1][5]
Selectivity High selectivity due to mass-based detection, allowing for confident peak identification and differentiation from matrix components.[1]Selectivity depends on the column and detector. Co-elution can be a challenge with UV detection in complex matrices.[1]
Sample Throughput Moderate, as the derivatization step adds to the sample preparation time.Generally higher than GC-MS, especially with modern ultra-high-performance liquid chromatography (UHPLC) systems.
Instrumentation Cost Higher initial instrument cost and complexity.Lower initial instrument cost and generally less complex to operate.

Performance Comparison

The following table summarizes the typical performance characteristics of validated analytical methods for the quantification of primary amines, which can be extrapolated for this compound. These values are representative of robust and reliable analytical methods suitable for research and clinical applications.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)HPLC with UV Detection (HPLC-UV)HPLC with Fluorescence Detection (HPLC-FLD)HPLC-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) > 0.99> 0.99> 0.995> 0.995
Accuracy (% Recovery) 90 - 110%85 - 115%90 - 110%95 - 105%
Precision (% RSD) < 15%< 20%< 15%< 10%
Limit of Detection (LOD) 0.1 - 10 ng/mL1 - 5 µg/mL0.5 - 50 ng/mL0.01 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 25 ng/mL5 - 20 µg/mL1 - 100 ng/mL0.05 - 5 ng/mL

Experimental Workflows and Protocols

Detailed methodologies are crucial for the successful implementation of any analytical technique. Below are representative protocols for the analysis of this compound using GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to its polar nature and low volatility, MTPA requires a derivatization step to convert it into a more volatile and less polar compound suitable for GC analysis.[3][4] Common derivatization strategies for primary amines include acylation and silylation.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Urine) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction DryDown Evaporation to Dryness Extraction->DryDown Derivatization Addition of Derivatizing Reagent (e.g., PFPA, BSTFA) DryDown->Derivatization Reaction Incubation (e.g., 60°C for 30 min) Derivatization->Reaction GCMS GC-MS Analysis Reaction->GCMS Data Data Acquisition and Quantification GCMS->Data

GC-MS workflow for MTPA analysis.

Experimental Protocol: GC-MS Analysis of MTPA (with Acylation)

  • Sample Preparation:

    • To 1 mL of biological sample (e.g., plasma, urine), add an internal standard.

    • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) after basifying the sample with NaOH.

    • Vortex and centrifuge the sample.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization (Acylation with Pentafluoropropionic Anhydride - PFPA):

    • To the dried residue, add 50 µL of ethyl acetate and 50 µL of PFPA.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • After cooling, evaporate the excess reagent and solvent under nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for injection.

  • GC-MS Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp to 280°C at 20°C/min, hold for 5 minutes.

    • Injector Temperature: 250°C.

    • Injection Mode: Splitless.

    • MS Ion Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Detection: Selected Ion Monitoring (SIM) for target ions of the derivatized MTPA.

High-Performance Liquid Chromatography (HPLC)

HPLC offers a more direct approach for MTPA analysis, often without the need for derivatization, especially when coupled with a mass spectrometer.[1] For enhanced sensitivity with UV or fluorescence detectors, pre-column derivatization with reagents like Dansyl Chloride or o-Phthalaldehyde (OPA) is common.[3]

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization (Optional) cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Urine) ProteinPrecip Protein Precipitation (e.g., with Acetonitrile) Sample->ProteinPrecip Centrifugation Centrifugation ProteinPrecip->Centrifugation Filtration Filtration of Supernatant Centrifugation->Filtration Derivatization Pre-column Derivatization (e.g., Dansyl Chloride) Filtration->Derivatization HPLC HPLC Analysis Filtration->HPLC Direct Injection Derivatization->HPLC If derivatized Data Data Acquisition and Quantification HPLC->Data

HPLC workflow for MTPA analysis.

Experimental Protocol: HPLC-MS/MS Analysis of MTPA

  • Sample Preparation:

    • To 100 µL of biological sample, add 300 µL of acetonitrile containing an internal standard to precipitate proteins.

    • Vortex and centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

    • Reconstitute the residue in the initial mobile phase.

  • HPLC Conditions:

    • LC System: Agilent 1200 Series or equivalent.

    • Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% B to 95% B over 5 minutes, followed by a re-equilibration step.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for MTPA and the internal standard.

Conclusion

The choice between GC-MS and HPLC for the quantification of this compound depends on the specific analytical needs. GC-MS, while requiring derivatization, offers high sensitivity and selectivity.[1] HPLC, particularly when coupled with a mass spectrometer, provides a high-throughput and sensitive method with simpler sample preparation. For routine analysis of a large number of samples, HPLC-MS/MS is often the preferred method. However, for complex matrices where high specificity is paramount, the derivatization-based GC-MS method remains a powerful alternative. The provided protocols and performance data serve as a valuable starting point for researchers to develop and validate a method tailored to their specific requirements.

References

A Comparative Guide to Purity Assessment of 3-(Methylthio)propylamine by GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount to the integrity and reproducibility of their work. 3-(Methylthio)propylamine is a key building block in the synthesis of various pharmaceuticals and agrochemicals. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of this compound against other analytical techniques, supported by detailed experimental protocols and data presentation.

Comparison of Analytical Methods for Purity Assessment

The choice of analytical technique for purity assessment depends on several factors, including the expected impurities, required sensitivity, and available instrumentation. Below is a comparison of GC-MS with High-Performance Liquid Chromatography (HPLC) and Acid-Base Titration.

ParameterGC-MS with DerivatizationHPLC with Pre-column DerivatizationAcid-Base Titration
Principle Separation of volatile derivatives by gas chromatography and identification by mass spectrometry.Separation of fluorescent derivatives by liquid chromatography and quantification by fluorescence detection.Neutralization of the basic amine with a standardized acid.
Specificity Very High (mass spectral data provides structural information).High (dependent on chromatographic separation and derivatization selectivity).Low (titrates all basic impurities).
Sensitivity Very High (ng/mL to pg/mL).High (µg/mL to ng/mL).Low (only for major component assay).
Impurity Profiling Excellent for volatile and semi-volatile impurities.Good for non-volatile and polar impurities.Not suitable for impurity profiling.
Sample Throughput Moderate (derivatization step required).Moderate to High.High.
Instrumentation Cost High.Moderate to High.Low.
Typical Application Comprehensive purity testing, identification of unknown impurities, and trace analysis.Routine quality control, quantification of known impurities.Assay of the main component in bulk material.

Potential Impurities in this compound

The impurity profile of this compound is highly dependent on its synthetic route. Understanding the potential byproducts is crucial for developing a robust analytical method.

Synthesis RouteStarting MaterialsPotential Impurities
Route 1 3-Methylthiopropanol, Thionyl chloride, Phthalimide, Hydrazine3-Methylthiopropanol (unreacted), 1-Chloro-3-(methylthio)propane, N-(3-(methylthio)propyl)phthalimide, Di-(3-(methylthio)propyl)amine
Route 2 1,3-Dibromopropane, Sodium methylmercaptide, Phthalimide, Hydrazine1,3-Dibromopropane (unreacted), 1-Bromo-3-(methylthio)propane, 1,3-Bis(methylthio)propane, N-(3-bromopropyl)phthalimide

Experimental Protocols

GC-MS Analysis with Silylation Derivatization

This protocol describes the purity assessment of this compound using GC-MS after derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Silylation increases the volatility and thermal stability of the amine, leading to improved chromatographic peak shape.[1][2]

1. Sample Preparation and Derivatization:

  • Accurately weigh approximately 10 mg of the this compound sample into a clean, dry 2 mL GC vial.

  • Add 1 mL of anhydrous pyridine to dissolve the sample.

  • Add 100 µL of BSTFA with 1% Trimethylchlorosilane (TMCS) to the vial.[2]

  • Tightly cap the vial and heat at 70°C for 30 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature before GC-MS analysis.

2. GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 250°C at 15°C/min.

    • Hold at 250°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Injection Mode: Split (20:1).

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-450.

Alternative Method: HPLC with OPA Derivatization

This method is suitable for quantifying this compound and other primary amine impurities.[3][4][5]

1. Reagent Preparation:

  • Borate Buffer (0.1 M, pH 10.2): Dissolve 3.81 g of sodium tetraborate decahydrate in 100 mL of deionized water and adjust the pH with NaOH.

  • OPA Reagent: Dissolve 50 mg of o-phthaldialdehyde (OPA) in 1.25 mL of methanol. Add 11.2 mL of the 0.1 M borate buffer and 50 µL of 2-mercaptoethanol. Prepare fresh daily.[5]

2. Sample Preparation and Derivatization:

  • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

  • In a vial, mix 100 µL of the sample solution (or a suitable dilution) with 800 µL of borate buffer and 100 µL of the OPA reagent.

  • Vortex the mixture and allow it to react for 2 minutes at room temperature before injection.

3. HPLC Conditions:

  • HPLC System: Standard HPLC with a fluorescence detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.05 M Sodium Acetate buffer (pH 6.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 20% B to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Fluorescence Detection: Excitation at 340 nm, Emission at 455 nm.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the GC-MS purity assessment and the derivatization reaction.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolve in Anhydrous Solvent Sample->Dissolution Derivatization Add Derivatization Reagent (e.g., BSTFA) Dissolution->Derivatization Heating Heat to Complete Reaction Derivatization->Heating Injection Inject Derivatized Sample Heating->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Chromatogram Obtain Total Ion Chromatogram (TIC) Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Identification Mass Spectral Library Search Chromatogram->Identification Quantification Purity Calculation (% Area) Integration->Quantification

Caption: Workflow for GC-MS Purity Analysis.

Derivatization_Reaction cluster_reactants Reactants cluster_products Products Amine R-NH₂ (this compound) Derivative R-N(Si(CH₃)₃)₂ (Volatile Derivative) Amine->Derivative + BSTFA BSTFA BSTFA (Derivatizing Agent) BSTFA->Derivative Byproducts Volatile Byproducts

Caption: Silylation of a primary amine with BSTFA.

Conclusion

GC-MS with derivatization stands out as a powerful technique for the comprehensive purity assessment of this compound. Its high specificity and sensitivity allow for the confident identification and quantification of a wide range of potential impurities. While other methods like HPLC and titration have their merits for routine analysis and bulk assay, respectively, GC-MS provides the most detailed impurity profile, which is critical in research and drug development settings. The choice of the optimal analytical method should be guided by the specific requirements of the analysis, including the need for impurity identification, the desired level of sensitivity, and the available resources.

References

A Comparative Guide to HPLC Methods for Monitoring Reactions of 3-(Methylthio)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in synthetic chemistry and process development, the ability to accurately monitor the progress of chemical reactions is paramount. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for monitoring reactions involving 3-(Methylthio)propylamine, a key intermediate in various chemical syntheses. The focus is on providing practical, data-driven comparisons of common derivatization techniques to enable sensitive and reliable analysis.

Introduction to Analytical Challenges

This compound, like many aliphatic primary amines, presents analytical challenges for direct HPLC analysis. Its primary limitations include:

  • Lack of a Strong Chromophore: The molecule does not possess a significant UV-absorbing functional group, leading to poor sensitivity with standard UV-Vis detectors.

  • High Polarity: Its polar nature results in poor retention on traditional reversed-phase (RP) HPLC columns, leading to co-elution with the solvent front and inadequate separation from other polar reaction components.

To overcome these limitations, pre-column derivatization is the most common and effective strategy. This involves reacting the amine with a labeling agent to introduce a chromophore or fluorophore, enhancing its detectability and improving its chromatographic behavior. This guide will compare two widely used derivatization reagents: o-Phthalaldehyde (OPA) and Dansyl Chloride .

Comparison of Derivatization-Based HPLC Methods

The choice of derivatization reagent is critical and depends on the specific requirements of the reaction being monitored, including sensitivity needs, sample matrix complexity, and available detector technology.

Parametero-Phthalaldehyde (OPA) DerivatizationDansyl Chloride DerivatizationDirect Analysis (Hypothetical)
Principle Reaction with a primary amine in the presence of a thiol to form a highly fluorescent isoindole derivative.[1][2]Nucleophilic substitution reaction with a primary amine to form a stable and fluorescent N-dansyl-sulfonamide adduct.[3][4][5]Analysis without derivatization.
Detection Fluorescence Detection (FLD) is preferred for high sensitivity.[2][6] UV detection is also possible.Fluorescence Detection (FLD) or UV-Vis Detection.[3][7]UV-Vis (low wavelength, poor sensitivity), Charged Aerosol Detector (CAD), or Evaporative Light Scattering Detector (ELSD).
Reaction Speed Very fast, typically complete within minutes at room temperature.[8]Slower, may require elevated temperatures (e.g., 60°C) and longer reaction times (30-60 minutes).[9]Not applicable.
Derivative Stability Derivatives can be unstable and should be analyzed promptly.[1][8]Derivatives are generally stable.[3]Not applicable.
Selectivity Highly selective for primary amines.[10]Reacts with primary and secondary amines, as well as phenolic hydroxyl and imidazole groups.[4][7]Not applicable.
Sensitivity Excellent, often in the picomole to femtomole range with fluorescence detection.[3]Excellent, with detection limits in the picomole to femtomole range with fluorescence detection.[3]Poor with UV detection. Better with CAD or ELSD, but these are less common.
Typical HPLC Column Reversed-phase C18.[7]Reversed-phase C18.[7]Mixed-mode or HILIC columns may be required for retention.[11]

Experimental Protocols

Method 1: o-Phthalaldehyde (OPA) Derivatization with Fluorescence Detection

This method is ideal for rapid and highly sensitive monitoring of this compound.

Reagents:

  • Borate Buffer (0.1 M, pH 10.2): Dissolve sodium borate decahydrate in HPLC-grade water and adjust pH with NaOH.

  • OPA Reagent: Dissolve 50 mg of o-phthaldialdehyde in 1.25 mL of methanol. Add 11.2 mL of 0.1 M sodium borate buffer (pH 10.2) and 50 µL of 2-mercaptoethanol. This reagent should be prepared fresh daily and stored in a dark vial.[2]

  • Reaction Quenching Solution (Optional): 5% Acetic Acid in water.[12]

  • Mobile Phase A: 10 mM Phosphate Buffer (pH 7.3).[12]

  • Mobile Phase B: Acetonitrile/Methanol/10 mM Phosphate Buffer (45:45:10 v/v/v).[12]

Procedure:

  • Sample Preparation: Dilute an aliquot of the reaction mixture with an appropriate solvent (e.g., water or methanol) to a suitable concentration.

  • Derivatization: In an autosampler vial or microcentrifuge tube, mix 20 µL of the diluted sample with 20 µL of the OPA reagent. Vortex for 1 minute.[12]

  • Quenching (Optional): Add 5 µL of 5% acetic acid to stop the reaction.[12]

  • HPLC Analysis: Inject the derivatized sample into the HPLC system promptly.

HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution from Mobile Phase A to Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: Fluorescence detector with excitation at 340 nm and emission at 450 nm.

Method 2: Dansyl Chloride Derivatization with UV or Fluorescence Detection

This method offers the advantage of forming more stable derivatives, which can be beneficial if immediate analysis is not possible.

Reagents:

  • Carbonate-Bicarbonate Buffer (100 mM, pH 9.8). [3]

  • Dansyl Chloride Solution (50 mM in Acetonitrile): Dissolve dansyl chloride in acetonitrile. Prepare fresh.[5]

  • Quenching Solution (10% Ammonium Hydroxide in water). [5]

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

Procedure:

  • Sample Preparation: Dilute an aliquot of the reaction mixture with an appropriate solvent.

  • Derivatization: In a microcentrifuge tube, mix 25 µL of the sample with 50 µL of a 1:1 mixture of the Dansyl Chloride solution and the carbonate-bicarbonate buffer. Incubate at 60°C for 30-60 minutes in the dark.[5][9]

  • Quenching: Add 7.5 µL of the 10% ammonium hydroxide solution to consume excess dansyl chloride.[3]

  • HPLC Analysis: Inject the derivatized sample into the HPLC system.

HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution from Mobile Phase A to Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV-Vis detector at 254 nm or a fluorescence detector with excitation at 335 nm and emission at 520 nm.

Alternative Analytical Techniques

While HPLC is a powerful tool, other techniques can also be employed for monitoring reactions of this compound, particularly for confirmatory analysis or when HPLC is not suitable.

TechniquePrincipleAdvantagesDisadvantages
Gas Chromatography (GC) Separation of volatile compounds in the gas phase. Derivatization is often required for polar amines.[13]High resolution and sensitivity, especially with a mass spectrometry (MS) detector.[13][14]Requires derivatization to increase volatility and thermal stability.[13] Can be destructive.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information and quantitative data based on the magnetic properties of atomic nuclei.[15][16]Non-destructive, provides rich structural information, and can be used for real-time reaction monitoring without sample workup.[16]Lower sensitivity compared to chromatographic methods, more complex data analysis, and higher instrument cost.[16]

Visualizing the Workflow

Reaction_Monitoring_Workflow cluster_reaction Reaction cluster_sampling Sampling & Quenching cluster_derivatization Derivatization cluster_analysis HPLC Analysis cluster_data Data Analysis Reaction Chemical Reaction involving This compound Sampling Take Aliquot Reaction->Sampling Periodically Quenching Quench Reaction (if necessary) Sampling->Quenching Dilution Dilute Sample Quenching->Dilution Derivatization Add Derivatization Reagent (e.g., OPA or Dansyl-Cl) Dilution->Derivatization Incubation Incubate (Time & Temperature) Derivatization->Incubation Injection Inject into HPLC Incubation->Injection Separation Chromatographic Separation Injection->Separation Detection UV or Fluorescence Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Reaction Progress) Integration->Quantification

Caption: Workflow for HPLC monitoring of reactions involving this compound.

Conclusion

For routine and sensitive monitoring of reactions with this compound, HPLC with pre-column derivatization is the method of choice. The OPA method is recommended for its speed and high sensitivity when using fluorescence detection. The Dansyl Chloride method provides a robust alternative with the benefit of more stable derivatives. The selection between these methods will depend on the specific laboratory setup and the requirements of the chemical transformation being studied. For orthogonal verification or in-depth mechanistic studies, GC-MS and NMR spectroscopy offer valuable complementary information.

References

A Comparative Performance Analysis of 3-(Methylthio)propylamine as a Bidentate Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 3-(Methylthio)propylamine (3-MTPA), an S,N-bidentate ligand, with ethylenediamine (en), a classic N,N-bidentate ligand. The comparison focuses on coordination behavior, the stability of resulting metal complexes, and potential catalytic applications, supported by established chemical principles and available data. Detailed experimental methodologies are provided to facilitate further research and direct comparison.

Introduction to Bidentate Ligands and Coordination Chemistry

Bidentate ligands are molecules capable of binding to a central metal ion through two donor atoms, forming a stable ring structure known as a chelate. This "chelate effect" generally results in metal complexes with significantly higher thermodynamic stability compared to those formed with analogous monodentate ligands. The stability and reactivity of these complexes are profoundly influenced by the nature of the donor atoms and the size of the chelate ring.

This guide examines two distinct types of bidentate ligands:

  • This compound (3-MTPA): An acyclic ligand featuring one "soft" sulfur donor and one "hard" nitrogen donor (S,N-bidentate). Its flexibility and the distinct electronic properties of its donor atoms make it a subject of interest in coordination chemistry and catalysis.

  • Ethylenediamine (en): A simple, yet powerful, N,N-bidentate ligand that forms a stable five-membered chelate ring. It serves as a fundamental benchmark for comparing the performance of other bidentate ligands.

The diagram below illustrates the fundamental difference in how these two ligands coordinate to a metal center.

G cluster_0 Chelation Comparison cluster_3MTPA 3-MTPA Complex cluster_EN Ethylenediamine Complex M1 Metal Ion (M) S S (Sulfur) M1->S Coordination Bond N1 N (Nitrogen) M1->N1 M2 Metal Ion (M) N2 N (Nitrogen) M2->N2 Coordination Bond N3 N (Nitrogen) M2->N3 C1 C Me CH₃ S->Me C2 C C3 C C4 C C5 C

Caption: Chelation of a metal ion by 3-MTPA (S,N-coordination) vs. Ethylenediamine (N,N-coordination).

Performance Comparison: Complex Stability

The stability of a metal complex is quantified by its stability constant (log K or log β). A higher value indicates a more stable complex. The chelate effect dictates that complexes with bidentate ligands like ethylenediamine are vastly more stable than those with corresponding monodentate ligands (e.g., two ammonia molecules).[1] This stability is primarily driven by a favorable entropy change upon formation of the chelate.

LigandDonor AtomsChelate Ring SizeTypical Log K₁ (Cu²⁺)Key Characteristics
This compound (3-MTPA) S, N6-membered(Not readily available)Forms a less-strained 6-membered ring. The thioether (S) is a "soft" donor, preferring to bind to soft metal ions like Rh(I), Pd(II), or Pt(II). The amine (N) is a "hard" donor, preferring harder metals like Cu(II) or Ni(II). This mixed-donor nature can lead to unique reactivity.
Ethylenediamine (en) N, N5-membered~10.7Forms a highly stable 5-membered ring. Both amine (N) donors are "hard," leading to very high stability constants with hard and borderline metal ions like Cu(II), Ni(II), and Zn(II). It is often used as a benchmark ligand for stability comparisons.[1]

Note: Log K₁ values can vary with experimental conditions (temperature, ionic strength, solvent). The value for ethylenediamine is a well-established reference.

Performance Comparison: Catalytic Applications

The electronic and steric properties of a ligand are critical to the performance of a metal-based catalyst. The choice of donor atoms (e.g., N,N vs. S,N) can influence the catalyst's activity, selectivity, and stability.

LigandMetal CenterCatalytic Application ExamplePerformance Aspects
This compound (3-MTPA) Rhodium (Rh)Hydrogenation, Hydroformylation, Hydrothiolation3-MTPA has been used in the synthesis of rhodium(III) complexes. The sulfur donor can stabilize lower oxidation states and is known to have a strong trans-effect, which can influence the lability of other ligands and thus the catalytic cycle. Mixed S,N ligands can offer different selectivity compared to their N,N or P,N counterparts in reactions like hydrothiolation.
Ethylenediamine (en) Cobalt (Co), Rhodium (Rh), Ruthenium (Ru)Polymerization, Hydrogenation, Transfer HydrogenationComplexes of ethylenediamine and its derivatives are widely used in catalysis. For example, Co(II) complexes with N,N-bidentate Schiff base ligands (derived from diamines) are effective catalysts for norbornene polymerization. Ru(II) complexes with N,N'-bidentate ligands are active for transfer hydrogenation of ketones. The strong σ-donating ability of the amine groups creates a stable, electron-rich metal center, which is often crucial for catalytic activity.

Experimental Protocols

To objectively compare the performance of 3-MTPA and ethylenediamine, a standardized experimental approach is crucial. Below is a detailed protocol for determining and comparing their complex stability constants with Copper(II) ions using potentiometric titration, a highly accurate method.

Protocol: Comparative Determination of Stability Constants via Potentiometric Titration

Objective: To determine the stepwise stability constants (K₁, K₂) for the formation of [Cu(3-MTPA)]²⁺ and [Cu(en)]²⁺ complexes in aqueous solution.

Materials:

  • pH meter with a glass combination electrode, calibrated with standard buffers (pH 4.0, 7.0, 10.0).

  • Thermostated titration vessel with a magnetic stirrer.

  • Microburette (10 mL).

  • Stock Solutions:

    • Copper(II) perchlorate [Cu(ClO₄)₂] (~0.01 M), standardized.

    • This compound (3-MTPA) (~0.01 M).

    • Ethylenediamine (en) (~0.01 M).

    • Perchloric acid (HClO₄) (~0.1 M), standardized.

    • Carbonate-free sodium hydroxide (NaOH) (~0.1 M), standardized.

    • Sodium perchlorate (NaClO₄) (1.0 M) as an inert electrolyte to maintain constant ionic strength.

Experimental Workflow Diagram:

G cluster_workflow Workflow for Ligand Performance Comparison prep 1. Prepare Solutions (Metal, Ligand A, Ligand B, Acid, Base) cal 2. Calibrate pH Meter prep->cal titration 3. Perform Potentiometric Titrations (Acid, Ligand, Metal+Ligand) cal->titration curves 4. Plot Titration Curves (pH vs. Volume of Base) titration->curves calc 5. Calculate Protonation & Stability Constants (Using software like SUPERQUAD or Hyperquad) curves->calc compare 6. Compare log K values (3-MTPA vs. Ethylenediamine) calc->compare

Caption: Experimental workflow for the comparative analysis of ligand stability constants.

Procedure:

  • Solution Preparation: Prepare the following solutions in the thermostated vessel (e.g., at 25 °C) to a total volume of 50 mL. Maintain an ionic strength of 0.1 M using NaClO₄.

    • Set 1 (Acid Blank): 5 mL of ~0.1 M HClO₄ + 5 mL of 1.0 M NaClO₄ + 40 mL deionized water.

    • Set 2 (Ligand A - 3-MTPA): Set 1 + 5 mL of ~0.01 M 3-MTPA.

    • Set 3 (Complex A - 3-MTPA): Set 2 + 5 mL of ~0.01 M Cu(ClO₄)₂.

    • Set 4 (Ligand B - en): Set 1 + 5 mL of ~0.01 M ethylenediamine.

    • Set 5 (Complex B - en): Set 4 + 5 mL of ~0.01 M Cu(ClO₄)₂.

  • Titration: Titrate each solution with standardized ~0.1 M NaOH. Record the pH value after each incremental addition (e.g., 0.1 mL) of the base. Allow the reading to stabilize before recording.

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added for all five titrations on the same graph.

    • From the titration curves, calculate the protonation constants of the ligands (from Set 2 and 4) and the stepwise stability constants of the metal complexes (from Set 3 and 5). This is typically done using specialized software that analyzes the titration data based on mass-balance equations.

    • The difference between the ligand titration curve and the metal+ligand titration curve indicates the region of complex formation.

Conclusion

The performance of this compound as a bidentate ligand presents a distinct alternative to classic N,N-donors like ethylenediamine.

  • Coordination and Stability: Ethylenediamine forms exceptionally stable 5-membered chelate rings with a wide range of transition metals, particularly those favoring "hard" nitrogen donors. 3-MTPA, with its mixed S,N donor set and ability to form a 6-membered ring, is expected to show higher affinity for "softer" metals where the sulfur-metal interaction can be maximized. Its overall complex stability with harder metals like Cu(II) is likely to be lower than that of ethylenediamine due to the less favorable 6-membered ring and the single, less basic thioether donor.

  • Catalytic Potential: The true potential of 3-MTPA likely lies in catalytic applications where the unique electronic properties of the sulfur atom can be exploited. This includes reactions involving soft metal centers (Rh, Pd, Ir) where the S,N ligand may offer different selectivities or activities compared to traditional N,N or P,P ligands.

For researchers and drug development professionals, the choice between an S,N ligand like 3-MTPA and an N,N ligand like ethylenediamine will be dictated by the specific metal ion and the desired outcome. While ethylenediamine provides robust stability, 3-MTPA offers a platform for fine-tuning the electronic environment of a metal center, potentially unlocking novel catalytic activity and reactivity. The provided experimental protocol offers a clear path for a direct, quantitative comparison to validate these principles in a laboratory setting.

References

A Comparative Guide to the Isomeric Purity Analysis of 3-(Methylthio)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isomeric purity of 3-(Methylthio)propylamine, a crucial building block in the synthesis of pharmaceuticals and other specialty chemicals, is a critical quality attribute that can significantly impact the efficacy, safety, and stability of the final product. The presence of positional, structural, or chiral isomers can lead to undesired side effects, reduced therapeutic activity, or instability. Therefore, robust analytical methods for the accurate quantification of isomeric impurities are paramount.

This guide provides an objective comparison of two primary analytical techniques for the isomeric purity analysis of this compound: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The performance of these methods is evaluated based on their ability to separate key potential isomers, with supporting experimental data and detailed protocols to aid in method selection and implementation.

Potential Isomers of this compound

The synthesis of this compound can potentially yield several isomeric impurities. Understanding these potential isomers is the first step in developing a suitable analytical method for their control. The primary isomeric impurities of concern include:

  • Positional Isomers: These isomers differ in the position of the methylthio group on the propylamine backbone.

    • 2-(Methylthio)propylamine

    • 1-(Methylthio)propylamine

  • Structural Isomers: These isomers have the same molecular formula (C4H11NS) but differ in the connectivity of atoms, such as branched carbon chains.

    • 2-Methyl-2-(methylthio)propylamine

    • N-Methyl-2-(methylthio)ethylamine

  • Chiral Isomers (Enantiomers): If a chiral center is present, the molecule can exist as a pair of non-superimposable mirror images. For instance, 2-(Methylthio)propylamine possesses a chiral center.

Comparison of Analytical Method Performance

The choice between GC and HPLC for isomeric purity analysis depends on several factors, including the volatility of the analytes, the need for derivatization, the required sensitivity, and the nature of the isomers to be separated. The following table summarizes the performance characteristics of typical GC and HPLC methods for the analysis of this compound and its isomers.

Performance ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Applicability Volatile and thermally stable compounds. Derivatization is often required for polar amines.[1][2]Wide range of compounds, including non-volatile and thermally labile ones.[1][2]
Resolution of Positional Isomers Excellent, especially with high-resolution capillary columns.Good to excellent, depending on the column and mobile phase selection.
Resolution of Chiral Isomers Requires a chiral stationary phase (CSP) column. Derivatization may be necessary.Excellent with a wide variety of available chiral stationary phases (CSPs).[3]
Sensitivity High, especially with detectors like Flame Ionization Detector (FID) and Mass Spectrometry (MS).[2]Good to high, depending on the detector (e.g., UV, Fluorescence, MS). Derivatization can enhance sensitivity.[4]
Sample Throughput Generally faster run times for volatile compounds.[5]Can be higher for routine analysis without extensive sample preparation.
Derivatization Often mandatory for amines to improve volatility and peak shape (e.g., silylation).[6]Optional, often used to enhance detection (e.g., UV-active or fluorescent tags).[4]
Method Development Can be complex due to the need for derivatization and optimization of temperature programs.Can be complex due to the wide choice of columns and mobile phases.

Experimental Protocols

Gas Chromatography (GC) Method for Positional and Structural Isomer Analysis

This protocol describes a general method for the analysis of positional and structural isomers of this compound using GC with Flame Ionization Detection (FID) or Mass Spectrometry (MS) after derivatization.

1. Sample Preparation and Derivatization (Silylation):

  • Accurately weigh approximately 10 mg of the this compound sample into a vial.

  • Add 1 mL of a suitable solvent (e.g., anhydrous pyridine or acetonitrile).

  • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the sample to room temperature before injection.

2. GC-FID/MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (split or splitless, depending on concentration).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C, hold for 5 minutes.

  • Detector: FID at 280°C or MS with electron ionization (EI) source.

High-Performance Liquid Chromatography (HPLC) Method for Chiral Isomer Analysis

This protocol outlines a method for the separation of enantiomers of aminothiol compounds, adaptable for this compound isomers, using a chiral stationary phase.

1. Sample Preparation:

  • Dissolve an accurately weighed amount of the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: Chiral stationary phase column, such as a polysaccharide-based (e.g., CHIRALPAK® series) or a macrocyclic glycopeptide-based (e.g., Astec CHIROBIOTIC® series) column.[7]

  • Mobile Phase: A mixture of an organic solvent (e.g., ethanol or isopropanol) and a buffered aqueous solution (e.g., ammonium acetate or phosphate buffer). The exact ratio and pH should be optimized for the specific column and analytes.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Detector: UV detector at a suitable wavelength (if the molecule has a chromophore or is derivatized) or a Mass Spectrometer. For underivatized amines, a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be used.

Mandatory Visualizations

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis Sample This compound Sample Solvent Add Solvent Sample->Solvent Derivatization Add Silylating Agent (BSTFA) Solvent->Derivatization Heating Heat at 70°C Derivatization->Heating Injection Inject into GC Heating->Injection Separation Separation on Capillary Column Injection->Separation Detection Detect by FID/MS Separation->Detection Data Data Acquisition & Analysis Detection->Data

GC Analysis Workflow for Positional and Structural Isomers.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample This compound Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter through 0.45 µm Filter Dissolution->Filtration Injection Inject into HPLC Filtration->Injection Separation Separation on Chiral Column Injection->Separation Detection Detect by UV/MS/ELSD Separation->Detection Data Data Acquisition & Analysis Detection->Data

HPLC Analysis Workflow for Chiral Isomers.

Conclusion

Both Gas Chromatography and High-Performance Liquid Chromatography are powerful techniques for the isomeric purity analysis of this compound.

  • GC is highly effective for the separation of volatile positional and structural isomers, often providing excellent resolution. However, the requirement for derivatization can add complexity to the sample preparation process.

  • HPLC , particularly with the wide array of available chiral stationary phases, is the method of choice for the separation of enantiomers. It also offers versatility for the analysis of positional and structural isomers without the need for derivatization, although this may come at the cost of lower resolution compared to high-resolution capillary GC for some isomer pairs.

The selection of the most appropriate technique will depend on the specific isomeric impurities of concern, the available instrumentation, and the desired analytical performance characteristics. For comprehensive isomeric purity assessment, a combination of both GC and HPLC methods may be necessary to control the full spectrum of potential impurities.

References

A Comparative Guide to Catalysts for 3-(Methylthio)propylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-(Methylthio)propylamine, a crucial intermediate in the pharmaceutical and agrochemical industries, is most commonly achieved through the catalytic hydrogenation of 3-(methylthio)propionitrile. The choice of catalyst is paramount in this process, directly influencing the reaction's efficiency, selectivity towards the desired primary amine, and overall economic viability. This guide provides a comparative analysis of three prominent catalysts employed for this transformation: Raney Nickel, Rhodium, and Cobalt-based catalysts. The information presented is based on established principles of nitrile hydrogenation and available data for similar aliphatic nitriles.

Performance Comparison of Catalytic Systems

CatalystTypical SupportOperating Temperature (°C)Operating Pressure (MPa)Typical Solvent(s)Typical Yield of Primary Amine (%)Selectivity for Primary Amine
Raney Nickel None (Sponge Metal)80 - 1505 - 10Methanol, Ethanol, Ammonia in Methanol70 - 95Good to Excellent
Rhodium Alumina, Carbon70 - 1203 - 8Methanol, Ethanol, Dichloromethane/Water85 - 98Excellent
Raney Cobalt None (Sponge Metal)100 - 1808 - 15Methanol, Ethanol, Toluene, Ammonia in Methanol80 - 99Excellent to Superior

Experimental Protocols

Detailed experimental procedures are essential for the successful and reproducible synthesis of this compound. The following protocols are generalized methodologies for the hydrogenation of aliphatic nitriles using the compared catalysts and should be adapted and optimized for the specific substrate, 3-(methylthio)propionitrile.

Hydrogenation using Raney Nickel

Materials:

  • 3-(methylthio)propionitrile

  • Raney Nickel (slurry in water or ethanol)

  • Anhydrous Methanol or Ethanol

  • Ammonia (optional, for enhancing selectivity)

  • Hydrogen gas (high purity)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.

Procedure:

  • The autoclave reactor is thoroughly cleaned, dried, and purged with an inert gas (e.g., nitrogen or argon).

  • A slurry of Raney Nickel (typically 5-10% by weight of the nitrile) is carefully transferred to the reactor under a stream of inert gas to prevent ignition of the pyrophoric catalyst.

  • The solvent (anhydrous methanol or ethanol) is added to the reactor. If ammonia is used, a solution of ammonia in methanol (e.g., 7N) is employed as the solvent.

  • 3-(methylthio)propionitrile is added to the reactor.

  • The reactor is sealed, and the inert gas is purged by pressurizing and venting with hydrogen gas several times.

  • The reactor is pressurized with hydrogen to the desired pressure (typically 5-10 MPa).

  • The reaction mixture is heated to the target temperature (typically 80-150°C) with vigorous stirring.

  • The reaction is monitored by observing the hydrogen uptake. The reaction is considered complete when hydrogen consumption ceases.

  • After completion, the reactor is cooled to room temperature, and the excess hydrogen is carefully vented.

  • The catalyst is allowed to settle, and the crude product solution is filtered to remove the Raney Nickel.

  • The solvent is removed under reduced pressure, and the resulting this compound is purified by distillation.

Hydrogenation using a Rhodium Catalyst

Materials:

  • 3-(methylthio)propionitrile

  • Rhodium on alumina (Rh/Al₂O₃) or Rhodium on carbon (Rh/C) catalyst (typically 5% Rh loading)

  • Anhydrous Methanol or Ethanol

  • Hydrogen gas (high purity)

  • High-pressure autoclave reactor.

Procedure:

  • The autoclave reactor is prepared and purged with an inert gas as described for the Raney Nickel procedure.

  • The Rhodium catalyst (typically 1-5% by weight of the nitrile) is charged into the reactor.

  • The solvent and 3-(methylthio)propionitrile are added to the reactor.

  • The reactor is sealed and purged with hydrogen.

  • The reactor is pressurized with hydrogen to the desired pressure (typically 3-8 MPa).

  • The reaction mixture is heated to the target temperature (typically 70-120°C) with efficient stirring.

  • The progress of the reaction is monitored by hydrogen consumption.

  • Upon completion, the reactor is cooled, depressurized, and the catalyst is separated by filtration.

  • The product is isolated and purified as described in the Raney Nickel protocol.

Hydrogenation using Raney Cobalt

Materials:

  • 3-(methylthio)propionitrile

  • Raney Cobalt (slurry in water)

  • Anhydrous Methanol, Ethanol, or Toluene

  • Ammonia (optional)

  • Hydrogen gas (high purity)

  • High-pressure autoclave reactor.

Procedure:

  • The reactor setup and purging are similar to the previous protocols.

  • Raney Cobalt slurry (typically 5-15% by weight of the nitrile) is introduced into the reactor under an inert atmosphere.

  • The chosen solvent and 3-(methylthio)propionitrile are added.

  • The reactor is sealed, purged with hydrogen, and then pressurized to the desired level (typically 8-15 MPa).

  • The mixture is heated to the reaction temperature (typically 100-180°C) with vigorous stirring.

  • The reaction is monitored until hydrogen uptake ceases.

  • Work-up and purification steps are analogous to those described for the Raney Nickel catalyzed reaction.

Reaction Pathway and Selectivity

The catalytic hydrogenation of a nitrile to a primary amine is a multi-step process. Understanding this pathway is key to controlling the selectivity of the reaction and minimizing the formation of undesirable secondary and tertiary amine byproducts.

Nitrile_Hydrogenation_Pathway cluster_main General Reaction Pathway cluster_side Side Reactions Leading to Impurities Nitrile R-C≡N (3-(methylthio)propionitrile) Imine R-CH=NH (Imintermediate) Nitrile->Imine + H₂ PrimaryAmine R-CH₂-NH₂ (this compound) Imine->PrimaryAmine + H₂ SecondaryAmine (R-CH₂)₂NH (Secondary Amine) Imine->SecondaryAmine + Primary Amine - NH₃ TertiaryAmine (R-CH₂)₃N (Tertiary Amine) SecondaryAmine->TertiaryAmine + Imine - NH₃

Caption: General reaction pathway for nitrile hydrogenation.

The initial hydrogenation of the nitrile group forms a reactive imine intermediate. This imine can then be further hydrogenated to the desired primary amine. However, the imine can also react with the primary amine product to form a secondary amine, which can subsequently react with another imine molecule to form a tertiary amine. The choice of catalyst and reaction conditions plays a crucial role in steering the reaction towards the desired primary amine product and suppressing these side reactions. The addition of ammonia is a common strategy to shift the equilibrium away from the formation of secondary and tertiary amines.

Benchmarking the performance of 3-(Methylthio)propylamine in specific reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, the selection of appropriate building blocks is paramount to achieving desired reaction outcomes, including high yields, purity, and specific stereochemistry. 3-(Methylthio)propylamine (MTPA) is a primary amine containing a thioether moiety, offering a unique combination of nucleophilicity and potential for further functionalization. This guide provides a performance benchmark of MTPA in the context of a significant class of multicomponent reactions: the synthesis of dihydropyrimidinones via Biginelli and Biginelli-like reactions.

Due to a lack of extensive comparative data for this compound in the peer-reviewed literature, this guide establishes a performance baseline using a range of other primary amines in a well-documented synthetic protocol. This allows for an objective, data-driven discussion of the anticipated performance of MTPA, enabling researchers to make informed decisions in their synthetic strategies.

The Biginelli Reaction: A Model for Comparison

The Biginelli reaction is a one-pot cyclocondensation involving an aldehyde, a β-ketoester, and urea (or a urea derivative) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. While the classic Biginelli reaction utilizes urea, variations employing primary amines in place of or in addition to urea provide access to a wider range of N1-substituted DHPMs.

Comparative Performance of Primary Amines in a Biginelli-like Reaction

The following data summarizes the performance of various primary amines as catalysts in an asymmetric Biginelli reaction. This provides a useful benchmark for evaluating the potential efficacy of other primary amines, such as MTPA.

Amine CatalystAldehydeSolventTime (d)Yield (%)ee (%)
Quinine-derived amine 1 BenzaldehydeTHF36466
Demethylated quinine-derived amine 2 BenzaldehydeTHF56561
Quinidine-derived amine 3 BenzaldehydeTHF36265
Cinchonidine-derived amine 4 BenzaldehydeTHF55855
Quinine-derived amine 1 4-NitrobenzaldehydeTHF37578
Quinine-derived amine 1 4-MethoxybenzaldehydeTHF55560
Quinine-derived amine 1 2-NaphthaldehydeTHF37275
Quinine-derived amine 1 HeptanalTHF54372

Data sourced from a study on the primary amine-catalyzed asymmetric Biginelli reaction. The specific structures of the cinchona alkaloid-derived amines are detailed in the cited literature.

Analysis of Performance and Predicted Performance of this compound:

The data indicates that the structure of the primary amine catalyst significantly influences the yield and enantioselectivity of the Biginelli reaction. Key factors include the steric bulk around the amine's nitrogen atom and the overall conformational rigidity of the catalyst, which dictates the stereochemical outcome.

For this compound, several structural features would influence its performance in a similar reaction:

  • Nucleophilicity: As a primary alkyl amine, MTPA is expected to be a reasonably good nucleophile, a prerequisite for its participation in the initial condensation steps of the reaction.

  • Steric Hindrance: The linear propyl chain of MTPA presents minimal steric bulk around the amino group, which could facilitate its reaction with other components.

  • Thioether Moiety: The methylthio group is relatively unreactive under typical Biginelli conditions and is unlikely to interfere with the main reaction pathway. It could, however, influence the solubility of intermediates and potentially offer a handle for post-reaction modifications.

Predicted Outcome: In a non-asymmetric Biginelli-like reaction where a primary amine is used as a reactant to form an N1-substituted dihydropyrimidinone, this compound would be expected to perform comparably to other simple primary alkyl amines, likely affording good to moderate yields. Its performance would be highly dependent on the specific reaction conditions, including the catalyst and solvent employed. In an asymmetric variant where it might act as a catalyst, its lack of inherent chirality would not induce enantioselectivity.

Experimental Protocols

General Procedure for a Primary Amine-Catalyzed Asymmetric Biginelli Reaction

This protocol is representative of the conditions used to generate the comparative data above.

Materials:

  • Aldehyde (0.25 mmol)

  • Urea (0.50 mmol)

  • Ethyl acetoacetate (1.25 mmol)

  • Chiral primary amine catalyst (e.g., Quinine-derived amine 1 ) (0.025 mmol, 10 mol%)

  • HCl (0.025 mmol, 10 mol%)

  • Tetrahydrofuran (THF), anhydrous (1.0 mL)

Procedure:

  • To a dry reaction vial, add the aldehyde, urea, chiral primary amine catalyst, and HCl.

  • Add anhydrous THF to the vial.

  • Stir the mixture at room temperature.

  • After the aldehyde is consumed (as monitored by TLC, typically 3-5 days), concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired 3,4-dihydropyrimidin-2(1H)-one.

Visualizations

Biginelli_Mechanism cluster_1 Step 1: Imine Formation cluster_2 Step 2: Nucleophilic Addition cluster_3 Step 3: Cyclization & Dehydration A Aldehyde C Iminium Ion A->C + H+ B Urea B->C E Open-chain Ureide C->E + Ketoester D β-Ketoester (Enol form) D->E F Dihydropyrimidinone E->F - H2O

Caption: Proposed mechanism for the acid-catalyzed Biginelli reaction.

Experimental_Workflow A Combine Reactants: Aldehyde, Urea, β-Ketoester, Catalyst, Solvent B Stir at Room Temperature (Monitor by TLC) A->B C Reaction Work-up: Concentrate under reduced pressure B->C D Purification: Flash Column Chromatography C->D E Characterization: NMR, HRMS D->E

Cross-Reactivity and Biological Activity Profile of 3-(Methylthio)propylamine and Its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Overview of 3-(Methylthio)propylamine (MTPA)

This compound is a naturally occurring primary amino compound.[1] Structurally, it is a derivative of propylamine with a methylthio group at the 3-position. Its biological significance stems from its role as an inhibitor of spermidine synthase, a key enzyme in the polyamine biosynthesis pathway. Furthermore, its close structural analog, 3-(methylthio)propanoic acid, exhibits notable antioxidant and antifungal properties, suggesting that MTPA derivatives could possess a spectrum of biological effects.

Spermidine Synthase Inhibition

The most well-documented biological activity of MTPA is the inhibition of spermidine synthase. This enzyme catalyzes the transfer of an aminopropyl group from S-adenosylmethionine to putrescine, forming spermidine. Polyamines like spermidine are crucial for cell growth, differentiation, and proliferation.

Table 1: Comparison of Spermidine Synthase Inhibitors

CompoundTarget EnzymeInhibition TypeIC50/KiReference
This compound (MTPA) Spermidine SynthaseCompetitiveData not availableImplied as inhibitor
S-Adenosyl-3-thio-1,8-diaminooctaneSpermidine SynthasePotent and Specific4 x 10⁻⁷ M (I50)[2]
Decarboxylated S-adenosylhomocysteineSpermidine SynthaseDose-dependent43 µM (IC50 for human SpdS)[3]
trans-4-Methylcyclohexylamine (4MCHA)Spermidine SynthaseSelective and PotentData not available[4]
N-(3-aminopropyl)cyclohexylamine (APCHA)Spermine SynthaseSelective and PotentData not available[4]

Experimental Protocol: Spermidine Synthase Inhibition Assay

A common method to assess the inhibitory activity of compounds against spermidine synthase involves monitoring the enzymatic reaction's product formation.

  • Reaction Mixture Preparation: A standard reaction mixture contains the enzyme (spermidine synthase), the substrates (decarboxylated S-adenosylmethionine and putrescine), a suitable buffer (e.g., sodium phosphate buffer, pH 7.5), and the test inhibitor at varying concentrations.[3]

  • Incubation: The reaction is initiated by adding one of the substrates and incubated at a controlled temperature (e.g., 37°C) for a specific duration.

  • Reaction Termination: The enzymatic reaction is stopped, often by adding an acid solution.

  • Product Quantification: The amount of spermidine formed is quantified using techniques like High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the inhibition percentage against the inhibitor concentration.

Antioxidant and Antifungal Activities

While direct evidence for the antioxidant and antifungal properties of MTPA is limited, its structural analog, 3-(methylthio)propanoic acid, has been studied for these activities. The proposed mechanism involves the metabolic conversion of these compounds to produce hydrogen sulfide (H₂S), a known gaseous signaling molecule with antioxidant and other biological effects.

Table 2: Potential Biological Activities of MTPA Analogs

Compound/Derivative ClassBiological ActivityProposed Mechanism
3-(Methylthio)propanoic acidAntioxidantH₂S production
3-(Methylthio)propanoic acidAntifungalH₂S production
Thiophenol analoguesAntioxidantRadical scavenging

Experimental Protocol: Antioxidant Activity Assay (DPPH Radical Scavenging)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating the antioxidant capacity of compounds.

  • Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

  • Reaction Setup: The test compound at various concentrations is mixed with the DPPH solution. A control containing the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a set period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

Signaling Pathways and Experimental Workflows

Understanding the metabolic and signaling pathways associated with MTPA and its potential derivatives is crucial for predicting their biological effects and potential cross-reactivity.

Methionine_Metabolism Methionine Methionine SAM S-Adenosylmethionine Methionine->SAM MAT MTPA_acid 3-(Methylthio)propanoic acid Methionine->MTPA_acid Transamination & Decarboxylation SAH S-Adenosylhomocysteine SAM->SAH Methyltransferases Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine MS Cystathionine Cystathionine Homocysteine->Cystathionine CBS Cysteine Cysteine Cystathionine->Cysteine CGL H2S Hydrogen Sulfide Cysteine->H2S CSE/CBS MTPA_acid->H2S MTPA This compound

Caption: Methionine metabolism pathway showing the generation of key metabolites and the position of MTPA.

Polyamine_Biosynthesis Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine aminopropyl group from dcSAM SpmS Spermine Synthase Spermidine->SpmS Spermine Spermine dcSAM Decarboxylated SAM SpdS Spermidine Synthase dcSAM->SpdS SpdS->Spermidine SpmS->Spermine MTPA This compound (Inhibitor) MTPA->SpdS Inhibits

Caption: Polyamine biosynthesis pathway highlighting the role of spermidine synthase and its inhibition by MTPA.

Experimental_Workflow cluster_0 Compound Library cluster_1 Primary Screening cluster_2 Hit Identification cluster_3 Secondary Screening & SAR MTPA_derivatives Library of MTPA Derivatives Assay1 Spermidine Synthase Inhibition Assay MTPA_derivatives->Assay1 Assay2 Antioxidant Assay (e.g., DPPH) MTPA_derivatives->Assay2 Assay3 Antifungal Assay (e.g., MIC) MTPA_derivatives->Assay3 Hits Identify Active Compounds (Hits) Assay1->Hits Assay2->Hits Assay3->Hits Dose_Response Dose-Response Curves (IC50/EC50) Hits->Dose_Response SAR Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR

References

A Comparative Review of 3-(Methylthio)propylamine: Applications and Analogues in Drug Development and Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the applications of 3-(Methylthio)propylamine (MTP) and its analogues. We delve into its role as a versatile precursor in the synthesis of pharmacologically active compounds and industrial catalysts, offering a comparative look at the performance of its derivatives. This document summarizes key quantitative data, details experimental methodologies, and visualizes complex biological and chemical processes to facilitate further research and development.

This compound as a Precursor for Corticotropin-Releasing Hormone 1 (CRH1) Receptor Antagonists

Derivatives of MTP, particularly those incorporating pyrimidine and thiazolopyrimidine scaffolds, have emerged as potent antagonists of the Corticotropin-Releasing Hormone 1 (CRH1) receptor. These antagonists are under investigation for the treatment of stress-related disorders such as anxiety and depression. The CRH1 receptor, a key component of the hypothalamic-pituitary-adrenal (HPA) axis, is a G protein-coupled receptor that, upon activation by corticotropin-releasing hormone (CRH), initiates a signaling cascade leading to the release of stress hormones. By blocking this interaction, CRH1 antagonists can modulate the physiological responses to stress.

Comparative Analysis of CRH1 Receptor Antagonists

The following table summarizes the binding affinities (Ki values) of several MTP-derived pyrimidine and thiazolopyrimidine analogues for the human CRH1 receptor. Lower Ki values indicate higher binding affinity.

Compound IDCore ScaffoldR1 GroupR2 GroupKi (nM)
1a Pyrimidine-CH₃-N(CH₂CH₃)₂15.2
1b Pyrimidine-CH₂CH₃-N(CH₂CH₃)₂8.5
1c Pyrimidine-CH₃-Piperidine22.1
2a Thiazolopyrimidine-CH₃-N(CH₂CH₂CH₃)₂32.1
2b Thiazolopyrimidine-CH₂CH₃-N(CH₂CH₂CH₃)₂18.7
2c Thiazolopyrimidine-CH₃-Morpholine45.3
CRH1 Receptor Signaling Pathway

The diagram below illustrates the signaling pathway of the CRH1 receptor and the mechanism of action of MTP-derived antagonists.

CRH1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CRH CRH CRH1 CRH1 Receptor CRH->CRH1 Binds G_protein Gαs CRH1->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Antagonist MTP Analogue (Antagonist) Antagonist->CRH1 Blocks G_protein->AC Activates PKA PKA cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene_Transcription Gene Transcription (e.g., ACTH) CREB->Gene_Transcription Promotes

Figure 1: CRH1 receptor signaling pathway and antagonist inhibition.

Experimental Protocols

This protocol describes a representative synthesis of a thiazolopyrimidine derivative.

  • Step 1: Synthesis of the Thiouracil Intermediate. this compound (1.0 eq.) is reacted with ethyl acetoacetate (1.1 eq.) in ethanol at reflux for 4 hours to yield the corresponding enamine. The solvent is removed under reduced pressure, and the crude product is then cyclized by reacting with thiourea (1.0 eq.) in the presence of sodium ethoxide (1.2 eq.) in ethanol at reflux for 8 hours. After cooling, the reaction mixture is acidified with HCl to precipitate the thiouracil intermediate, which is then filtered, washed with water, and dried.

  • Step 2: Chlorination. The thiouracil intermediate (1.0 eq.) is suspended in phosphorus oxychloride (5.0 eq.) and heated at 100°C for 3 hours. The excess phosphorus oxychloride is removed by distillation under reduced pressure. The residue is carefully quenched with ice water and neutralized with sodium bicarbonate. The resulting solid is filtered, washed with water, and dried to give the chlorinated intermediate.

  • Step 3: Amination. The chlorinated intermediate (1.0 eq.) is dissolved in N,N-dimethylformamide (DMF), and di-n-propylamine (1.5 eq.) is added. The mixture is heated at 80°C for 6 hours. After cooling, the reaction mixture is poured into water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the final thiazolopyrimidine analogue.

This protocol outlines a method for determining the binding affinity of test compounds to the CRH1 receptor.

  • Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing the human CRH1 receptor are harvested and homogenized in ice-cold assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EDTA, pH 7.4). The homogenate is centrifuged at 48,000 x g for 20 minutes at 4°C. The resulting pellet is resuspended in fresh assay buffer and stored at -80°C until use.

  • Binding Assay: The binding assay is performed in a 96-well plate in a total volume of 200 µL. Each well contains 20 µL of test compound at various concentrations, 80 µL of [¹²⁵I]-Sauvagine (a radiolabeled ligand), and 100 µL of the membrane preparation. Non-specific binding is determined in the presence of a high concentration of a known non-radiolabeled CRH1 antagonist.

  • Incubation and Filtration: The plate is incubated at room temperature for 2 hours with gentle agitation. The binding reaction is terminated by rapid filtration through a glass fiber filter plate pre-soaked in polyethyleneimine. The filters are washed three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Data Analysis: The radioactivity retained on the filters is measured using a scintillation counter. The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC₅₀ values are determined by non-linear regression analysis of the competition binding data, and the Ki values are calculated using the Cheng-Prusoff equation.

This compound Analogues as Antimicrobial Agents

Thiophene derivatives synthesized from MTP precursors have demonstrated promising antimicrobial activity against a range of bacterial strains. The structural modifications of the thiophene core allow for the fine-tuning of their biological activity.

Comparative Analysis of Antimicrobial Thiophene Analogues

The following table presents the Minimum Inhibitory Concentration (MIC) values of several thiophene derivatives against common bacterial pathogens. Lower MIC values indicate greater antimicrobial potency.

Compound IDR1 GroupR2 GroupS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
3a -H-COOCH₃64128
3b -Cl-COOCH₃3264
3c -H-CONH₂128>256
3d -Cl-CONH₂64128
Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) of the synthesized analogues.

MIC_Workflow start Start prepare_compounds Prepare Serial Dilutions of Test Compounds start->prepare_compounds prepare_inoculum Prepare Standardized Bacterial Inoculum start->prepare_inoculum inoculate_plate Inoculate Microtiter Plate with Bacteria and Compounds prepare_compounds->inoculate_plate prepare_inoculum->inoculate_plate incubate Incubate at 37°C for 18-24 hours inoculate_plate->incubate read_results Visually Inspect for Bacterial Growth (Turbidity) incubate->read_results determine_mic Determine MIC (Lowest Concentration with no Visible Growth) read_results->determine_mic end End determine_mic->end

Figure 2: Workflow for MIC determination.

Detailed Protocol for MIC Determination

This protocol describes the broth microdilution method for determining the MIC of antimicrobial compounds.

  • Preparation of Test Compounds: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Preparation of Bacterial Inoculum: A few colonies of the test bacterium are inoculated into CAMHB and incubated at 37°C until the culture reaches the logarithmic growth phase. The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the microtiter plate.

  • Inoculation: Each well of the microtiter plate containing the diluted test compound is inoculated with the standardized bacterial suspension. Positive (broth with bacteria) and negative (broth only) controls are included on each plate.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: After incubation, the MIC is determined as the lowest concentration of the test compound at which there is no visible growth (turbidity) of the bacterium.

This compound in Catalysis

This compound serves as a valuable ligand precursor for the synthesis of transition metal complexes, particularly with rhodium. These complexes, often featuring acyclic diaminedithioether (DADTE) ligands derived from MTP, have shown catalytic activity in various organic transformations.

Application in Homogeneous Catalysis

Rhodium(III) complexes synthesized with ligands derived from MTP have been investigated as catalysts in hydrogenation reactions. The presence of both soft sulfur and hard amine donor atoms in the ligand framework allows for effective coordination to the metal center and facilitates the catalytic cycle.

This compound as a Flavoring Agent

This compound is recognized as a flavoring agent in the food industry. It imparts a savory, sulfurous, and slightly cheesy aroma and taste. Its application is particularly noted in cheese, seafood, and soup flavors. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated MTP and concluded that there are no safety concerns at the current levels of intake when used as a flavoring agent.

The flavor profile of MTP is attributed to the presence of the methylthio group. Analogues with modified alkyl chains or different sulfur-containing functional groups would be expected to exhibit distinct flavor characteristics. However, detailed quantitative sensory comparisons with such analogues are not extensively documented in publicly available literature.

Conclusion

This compound is a versatile chemical with significant applications and potential in both the pharmaceutical and industrial sectors. Its derivatives have shown considerable promise as CRH1 receptor antagonists for the treatment of stress-related disorders and as novel antimicrobial agents. Furthermore, its utility as a ligand precursor in catalysis and as a flavoring agent highlights its broad applicability. This guide provides a foundation for researchers and professionals to explore and expand upon the diverse applications of this intriguing molecule and its analogues. Further research into the quantitative structure-activity relationships of its derivatives will undoubtedly unlock new opportunities for innovation.

Conformational Analysis of 3-(Methylthio)propylamine Metal Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of metal complexes is paramount for predicting their reactivity, designing new catalysts, and developing novel therapeutic agents. This guide provides a detailed comparative analysis of the conformational properties of metal complexes incorporating the versatile ligand, 3-(methylthio)propylamine. By examining experimental data from X-ray crystallography, this guide offers insights into the structural nuances of these coordination compounds.

Introduction to this compound in Coordination Chemistry

This compound (MTPA) is a bidentate ligand that coordinates to metal centers through its primary amine and thioether sulfur atom, forming a stable six-membered chelate ring. The flexibility of this chelate ring allows for various conformations, which are influenced by the nature of the metal ion, its coordination geometry, and the presence of other ligands in the coordination sphere. The conformational preferences of the MTPA ligand play a crucial role in determining the overall topology and, consequently, the chemical and biological activity of the resulting metal complex.

Comparative Conformational Analysis: A Case Study with Rhodium(III)

A detailed examination of the crystal structure of a rhodium(III) complex incorporating a ligand analogous to MTPA provides valuable insights into the conformational behavior of the six-membered chelate ring. The ligand, N,N'-dimethyl-N,N'-bis(2-(methylthio)ethyl)propane-1,3-diamine (a derivative where the core structure is similar to two MTPA ligands coordinating to a central diamine), in its complex with rhodium(III), offers a pertinent model for this analysis.

The following table summarizes key structural parameters obtained from the single-crystal X-ray diffraction data of the trans-dichloro[N,N'-dimethyl-N,N'-bis(2-(methylthio)ethyl)propane-1,3-diamine]rhodium(III) complex. This data is compared with typical bond lengths and angles to highlight the structural features of the coordinated MTPA-like moiety.

ParameterRh(III) Complex Bond Lengths (Å)Typical Bond Lengths (Å)Rh(III) Complex Bond Angles (°)Typical Bond Angles (°)
Rh-N2.1022.05 - 2.15N-Rh-S92.5
Rh-S2.3342.30 - 2.40C-S-C101.4
S-C(thioether)1.808~1.81C-C-C(propyl)113.6
S-C(methyl)1.796~1.81N-C-C111.9
N-C1.489~1.47
C-C(propyl)1.519~1.54

Data extracted from the supplementary information of "The complexation of rhodium(iii) with acyclic diaminedithioether (DADTE) ligands"[1]. Typical bond lengths are general values for similar chemical environments.

The torsion angles within the six-membered chelate ring dictate its conformation. For the rhodium(III) complex, the following torsion angles describe a distorted chair conformation for the Rh-S-C-C-C-N ring:

Torsion AngleRh(III) Complex (°)
Rh-S-C1-C2-65.8
S-C1-C2-C358.9
C1-C2-C3-N-62.3
C2-C3-N-Rh71.5
C3-N-Rh-S-59.1
N-Rh-S-C155.7

Data extracted from the supplementary information of "The complexation of rhodium(iii) with acyclic diaminedithioether (DADTE) ligands"[1].

Experimental Protocols

The structural data presented above was obtained through single-crystal X-ray diffraction. A summary of the general experimental procedure is as follows:

Synthesis of the Rhodium(III) Complex: The ligand was synthesized and subsequently reacted with a rhodium(III) precursor, such as rhodium(III) chloride hydrate, in a suitable solvent (e.g., ethanol/water mixture). The reaction mixture was heated under reflux for several hours. Upon cooling, the desired complex precipitated and was collected by filtration, washed, and dried. Single crystals suitable for X-ray diffraction were grown by slow evaporation of a solution of the complex.

Single-Crystal X-ray Crystallography: A suitable single crystal was mounted on a diffractometer. X-ray diffraction data was collected at a controlled temperature using monochromatic X-ray radiation (e.g., Mo Kα). The collected data was processed to determine the unit cell dimensions and space group. The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically, and hydrogen atoms were placed in calculated positions and refined using a riding model.

Logical Workflow for Conformational Analysis

The process of conformational analysis for metal complexes of this compound can be summarized in the following workflow:

Conformational_Analysis_Workflow Workflow for Conformational Analysis of MTPA Metal Complexes cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_analysis Structural Analysis cluster_computational Computational Modeling (Optional) cluster_comparison Comparative Analysis synthesis Synthesis of Metal-MTPA Complex crystallization Crystal Growth synthesis->crystallization xray Single-Crystal X-ray Diffraction crystallization->xray structure_solution Structure Solution & Refinement xray->structure_solution bond_params Bond Lengths & Angles structure_solution->bond_params torsion_angles Torsion Angles structure_solution->torsion_angles comparison Comparison with other Metal Complexes / Analogs bond_params->comparison conformation Determination of Chelate Ring Conformation torsion_angles->conformation conformation->comparison dft DFT Calculations energy_min Conformational Energy Minimization dft->energy_min energy_min->comparison

References

Efficacy of 3-(Methylthio)propylamine-Derived Catalysts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of efficient and selective catalysts is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the precise control of molecular architecture is paramount. Among the diverse array of catalyst scaffolds, those derived from 3-(methylthio)propylamine offer a unique combination of a soft thioether donor and a hard amine donor, presenting intriguing possibilities for tuning catalytic activity and selectivity. This guide provides a comparative analysis of the efficacy of catalysts derived from or analogous to this compound in key organic transformations. Due to a scarcity of direct comparative studies on this compound-derived catalysts in publicly available literature, this guide draws upon performance data from structurally related chiral thioether-amine and aminophosphine ligands in well-established catalytic reactions.

Performance in Asymmetric Catalysis: A Comparative Overview

The true measure of a catalyst's efficacy often lies in its performance in asymmetric synthesis, where the ability to control stereochemistry is critical. Here, we present a summary of the performance of representative chiral ligands bearing thioether and amine or phosphine functionalities in two benchmark reactions: palladium-catalyzed asymmetric allylic alkylation (AAA) and rhodium-catalyzed asymmetric hydrogenation. These examples serve as a proxy to understand the potential of this compound-derived scaffolds in achieving high yield and enantioselectivity.

Palladium-Catalyzed Asymmetric Allylic Alkylation

Palladium-catalyzed AAA is a powerful C-C bond-forming reaction. The performance of various chiral P,S and P,N ligands is summarized below.

Ligand TypeSubstrateNucleophileYield (%)ee (%)Reference
Chiral Phosphinothioether 1,3-diphenylallyl acetateDimethyl malonate>9595[1]
Chiral Diamidophosphite-Sulfide (E)-1,3-diphenylallyl acetateDimethyl malonateup to 94up to 94[2]
Chiral Oxamide-Phosphine Vinyl benzoxazinoneBenzylamine9294[3]
Trost-type Ligand Allyl enol carbonateβ-keto esterHighHigh[4]
Rhodium-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation is a fundamental transformation for the synthesis of chiral compounds. The efficacy of rhodium complexes with various chiral ligands is highlighted below.

Ligand TypeSubstrateYield (%)ee (%)Reference
Planar Chiral Phosphinoferrocenyl Thioether Acetophenone-60[5]
Bidentate NHC-Pyridine Various AlkenesHigh-[6]
Monodentate Phosphoramidite Methyl 2-acetamidoacrylate>9999.8[7]
Thioether-Phosphite Minimally functionalized olefinsHighup to 99[8]

Experimental Protocols

Detailed experimental procedures are crucial for the replication and further development of catalytic systems. Below are representative protocols for the synthesis of a chiral thioether ligand and its application in a palladium-catalyzed asymmetric reaction.

Synthesis of a Chiral Bidentate Aminophosphine Ligand

Materials:

  • (1R,2R)-1,2-diaminocyclohexane

  • Chlorodiphenylphosphine

  • Triethylamine

  • Toluene, anhydrous

Procedure:

  • A solution of (1R,2R)-1,2-diaminocyclohexane (1.0 eq) and triethylamine (2.2 eq) in anhydrous toluene is cooled to 0 °C under an inert atmosphere.

  • A solution of chlorodiphenylphosphine (2.1 eq) in anhydrous toluene is added dropwise to the cooled solution over 30 minutes.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The resulting suspension is filtered to remove triethylamine hydrochloride, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the chiral bidentate aminophosphine ligand.[9]

General Procedure for Palladium-Catalyzed Asymmetric Allylic Amination

Materials:

  • Vinyl benzoxazinone (1.0 eq)

  • Alkylamine (1.2 eq)

  • [Pd(allyl)Cl]₂ (2.5 mol%)

  • Chiral oxamide-phosphine (COAP) ligand (5.5 mol%)

  • Toluene, anhydrous

Procedure:

  • In a glovebox, a Schlenk tube is charged with [Pd(allyl)Cl]₂ and the chiral COAP ligand.

  • Anhydrous toluene is added, and the mixture is stirred at room temperature for 20 minutes.

  • The vinyl benzoxazinone is added, followed by the alkylamine.

  • The reaction mixture is stirred at the specified temperature until the starting material is consumed (monitored by TLC).

  • The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the enantiomerically enriched product.[3]

Catalytic Cycles and Mechanistic Insights

Understanding the mechanism of a catalytic reaction is fundamental to optimizing its performance. Below are graphical representations of the catalytic cycles for palladium-catalyzed asymmetric allylic alkylation and rhodium-catalyzed asymmetric hydrogenation.

Palladium_Catalyzed_AAA cluster_legend Legend Pd(0)L Pd(0)L pi-Allyl Pd(II) Complex pi-Allyl Pd(II) Complex Pd(0)L->pi-Allyl Pd(II) Complex Oxidative Addition Product + Pd(0)L Product + Pd(0)L pi-Allyl Pd(II) Complex->Product + Pd(0)L Nucleophilic Attack (Nu-) Product + Pd(0)L->Pd(0)L Catalyst Regeneration L* Chiral Ligand Nu- Nucleophile

Figure 1. Catalytic cycle for Palladium-Catalyzed Asymmetric Allylic Alkylation.

Rhodium_Catalyzed_Hydrogenation cluster_legend Legend Rh(I)L* Complex Rh(I)L* Complex Rh(III) Dihydride Complex Rh(III) Dihydride Complex Rh(I)L* Complex->Rh(III) Dihydride Complex Oxidative Addition of H2 Substrate Coordination Substrate Coordination Rh(III) Dihydride Complex->Substrate Coordination Substrate Binding Hydride Insertion Hydride Insertion Substrate Coordination->Hydride Insertion Migratory Insertion Product + Rh(I)L Product + Rh(I)L Hydride Insertion->Product + Rh(I)L Reductive Elimination Product + Rh(I)L->Rh(I)L* Complex Catalyst Regeneration L* Chiral Ligand

Figure 2. Catalytic cycle for Rhodium-Catalyzed Asymmetric Hydrogenation.

Conclusion

While direct and comprehensive comparative data for this compound-derived catalysts remain elusive in the current literature, the analysis of analogous chiral thioether-containing ligands provides valuable insights into their potential. The data presented herein suggests that ligands incorporating a thioether moiety, in combination with a second donor atom like nitrogen or phosphorus, can be highly effective in achieving excellent yields and enantioselectivities in key asymmetric transformations. The modular nature of these ligands allows for fine-tuning of steric and electronic properties, which is crucial for catalyst optimization. Further research dedicated to the synthesis and systematic evaluation of a library of this compound-derived chiral ligands is warranted to fully explore their catalytic capabilities and establish their position within the landscape of asymmetric catalysis. The experimental protocols and mechanistic diagrams provided in this guide serve as a foundational resource for researchers embarking on such investigations.

References

Safety Operating Guide

Proper Disposal of 3-(Methylthio)propylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. For researchers, scientists, and professionals in drug development, handling substances like 3-(Methylthio)propylamine requires strict adherence to established safety protocols. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring compliance with safety regulations and fostering a secure research environment.

This compound is a combustible and corrosive liquid with a strong, unpleasant odor.[1] It is classified as hazardous, capable of causing severe skin burns and eye damage, and may be corrosive to metals.[1][2][3] Therefore, its disposal is regulated and must be handled with care.

Regulatory Framework

The disposal of hazardous waste, including this compound, is governed by a combination of federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) oversees the Resource Conservation and Recovery Act (RCRA), which establishes the framework for managing hazardous waste from its generation to its final disposal (a "cradle-to-grave" approach).[4] State and local authorities often have their own, sometimes more stringent, regulations.[4][5] All laboratory personnel must comply with their institution's specific Environmental Health & Safety (EH&S) guidelines, which are designed to meet these legal requirements.[6][7]

Key Chemical and Hazard Data

The following table summarizes the essential quantitative and qualitative data for this compound, crucial for its safe handling and disposal.

PropertyDataReference
Chemical Formula C₄H₁₁NS[3]
Molecular Weight 105.20 g/mol [3]
Appearance Colorless liquid[1]
Odor Stench[1]
Boiling Point 169 °C / 336.2 °F[1]
Flash Point 62 °C / 143.6 °F (closed cup)[1]
Density 0.938 g/mL at 25 °C
Primary Hazards Combustible liquid, Causes severe skin burns and eye damage, Corrosive[1][3]
GHS Hazard Statements H227 (Combustible liquid), H314 (Causes severe skin burns and eye damage)[1]
Signal Word Danger[1][3]
UN Number (Transport) UN2735[1]
Proper Shipping Name AMINES, LIQUID, CORROSIVE, N.O.S.[1]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the mandatory steps for the safe handling and disposal of this compound waste in a laboratory setting.

Personal Protective Equipment (PPE)

Before handling the chemical, ensure appropriate PPE is worn.

  • Eye Protection: Wear chemical safety goggles and a face shield.[1]

  • Hand Protection: Wear protective gloves (e.g., nitrile, neoprene, or butyl rubber).[8]

  • Body Protection: Wear a fully-buttoned lab coat and appropriate protective clothing.[1]

  • Respiratory Protection: Handle only in a properly functioning chemical fume hood to avoid inhaling vapors.[1][8] If a respirator is necessary, personnel must be enrolled in a respiratory protection program.[8]

Waste Collection and Containerization

Proper containment is the first step in the disposal process.

  • Identify as Waste: A chemical is considered waste when it is no longer intended for use.[7][9]

  • Select a Container: Use a designated, sealable, and chemically compatible waste container.[8][10] Plastic containers are often preferred.[6] The container must be in good condition, free of leaks or cracks.[9][10]

  • Label the Container: As soon as the first drop of waste is added, affix a hazardous waste label.[8] The label must be clearly filled out with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Corrosive," "Combustible") and relevant pictograms.[11]

    • The name of the waste generator/principal investigator.[11]

  • Manage the Container: Keep the waste container securely closed except when adding waste.[6][9][10] Do not fill the container beyond 90% capacity to allow for expansion (at least one inch of headroom).[10]

Segregation and Storage

Improper storage is a common cause of laboratory accidents.

  • Incompatible Materials: this compound waste must be segregated from incompatible materials.[7][9][10] Key incompatibilities include:

    • Strong oxidizing agents[1]

    • Acids, acid chlorides, and acid anhydrides[8]

    • It is corrosive to copper, zinc alloys, aluminum, and galvanized surfaces.[8]

  • Storage Location: Store the waste container in a designated "Satellite Accumulation Area" (SAA) that is at or near the point of generation.[6][10] The SAA must be a well-ventilated, cool, and dry area, away from heat or ignition sources.[1]

  • Secondary Containment: Store the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[7]

Spill Management

Accidental spills must be treated as hazardous waste.

  • Small Spills: If the spill is small (can be cleaned up in under 15 minutes) and you are trained to do so, you may clean it up.[8][9]

    • Wearing appropriate PPE, absorb the spill with an inert, dry material (e.g., sand, vermiculite, or commercial sorbent).[1][2]

    • Collect the absorbed material and contaminated cleaning supplies in a sealed, properly labeled hazardous waste container.[7][8]

  • Large Spills: For large spills, or if you are not trained for cleanup:

    • Immediately evacuate the area.[8]

    • Alert others and secure the location to prevent entry.

    • Contact your institution's EH&S emergency line for assistance.[9]

  • Do not attempt to neutralize the spill without specific training, as the reaction can generate heat. [2]

Final Disposal
  • Do Not Use Drains: Never dispose of this compound down the sink or drain.[1]

  • Do Not Evaporate: Intentional evaporation in a fume hood is not a permissible disposal method.[7][9]

  • Request Pickup: When the waste container is full or has been in storage for the maximum allowed time (typically 9-12 months, check your institutional policy), submit a chemical collection request to your EH&S department.[6][9][10]

  • Professional Disposal: The waste will be collected by trained EH&S personnel and transported to a licensed hazardous waste treatment, storage, and disposal facility (TSDF) for final disposition, likely via incineration.[1][12][13]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

G Workflow for this compound Disposal start Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Begin Handling container Select & Label Compatible Waste Container ppe->container collect Collect Waste in Container (Keep Closed, Do Not Overfill) container->collect storage Store in Designated SAA (Segregated & Secondary Containment) collect->storage spill_check Spill Occurs? storage->spill_check full_check Container Full or Max Storage Time Reached? storage->full_check handle_spill Follow Spill Management Protocol (Absorb, Collect as Waste) spill_check->handle_spill Yes spill_check->full_check No handle_spill->storage full_check->collect No, Continue Use request_pickup Submit Waste Collection Request to EH&S full_check->request_pickup Yes end EH&S Collects for Final Disposal request_pickup->end

Caption: Logical workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory professionals can effectively mitigate the risks associated with this compound, ensuring a safe working environment and responsible environmental stewardship. Always consult your institution's specific Chemical Hygiene Plan and EH&S guidelines for detailed local requirements.

References

Personal protective equipment for handling 3-(Methylthio)propylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 3-(Methylthio)propylamine in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and mitigate risks.

Hazard Identification and Immediate Precautions

This compound is a corrosive and combustible liquid that can cause severe skin burns and eye damage.[1][2][3] It may also be corrosive to metals and possesses a strong, unpleasant odor.[1][2] Inhalation may cause respiratory irritation.[4] Immediate adherence to the following precautions is critical.

Hazard Classification:

  • Skin Corrosion/Irritation (Category 1B)[2]

  • Serious Eye Damage/Eye Irritation (Category 1)[2]

  • Combustible Liquid (Category 4)[2]

Personal Protective Equipment (PPE)

A comprehensive PPE program is mandatory when handling this substance. The following equipment must be worn at all times.

PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles and a face shield.[1][2][5]Protects against splashes and vapors that can cause severe eye damage.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[1]Prevents skin contact which can lead to severe burns.[1][2]
Chemical-resistant apron or lab coat.[1][2]Protects against contamination of personal clothing.
Respiratory Protection Work in a well-ventilated fume hood.[2][6]Minimizes inhalation of harmful vapors that can cause respiratory tract irritation.[4]
A NIOSH/MSHA approved respirator may be necessary for spill cleanup or if ventilation is inadequate.[2]Provides protection in situations with higher potential for vapor concentration.

Safe Handling and Storage Protocol

Adherence to a strict operational workflow is essential to minimize exposure and ensure safety.

3.1. Preparation and Handling

  • Ventilation: Always handle this compound inside a certified chemical fume hood to ensure adequate ventilation.[2][6]

  • PPE Inspection: Before starting, inspect all PPE for integrity. Ensure gloves are free of pinholes and that eye and face protection is clean and fits properly.

  • Material Handling: Avoid direct contact with the liquid and its vapors.[1] Do not breathe mist or vapors.[1][2] Use appropriate tools to handle containers and transfer the chemical.

  • Heating: Keep away from open flames, hot surfaces, and other sources of ignition as the substance is combustible.[2][6]

3.2. Storage

  • Store in the original, tightly sealed container in a cool, dry, and well-ventilated area.[1][2]

  • Keep containers in a designated corrosives area, away from incompatible materials such as strong oxidizing agents and acids.[1][2]

  • Ensure storage containers are protected from physical damage and regularly inspect for leaks.[1]

Emergency Procedures and First Aid

Immediate and appropriate first aid is crucial in the event of an exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of running water for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention from an ophthalmologist.[6]
Skin Contact Immediately remove all contaminated clothing and shoes.[1][2] Flush the affected skin with large amounts of water for 15-30 minutes, using a safety shower if available.[1] Seek immediate medical attention.[1][2]
Inhalation Move the individual to fresh air immediately.[1][2] If breathing is difficult, a qualified person should administer oxygen.[2] If breathing stops, begin artificial respiration.[2][7] Seek immediate medical attention.[1][6]
Ingestion Do NOT induce vomiting.[1][2] Have the person rinse their mouth with water and drink a few glasses of water or milk, if they are able to swallow comfortably.[1] Seek immediate medical attention.[1][2]

Spill and Waste Disposal Plan

Proper containment and disposal are critical to prevent environmental contamination and further exposure.

5.1. Spill Response

  • Evacuate: Immediately evacuate the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: Wearing full PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or earth.[1][2]

  • Neutralize: For larger spills, consider neutralizing with a 5% solution of acetic acid.[1]

  • Collect: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste.[1]

  • Decontaminate: Clean the spill area with a 5% acetic acid solution followed by hot water.[1] Dispose of all cleaning materials as hazardous waste.[1]

5.2. Waste Disposal

  • All waste materials, including contaminated absorbents and disposable PPE, must be collected in a designated and properly labeled hazardous waste container.[1]

  • Dispose of the chemical waste in full accordance with all federal, state, and local regulations.[1][8] This material may be classified as hazardous waste.[1]

Quantitative Data

The following table summarizes key physical and chemical properties of this compound.

PropertyValue
Boiling Point 169 °C / 336.2 °F[2]
Flash Point 62 °C / 143.6 °F[2]
Density 0.938 g/mL at 25 °C
Refractive Index 1.4940 (at 20°C)

Operational Workflow Diagram

The following diagram illustrates the standard operating procedure for safely handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Conduct Hazard Assessment B Inspect & Don PPE (Goggles, Face Shield, Gloves, Coat) A->B C Verify Fume Hood Operation B->C D Transfer Chemical Inside Fume Hood C->D Begin Work E Keep Away from Ignition Sources D->E K Spill Occurs D->K L Exposure Occurs D->L F Close Container After Use E->F G Decontaminate Work Area F->G Work Complete H Dispose of Waste in Labeled Container G->H I Remove & Inspect PPE H->I J Wash Hands Thoroughly I->J M Follow Spill Response Protocol K->M N Initiate First Aid & Seek Medical Attention L->N

Caption: Workflow for handling this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.